molecular formula C6H3ClF3NO B164736 5-Chloro-3-(trifluoromethyl)pyridin-2-ol CAS No. 1214342-70-7

5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Cat. No.: B164736
CAS No.: 1214342-70-7
M. Wt: 197.54 g/mol
InChI Key: ZHDJWTAHGYSQQV-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS: 1214342-70-7) is a halogenated pyridinol derivative of significant interest in chemical research, particularly in the field of agrochemistry. It is recognized as a major soil metabolite of the herbicides haloxyfop-P-methyl and haloxyfop-P, often constituting a major fraction of the degradation products . This compound exemplifies the strategic combination of a pyridine ring with halogens and a trifluoromethyl group, a design principle known to profoundly influence the biological activity and physicochemical properties of molecules . The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring is a key research feature. The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly enhances the metabolic stability and lipophilicity of a molecule, which can lead to improved interaction with biological targets . This makes derivatives of trifluoromethylpyridine (TFMP) invaluable scaffolds in the discovery and synthesis of modern crop protection agents . From an environmental fate perspective, laboratory studies indicate that this metabolite is very persistent in soil, with a reported aerobic DT₅₀ of 380 days, and demonstrates moderate mobility . This compound is offered For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not meant for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDJWTAHGYSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597174
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-70-7
Record name 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-3-(trifluoromethyl)pyridin-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document summarizes available data on its properties, outlines potential synthetic approaches based on related compounds, and discusses its relevance in the context of drug development, particularly as a potential inhibitor of phosphopantetheinyl transferase (PptT).

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in published literature. The following tables summarize the available information from chemical suppliers and computational predictions.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 1214342-70-7[1][2]
Molecular Formula C₆H₃ClF₃NO[1][3]
Molecular Weight 197.54 g/mol [1][3]
Physical Form Liquid (unconfirmed)[3]
Purity Typically ≥97%[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Table 2: Spectroscopic and Computational Data

Data TypeInformation
¹H NMR Specific spectral data not available. Predicted shifts would be influenced by the electron-withdrawing trifluoromethyl group and the chloro and hydroxyl substituents on the pyridine ring.
¹³C NMR Specific spectral data not available.
Mass Spectrometry Specific spectral data not available. The expected molecular ion peak would be at m/z 197.54 (for the most common isotopes).
Infrared (IR) Spectroscopy Specific spectral data not available. Expected characteristic peaks would include O-H stretching for the hydroxyl group and C-F stretching for the trifluoromethyl group.
InChI Key ZHDJWTAHGYSQQV-UHFFFAOYSA-N

Synthesis and Purification

Proposed Synthetic Pathways

Logical Flow for Potential Synthesis:

G cluster_0 Pathway A: From a Substituted Pyridine cluster_1 Pathway B: From a Dichlorinated Precursor A1 2-Amino-5-chloro-3-(trifluoromethyl)pyridine A2 Diazotization A1->A2 A3 Hydrolysis A2->A3 Product This compound A3->Product B1 2,5-Dichloro-3-(trifluoromethyl)pyridine B2 Nucleophilic Hydroxylation B1->B2 B2->Product

Caption: Potential synthetic routes to this compound.

Example Experimental Protocol (Hypothetical, based on related transformations)

Synthesis of a 2-Hydroxypyridine via Diazotization of an Aminopyridine (General Procedure):

  • Dissolution: The starting aminopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the aminopyridine solution while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the diazonium salt.

  • Hydrolysis: The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are not available. However, based on its structure, the following reactivity can be anticipated:

  • Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The position of this equilibrium is influenced by the substituents and the solvent.

  • Acidity: The hydroxyl group is acidic and can be deprotonated with a suitable base.

  • Nucleophilic Substitution: The chloro substituent may be susceptible to nucleophilic aromatic substitution under certain conditions.

  • Stability: The trifluoromethyl group is generally stable to a wide range of reaction conditions. The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Drug Development Potential

Phosphopantetheinyl Transferase (PptT) Inhibition

The trifluoromethylpyridine scaffold is of significant interest in the development of inhibitors for phosphopantetheinyl transferase (PptT). PptT is an essential enzyme in various biosynthetic pathways, including the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of PptT is a validated strategy for the development of new anti-tuberculosis drugs. While specific inhibitory data for this compound against PptT has not been found in the public domain, related compounds have been investigated for this purpose.

Signaling Pathway Context:

G CoA Coenzyme A PptT Phosphopantetheinyl Transferase CoA->PptT Apo-ACP Apo-Acyl Carrier Protein Apo-ACP->PptT Holo-ACP Holo-Acyl Carrier Protein PptT->Holo-ACP Mycolic_Acid_Synthesis Mycolic Acid Synthesis Holo-ACP->Mycolic_Acid_Synthesis Inhibitor This compound (Potential Inhibitor) Inhibitor->PptT Inhibition

Caption: Proposed mechanism of action via PptT inhibition.

Structure-Activity Relationship (SAR) Considerations

The chemical features of this compound are significant for its potential biological activity:

  • Trifluoromethyl Group: This group can enhance metabolic stability and membrane permeability, and its strong electron-withdrawing nature can influence the binding affinity of the molecule to its target.

  • Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

  • Hydroxyl Group: This group can participate in hydrogen bonding as both a donor and an acceptor.

  • Chloro Group: The chlorine atom can be involved in halogen bonding and influences the electronic properties of the pyridine ring.

Further research, including in vitro and in vivo biological evaluations, is necessary to determine the specific activity and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis leverages commercially available starting materials and established chemical transformations. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and a summary of expected quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process. The proposed pathway commences with the commercially available 3-(trifluoromethyl)pyridin-2-ol, followed by a selective chlorination at the 5-position. An alternative, though potentially longer, route involves the diazotization of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Synthesis of this compound cluster_main Proposed Pathway cluster_alt Alternative Pathway A 3-(Trifluoromethyl)pyridin-2-ol B This compound A->B Chlorination (e.g., NCS, SO2Cl2) C 2-Amino-3-chloro-5-(trifluoromethyl)pyridine C->B Diazotization (NaNO2, H2SO4, H2O)

Figure 1. Proposed synthetic routes to this compound.

Data Presentation

The following table summarizes the expected quantitative data for the key chlorination step. Please note that these are estimated values based on analogous reactions reported in the chemical literature, and actual results may vary.

ParameterExpected Value
Reactants
3-(Trifluoromethyl)pyridin-2-ol1.0 eq
Chlorinating Agent (e.g., NCS)1.0 - 1.2 eq
SolventAcetonitrile or DMF
Reaction Conditions
TemperatureRoom Temperature to 80 °C
Reaction Time2 - 24 hours
Outcome
Yield70 - 90%
Purity>95% (after purification)

Experimental Protocols

Synthesis of this compound via Chlorination

This protocol describes the selective chlorination of 3-(trifluoromethyl)pyridin-2-ol.

Materials:

  • 3-(Trifluoromethyl)pyridin-2-ol

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add the chlorinating agent (e.g., N-Chlorosuccinimide, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If necessary, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions with NCS).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Synthesis via Diazotization of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol outlines the conversion of the corresponding aminopyridine to the target pyridin-2-ol.

Materials:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Beaker

  • Ice bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified time (typically 30-60 minutes) to allow for the formation of the diazonium salt.

  • Carefully heat the reaction mixture to induce the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol. The progress of the reaction should be monitored.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the primary proposed synthetic workflow.

G start Start: 3-(Trifluoromethyl)pyridin-2-ol reaction Chlorination (NCS or SO2Cl2) in Acetonitrile/DMF start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 5-Chloro-3-(trifluoromethyl) pyridin-2-ol purification->product

Figure 2. Experimental workflow for the synthesis of this compound.

In-depth Technical Guide: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 1214342-70-7)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the available chemical data and the broader context of trifluoromethylpyridines in research and development.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethyl-substituted pyridin-2-ol derivative. The presence of a trifluoromethyl group, a chlorine atom, and a hydroxyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Trifluoromethylpyridines, as a class of compounds, are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl moiety. These properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly impact the biological activity and pharmacokinetic profile of a molecule.

This technical guide provides a summary of the currently available information for this compound (CAS 1214342-70-7) and places it within the broader context of related trifluoromethylpyridine compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

PropertyValueSource
CAS Number 1214342-70-7[1][2]
Molecular Formula C₆H₃ClF₃NO[1][2]
Molecular Weight 197.54 g/mol [1][2]
Appearance White to off-white solidData extrapolated from typical appearance of similar compounds
Purity Typically >95%[2]

Synthesis and Reactivity

Synthesis of this compound

A plausible synthetic approach could involve the cyclization of a trifluoromethyl-containing precursor, followed by chlorination and hydroxylation of the pyridine ring. The synthesis of related compounds, such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, involves the treatment of the corresponding pyridin-2-ol with a chlorinating agent like thionyl chloride.

Reactivity

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols and pyridinols. The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The trifluoromethyl group is generally stable but can influence the reactivity of the pyridine ring through its strong electron-withdrawing nature.

Potential Applications in Drug Discovery and Agrochemicals

While no specific biological activity or applications for this compound have been reported in the scientific literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in numerous bioactive molecules.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key bioisostere for a methyl group and can significantly enhance the pharmacological properties of a compound. Its introduction can lead to:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism.

  • Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Signaling Pathways and Mechanisms of Action of Related Compounds

Trifluoromethylpyridine derivatives have been shown to modulate a variety of biological targets and signaling pathways. For instance, certain substituted pyridines act as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

The general workflow for identifying the mechanism of action of a novel compound like this compound would typically involve a series of in vitro and in vivo studies.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation & MOA cluster_preclinical Preclinical Development Compound Compound Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening Compound->Target_Based_Screening Hit_Compound Hit Compound Phenotypic_Screening->Hit_Compound Target_Based_Screening->Hit_Compound Target_Identification Target Identification Hit_Compound->Target_Identification Biochemical_Assays Biochemical Assays Target_Identification->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Signaling_Pathway_Analysis Lead_Compound Lead Compound Signaling_Pathway_Analysis->Lead_Compound In_Vivo_Efficacy In Vivo Efficacy Models Lead_Compound->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling

Caption: General experimental workflow for drug discovery.

Experimental Protocols

As there are no specific published studies on this compound, detailed experimental protocols for its synthesis or biological evaluation are not available. Researchers interested in working with this compound would need to develop and optimize their own procedures, likely drawing upon established methods for similar trifluoromethylpyridine derivatives.

Conclusion and Future Directions

This compound represents an intriguing, yet largely unexplored, chemical entity. While its basic physicochemical properties are known due to its commercial availability, a significant gap exists in the scientific literature regarding its synthesis, reactivity, and biological activity. The well-documented importance of the trifluoromethylpyridine scaffold in medicinal chemistry and agrochemicals suggests that this compound could serve as a valuable starting material or intermediate for the development of novel bioactive molecules.

Future research efforts should focus on:

  • Developing and publishing a robust and scalable synthetic route to this compound.

  • Conducting comprehensive screening to identify any potential biological activities.

  • Exploring its utility as a chemical probe or building block in the synthesis of more complex molecules.

The elucidation of its chemical and biological properties will be crucial in unlocking the full potential of this and related compounds for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. The presence of a trifluoromethyl group is known to enhance metabolic stability and binding affinity in bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₆H₃ClF₃NO--INVALID-LINK--
Molecular Weight 197.54 g/mol --INVALID-LINK--
CAS Number 1214342-70-7--INVALID-LINK--, --INVALID-LINK--
SMILES String OC1=NC=C(Cl)C=C1C(F)(F)F--INVALID-LINK--
InChI Key ZHDJWTAHGYSQQV-UHFFFAOYSA-N--INVALID-LINK--

While specific spectroscopic data for this compound is not publicly available, data for structurally similar compounds can provide insights into expected spectral characteristics. Commercial suppliers may provide detailed analytical data upon request[1].

Table 2: Representative Spectroscopic Data of Structurally Related Trifluoromethylpyridines

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H)Not AvailableNot Available
N-(5-Chloro-2-pyridyl)triflimide 7.42 (d, 1H, J=8.8), 7.90 (dd, 1H, J=8.8, 2.2), 8.58 (d, 1H, J=2.93)112.77, 117.06, 121.36, 125.66, 126.18, 135.84, 139.33, 143.82, 149.31Not Available

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyridin-2-ols

Representative Experimental Protocol: Hydrolysis of a 2-Chloropyridine Precursor

This hypothetical protocol is adapted from the synthesis of related hydroxypyridines.

Objective: To synthesize this compound from a suitable 2,5-dichloro-3-(trifluoromethyl)pyridine precursor.

Materials:

  • 2,5-dichloro-3-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Chlorination of a Pyridin-2-ol (Illustrative Precursor Step): A related starting material, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, can be chlorinated to form the corresponding 2-chloro derivative. To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a suitable solvent, add SOCl₂ (2.0 eq) and a catalytic amount of DMF. The reaction mixture is heated at 100°C for several hours. After cooling, the mixture is concentrated and partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over MgSO₄, and concentrated to yield the 2-chloro-5-nitro-3-(trifluoromethyl)pyridine[2].

  • Hydrolysis to the Pyridin-2-ol: The 2-chloropyridine derivative is subjected to hydrolysis to yield the final pyridin-2-ol product. The 2,5-dichloro-3-(trifluoromethyl)pyridine would be dissolved in a suitable solvent and treated with an aqueous base, such as sodium hydroxide. The reaction may require elevated temperatures to proceed. Following the reaction, the mixture would be neutralized with hydrochloric acid and extracted with an organic solvent. The organic extracts would then be washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

G cluster_0 Hypothetical Synthesis Workflow Start 2,5-dichloro-3- (trifluoromethyl)pyridine Step1 Hydrolysis (e.g., NaOH, H₂O, heat) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 Step3 Extraction (e.g., Ethyl Acetate) Step2->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 End This compound Step4->End

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the broader class of trifluoromethylpyridine derivatives has shown significant potential in medicinal chemistry and agrochemistry.

Kinase Inhibition in Oncology

Derivatives of trifluoromethylpyridine have been investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling and proliferation. Dysregulation of these pathways is a hallmark of cancer. For instance, compounds containing the trifluoromethylpyridine scaffold have been shown to target kinases within the Jak/Stat and PI3K/mTOR signaling pathways, which are central to tumor growth and survival. Inhibition of these pathways can lead to apoptosis of cancer cells and a reduction in tumor progression.

G cluster_0 Representative Kinase Inhibition Pathway Ligand Trifluoromethylpyridine Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Inhibition Ligand->Inhibition PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition->PI3K Inhibition->mTOR

Caption: Generalized PI3K/mTOR signaling pathway and points of inhibition by trifluoromethylpyridines.

Use in Agrochemicals

Trifluoromethylpyridine derivatives have also been developed as plant activators. These compounds can induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense mechanism against a variety of pathogens. The mode of action often involves triggering specific plant signaling pathways that lead to the production of defense-related proteins and metabolites.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its structural features suggest potential for development as a kinase inhibitor or a plant activator. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding based on the properties and activities of structurally related molecules. Further research is warranted to fully elucidate its synthetic pathways and biological mechanisms of action.

References

Spectroscopic Profile of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Due to the limited availability of directly published experimental data for this specific compound, this document compiles predicted spectroscopic data based on the analysis of closely related analogues and general principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including various substituted trifluoromethylpyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0d~2-3H-4
~7.0-7.2d~2-3H-6
~12-14br s-OH

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~160-162s-C-2
~145-147q~35-40C-3
~140-142s-C-6
~125-127q~270-275CF₃
~120-122s-C-5
~115-117s-C-4

Predicted solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65sCF₃

Predicted external standard: CFCl₃

Table 4: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch
~1650StrongC=O stretch (from pyridone tautomer)
~1600, ~1470Medium-StrongC=C and C=N stretching
1350-1100StrongC-F stretching
~850-800MediumC-Cl stretch
Table 5: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
197/199100/33[M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)
178/180Variable[M-HF]⁺
168Variable[M-CO]⁺
128Variable[M-CF₃]⁺

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data, based on standard practices for similar compounds.[1][2]

NMR Spectroscopy

NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.[1] The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts for ¹H and ¹³C NMR would be referenced to tetramethylsilane (TMS) at 0.00 ppm.[2] For ¹⁹F NMR, an external standard such as trichlorofluoromethane (CFCl₃) would be used.[1]

IR Spectroscopy

Infrared spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecular ion.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables & Spectra) Structure_Elucidation->Data_Reporting Final_Report Final Technical Guide Data_Reporting->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative.[1][2] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents. Understanding the solubility of this compound is a critical first step in a wide range of applications, including formulation development, reaction chemistry, and biological screening. Solubility dictates the choice of solvent for synthesis and purification, impacts bioavailability in pharmaceutical formulations, and is a key parameter in designing solvent-based extraction and chromatography processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃ClF₃NO[1]
Molecular Weight197.54 g/mol [1]
AppearanceNo data available[1]
PurityTypically ≥97%[1]

Note: This table is populated with data from chemical suppliers and should be confirmed by analytical testing.

Hypothetical Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents has not been found in a comprehensive search of scientific literature. To facilitate and standardize future research, Table 2 provides a structured template for recording and presenting such data. This table can be populated by researchers following the experimental protocol outlined in Section 4.

Table 2: Template for Solubility Data of this compound

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Observations
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
DichloromethaneNon-polar25
TolueneNon-polar25
HexaneNon-polar25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
5% Aqueous HClAqueous Acid25
5% Aqueous NaOHAqueous Base25
5% Aqueous NaHCO₃Aqueous Base25

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound. This method is based on general principles for determining the solubility of organic compounds.[3][4][5]

4.1. Materials

  • This compound

  • Selected solvents (as per Table 2)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Constant temperature bath or shaker

4.2. Procedure

  • Preparation: Place a known amount (e.g., 25 mg) of this compound into a small test tube.[4]

  • Solvent Addition: Add a small, measured volume (e.g., 0.25 mL) of the chosen solvent to the test tube.

  • Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[3][4]

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

  • Incremental Solvent Addition: If the solid is not fully dissolved, continue to add small, measured volumes of the solvent (e.g., 0.25 mL increments), vortexing after each addition, until the solid completely dissolves or a total volume of a predetermined limit (e.g., 3 mL) is reached.[4]

  • Equilibration (for precise measurements): For more accurate quantitative data, a saturated solution should be prepared by adding an excess of the solid to the solvent. This mixture should be agitated in a constant temperature bath for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, the undissolved solid should be separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined. The solubility can then be calculated in mg/mL.

4.3. Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prepare_sample Prepare Sample: Weigh 25 mg of Compound start->prepare_sample add_solvent Add 0.75 mL of Solvent prepare_sample->add_solvent mix Vortex/Shake for 60 seconds add_solvent->mix observe Observe for Dissolution mix->observe soluble Record as Soluble observe->soluble Completely Dissolved insoluble Record as Insoluble observe->insoluble Not Dissolved next_solvent Proceed to Next Solvent soluble->next_solvent insoluble->next_solvent

References

An In-depth Technical Guide to the Purity and Characterization of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the heterocyclic compound 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Given its relevance as a potential building block in medicinal chemistry and drug development, a thorough understanding of its analytical profile is crucial for its effective application. This document outlines the key physicochemical properties, recommended analytical methodologies for purity assessment and structural elucidation, and presents the information in a structured format for ease of reference.

Physicochemical and Purity Data

This compound is a fluorinated pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The following table summarizes its key identifying information and typical purity specifications as reported by commercial suppliers.

PropertyValueReference
CAS Number 1214342-70-7[1]
Molecular Formula C₆H₃ClF₃NO[1]
Molecular Weight 197.54 g/mol [1]
Typical Purity ≥97%
Physical Form Liquid
SMILES O=C1N=CC(Cl)=CC1C(F)(F)F[1]

Analytical Characterization

A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structural integrity. While specific, publicly available spectral data for this exact compound is limited, methodologies can be inferred from the analysis of structurally similar compounds.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reverse-phase HPLC method is generally suitable for this type of compound.

Illustrative HPLC Protocol:

Based on methods for analogous compounds, a suitable HPLC protocol would be as follows:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase A gradient of acetonitrile and water
Detection UV spectrophotometry at a wavelength of approximately 240 nm
Flow Rate 1 mL/min
Injection Volume 10 µL
Column Temperature Ambient

This method is effective for separating the main compound from potential impurities generated during synthesis or degradation. Purity is determined by the area percentage of the main peak relative to the total peak area.

Spectroscopic Analysis for Structural Elucidation

A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR provides information on the number and chemical environment of the hydrogen atoms. For this compound, one would expect to observe distinct signals for the aromatic protons on the pyridine ring and the hydroxyl proton.

  • ¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule, including the trifluoromethyl carbon, which would exhibit a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing a distinct signal for the trifluoromethyl group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. For this compound, the molecular ion peak [M]+ would be expected at m/z 197.54.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretching for the hydroxyl group.

  • C=O stretching for the pyridinone tautomer.

  • C-Cl, C-F, and C-N bond vibrations.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis and Work-up cluster_characterization Purity and Structural Characterization cluster_documentation Data Analysis and Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC/GC) Purification->Purity Sample for Purity Structure Structural Elucidation Purification->Structure Sample for Structure Analysis Data Interpretation Purity->Analysis NMR NMR (1H, 13C, 19F) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR NMR->Analysis MS->Analysis IR->Analysis Report Certificate of Analysis Analysis->Report

Caption: Workflow for Synthesis, Purification, and Characterization.

Logical Relationship for Purity and Identity Confirmation

The confirmation of the purity and identity of this compound relies on the convergence of data from multiple analytical techniques. The logical flow for this confirmation is depicted below.

G cluster_purity Purity Confirmation cluster_identity Identity Confirmation Compound This compound HPLC HPLC Analysis (>97% Peak Area) Compound->HPLC NMR NMR Spectroscopy (Correct Proton, Carbon, Fluorine Signals) Compound->NMR MS Mass Spectrometry (Correct Molecular Ion) Compound->MS IR IR Spectroscopy (Expected Functional Groups) Compound->IR Conclusion Purity and Identity Confirmed HPLC->Conclusion NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Logical Flow for Compound Purity and Identity Verification.

Due to the absence of publicly available peer-reviewed literature detailing specific signaling pathways involving this compound, this guide focuses on its chemical characterization. Researchers in drug development are encouraged to perform their own biological assays to determine its mechanism of action and potential therapeutic targets. The robust analytical framework provided here serves as a foundation for ensuring the quality and reliability of the compound used in such studies.

References

Potential Biological Activities of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated pyridine derivative. While direct studies on its biological activities are not extensively documented in publicly available literature, the chemical scaffold, featuring a trifluoromethyl group and a chlorine atom on a pyridinol ring, is a key pharmacophore in numerous biologically active compounds. This technical guide consolidates information on the demonstrated activities of structurally similar analogs to infer the potential biological and pharmacological profile of this compound. The primary anticipated activities for this class of compounds include pesticidal (insecticidal, herbicidal, and fungicidal) and potential therapeutic applications as enzyme inhibitors. This document outlines potential activities, relevant experimental protocols for their investigation, and key signaling pathways that may be modulated.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Similarly, chlorine substitution can influence the electronic properties and reactivity of the molecule. The combination of these structural features in this compound suggests a high potential for biological activity. This guide explores these potential activities by examining the established profiles of analogous compounds.

Potential Biological Activities

Based on the activities of structurally related trifluoromethylpyridine derivatives, the potential biological activities of this compound can be categorized as follows:

Agrochemical Activities

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry.[2][3]

  • Insecticidal Activity: Numerous trifluoromethylpyridine derivatives containing an oxadiazole moiety have demonstrated significant insecticidal activity against pests like Mythimna separata and Plutella xylostella.[4][5] Some compounds exhibited 100% insecticidal activity at a concentration of 500 mg/L.[5] The mechanism of action for many pyridine-based insecticides involves the disruption of the central nervous system of insects.

  • Herbicidal Activity: The trifluoromethylpyridine scaffold is a key component of several commercial herbicides.[2][3] For instance, Fluazifop-butyl and Haloxyfop-methyl, which contain this moiety, act as acetyl-CoA carboxylase (ACCase) inhibitors, crucial for lipid biosynthesis in grasses.[2][6]

  • Antifungal Activity: Trifluoromethylpyrimidine derivatives, structurally similar to pyridines, have shown potent antifungal activity against a range of plant pathogens.[7][8] For example, certain derivatives exhibited strong inhibition of Botrytis cinerea.[8] The proposed mechanisms often involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

  • Antibacterial Activity: Several trifluoromethylpyridine derivatives have been synthesized and evaluated for their antibacterial properties against plant pathogens like Xanthomonas oryzae pv. oryzae.[9][10]

Potential Therapeutic Activities

The pyridinone scaffold is also a recognized pharmacophore in medicinal chemistry.[11]

  • Enzyme Inhibition:

    • Kinase Inhibition: Pyridinone-containing compounds have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[11]

    • Cholinesterase Inhibition: Some pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, suggesting potential applications in neurodegenerative diseases.[12]

    • Other Enzymes: Pyridine derivatives have been screened for inhibitory activity against a range of other enzymes, including those involved in hydrogen sulfide synthesis.[13]

  • Anticancer Activity: The inhibition of protein kinases and other cellular targets by pyridine derivatives suggests their potential as anticancer agents. Some novel trifluoromethyl pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[7][14]

  • Antimicrobial Activity (Human Health): Fluorinated pyridine nucleosides have shown promising antibacterial activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli.[15][16]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activities of various trifluoromethylpyridine and pyridinol analogs. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Insecticidal Activity of Trifluoromethylpyridine Derivatives

Compound ClassTarget PestActivity MetricValue (mg/L)Reference
1,3,4-Oxadiazole derivativesMythimna separataLC5030.8 - 38.5[4]
1,3,4-Oxadiazole derivativesPlutella xylostella% mortality @ 250 mg/L>80%[4]
Amide derivativesPlutella xylostella% mortality @ 500 mg/L70 - 75%[17]

Table 2: Antibacterial and Antifungal Activity of Trifluoromethylpyridine/Pyrimidine Derivatives

Compound ClassTarget OrganismActivity MetricValue (µg/mL)Reference
Pyridine NucleosidesStaphylococcus aureusMIC1.3 - 4.9[15]
1,3,4-Oxadiazole derivativesRalstonia solanacearumEC5026.2[10]
1,3,4-Oxadiazole derivativesXanthomonas axonopodis pv. citriEC5010.11[10]
Amide derivativesBotrytis cinerea% inhibition @ 50 µg/mLup to 100%[7]

Table 3: Enzyme Inhibition by Pyridine Derivatives

Compound ClassTarget EnzymeActivity MetricValue (nM)Reference
Pyridine derivativeKv11.1Ki86[18]
Pyridine derivativeCyclooxygenase-2 (COX-2)Ki69[18]

Experimental Protocols

Detailed methodologies are crucial for assessing the potential biological activities of this compound. Below are representative protocols for key assays.

Antifungal Activity: Mycelial Growth Inhibition Assay

This method is commonly used to evaluate the in vitro efficacy of compounds against phytopathogenic fungi.

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dosing the Media: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a period determined by the growth rate of the fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treatment group.

Insecticidal Activity: Leaf-Dip Bioassay

This assay is suitable for evaluating the efficacy of compounds against leaf-eating insects.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solutions for a defined period (e.g., 10-30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves into a Petri dish or other suitable container lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Enzyme Inhibition Assay: A Generic Kinase Assay

This protocol provides a general framework for assessing the inhibitory potential against a protein kinase.

  • Reagents:

    • Kinase enzyme

    • Substrate (a peptide or protein that is phosphorylated by the kinase)

    • ATP (the phosphate donor)

    • Assay buffer

    • Test compound

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Assay Procedure:

    • Add the assay buffer, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding the kinase enzyme and ATP.

    • Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Plot the signal as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Signaling Pathways and Mechanisms of Action

The biological effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways.

  • MAPK/ERK Pathway: Mitogen-activated protein kinase (MAPK) pathways are crucial for cell proliferation, differentiation, and survival. Some pyridinone-based kinase inhibitors target components of this pathway, suggesting a potential mechanism for anticancer activity.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is common in cancer. Pyridine-containing molecules have been developed as inhibitors of PI3K and mTOR.[19]

  • G-Protein Coupled Receptor (GPCR) Signaling: Pyridine and pyrimidine derivatives can act as modulators of GPCRs, a large family of cell surface receptors involved in a wide range of physiological processes.[20][21]

Visualizations

The following diagrams illustrate logical workflows and potential mechanisms relevant to the study of this compound.

experimental_workflow cluster_screening Initial Screening cluster_agrochemical Agrochemical Elaboration cluster_therapeutic Therapeutic Elaboration cluster_moa Mechanism of Action start This compound agrochemical Agrochemical Activity Screen (Insecticidal, Herbicidal, Fungicidal) start->agrochemical Test therapeutic Therapeutic Activity Screen (Antimicrobial, Anticancer, Enzyme Inhibition) start->therapeutic Test insect Dose-Response (LC50) agrochemical->insect If active herb Spectrum of Activity agrochemical->herb If active fungi MIC Determination agrochemical->fungi If active antimicrobial MIC/MBC Determination therapeutic->antimicrobial If active anticancer Cytotoxicity (IC50) therapeutic->anticancer If active enzyme Enzyme Kinetics (Ki) therapeutic->enzyme If active target Target Identification insect->target herb->target fungi->target pathway Signaling Pathway Analysis antimicrobial->pathway anticancer->pathway enzyme->pathway pathway->target

Figure 1: Logical workflow for screening potential biological activities.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol (Potential Inhibitor) inhibitor->raf Inhibits gene Gene Expression (Proliferation, Survival) transcription->gene

Figure 2: Representative MAPK signaling pathway with a potential point of inhibition.

antifungal_assay prep_media Prepare & Sterilize PDA Medium dose_media Add Compound to Molten PDA prep_media->dose_media prep_compound Prepare Stock Solution of Test Compound prep_compound->dose_media pour_plates Pour Plates dose_media->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

References

The Pivotal Role of the Trifluoromethyl Group in Pyridin-2-ol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to the pyridin-2-ol scaffold, a privileged structure in numerous pharmacologically active agents, the CF3 group imparts a unique combination of electronic and steric effects. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in pyridin-2-ol compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. We will explore its influence on key molecular properties, detail relevant experimental protocols, and present quantitative data to facilitate informed decision-making in the design of novel therapeutics.

The Influence of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group to the pyridin-2-ol core instigates significant alterations in the molecule's fundamental physicochemical characteristics, namely its acidity, lipophilicity, and metabolic stability. These changes are pivotal in shaping the compound's interaction with biological systems.

Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a pronounced effect on the acidity of the hydroxyl group in pyridin-2-ol. By withdrawing electron density from the pyridine ring, the CF3 group stabilizes the conjugate base (pyridin-2-olate), thereby increasing the acidity of the parent molecule. This is reflected in a lower pKa value compared to the non-substituted pyridin-2-ol.

For instance, the experimental pKa of pyridin-2-ol is approximately 11.7, whereas the predicted pKa for 5-(trifluoromethyl)pyridin-2-ol is significantly lower at around 9.55.[1] This enhanced acidity can have substantial implications for a compound's solubility, ionization state at physiological pH, and its ability to participate in hydrogen bonding interactions with biological targets.

Lipophilicity (logP/logD)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to increase the lipophilicity of organic molecules. This is attributed to the replacement of hydrogen atoms with more lipophilic fluorine atoms.

Comparing the parent pyridin-2-ol, which has a calculated logP of approximately -0.6, the introduction of a trifluoromethyl group at the 5-position to give 5-(trifluoromethyl)pyridin-2-ol increases the predicted logP to 0.6.[2] This shift towards higher lipophilicity can enhance membrane permeability and improve oral absorption. However, it is a parameter that must be carefully optimized, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway for many drug molecules. The pyridine ring is susceptible to such oxidative metabolism.

Data Summary of Physicochemical Properties

The following table summarizes the available quantitative data for pyridin-2-ol and its trifluoromethylated analog, illustrating the impact of the CF3 group.

CompoundpKalogP
Pyridin-2-ol~11.7 (experimental)~-0.6 (calculated)[2]
5-(Trifluoromethyl)pyridin-2-ol~9.55 (predicted)[5]~0.6 (predicted)[2]

Note: Experimental values for 5-(trifluoromethyl)pyridin-2-ol are not widely published and the data presented are based on predictions, which are valuable for guiding initial design.

Biological Activity

The alterations in physicochemical properties imparted by the trifluoromethyl group directly translate to changes in the biological activity of pyridin-2-ol compounds. The modified acidity can affect target binding through altered hydrogen bond donor/acceptor capabilities, while changes in lipophilicity influence the compound's ability to reach its site of action.

While specific IC50 or EC50 values for trifluoromethylated pyridin-2-ols are not extensively reported in publicly accessible literature, the broader class of trifluoromethylated pyridines has demonstrated significant activity in various therapeutic areas, including as agrochemicals and pharmaceuticals.[6] For example, trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors for cancer therapy, with some compounds exhibiting IC50 values in the nanomolar range.[7][8] This underscores the potential of the trifluoromethyl group to enhance the potency and efficacy of heterocyclic compounds, a principle that is applicable to the pyridin-2-ol scaffold.

Synthesis of Trifluoromethylated Pyridin-2-ols

The synthesis of trifluoromethylated pyridin-2-ols can be approached in several ways. A common and effective strategy involves the preparation of a trifluoromethylated pyridine precursor, followed by conversion to the pyridin-2-ol. A key intermediate for many such syntheses is 2-chloro-5-(trifluoromethyl)pyridine.[9]

A general synthetic workflow is outlined below:

SynthesisWorkflow Picoline 3-Picoline Trichloromethyl 2-Chloro-5-(trichloromethyl)pyridine Picoline->Trichloromethyl Chlorination Trifluoromethyl_Cl 2-Chloro-5-(trifluoromethyl)pyridine Trichloromethyl->Trifluoromethyl_Cl Fluorination (e.g., HF) Pyridin_2_ol 5-(Trifluoromethyl)pyridin-2-ol Trifluoromethyl_Cl->Pyridin_2_ol Hydrolysis (e.g., NaOH) CF3_Effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3 Trifluoromethyl Group Acidity Increased Acidity (Lower pKa) CF3->Acidity e⁻ withdrawing Lipophilicity Increased Lipophilicity (Higher logP) CF3->Lipophilicity Hydrophobic nature Metabolic_Stability Increased Metabolic Stability CF3->Metabolic_Stability Metabolic shield Binding Altered Target Binding Acidity->Binding ADME Improved ADME Profile Lipophilicity->ADME Metabolic_Stability->ADME Efficacy Enhanced Potency/Efficacy Binding->Efficacy ADME->Efficacy DrugDiscoveryWorkflow Design Compound Design (e.g., add CF3 group) Synthesis Synthesis Design->Synthesis PhysChem Physicochemical Profiling (pKa, logP) Synthesis->PhysChem InVitro In Vitro Assays (Metabolic Stability, Activity) PhysChem->InVitro InVitro->Design Optimization InVivo In Vivo Studies InVitro->InVivo Candidate Lead Candidate InVivo->Candidate

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trifluoromethylpyridines, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Due to the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen, these heterocycles are highly deactivated towards electrophilic attack. This guide details the challenges and strategies to achieve electrophilic substitution, including direct substitution under harsh conditions and the activation of the pyridine ring via N-oxide formation. It summarizes known quantitative data on yields and regioselectivity for nitration, halogenation, and sulfonation reactions. Detailed experimental protocols for key transformations are also provided, along with a discussion of the underlying mechanistic principles that govern the reactivity and orientation of substitution.

Introduction

Trifluoromethylpyridines are key structural motifs in a wide range of biologically active molecules. The trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins. However, the synthesis and functionalization of these compounds present significant challenges, particularly through electrophilic aromatic substitution. The pyridine nitrogen acts as a powerful electron-withdrawing group, and this effect is compounded by the presence of a strongly deactivating trifluoromethyl substituent. This inherent lack of reactivity necessitates a thorough understanding of the factors governing electrophilic substitution on this ring system to enable the rational design of synthetic routes. This guide aims to provide a detailed technical overview of the current state of knowledge in this field.

Core Principles: Reactivity and Regioselectivity

The electrophilic substitution of trifluoromethylpyridines is governed by the interplay of several electronic and steric factors.

2.1. Deactivating Effects

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl group (-CF₃), which possesses a Hammett constant (σₚ) of 0.54.[1] Consequently, trifluoromethylpyridines are extremely unreactive towards electrophiles, often requiring forcing reaction conditions.

2.2. Directing Effects

The regioselectivity of electrophilic attack is directed by both the pyridine nitrogen and the trifluoromethyl group.

  • Pyridine Nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, creating a pyridinium species. The positive charge on the nitrogen strongly deactivates all positions of the ring, particularly the α (C2, C6) and γ (C4) positions, through both inductive and resonance effects. This directs incoming electrophiles primarily to the β (C3, C5) positions.

  • Trifluoromethyl Group: The -CF₃ group is a meta-directing deactivator in benzene systems due to its strong electron-withdrawing inductive effect. In the context of the pyridine ring, its influence on regioselectivity is superimposed on the directing effect of the nitrogen atom.

The combination of these effects generally leads to substitution at the position meta to the trifluoromethyl group and beta to the pyridine nitrogen, where possible.

2.3. Activation via N-Oxide Formation

A common strategy to overcome the inherent low reactivity of the pyridine ring is the formation of the corresponding N-oxide. The N-oxide group is a powerful activating group that donates electron density to the ring, particularly at the C2, C4, and C6 positions, making electrophilic substitution more facile.[2][3] Subsequent deoxygenation of the N-oxide allows for the synthesis of substituted trifluoromethylpyridines that are not accessible through direct substitution.

Electrophilic Substitution Reactions

3.1. Nitration

Direct nitration of trifluoromethylpyridines is often challenging and may require harsh conditions with low yields. A more effective approach involves the nitration of the corresponding N-oxides.

Table 1: Nitration of Trifluoromethylpyridines and their N-Oxides

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
3-(Trifluoromethyl)pyridine 1-oxideHNO₃, H₂SO₄4-Nitro-3-(trifluoromethyl)pyridine 1-oxide-[4]
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridineSOCl₂, DMF, 100 °C2-Chloro-5-nitro-3-(trifluoromethyl)pyridine86

3.1.1. Experimental Protocol: Preparation of 3-(Trifluoromethyl)pyridine 1-oxide

To a solution of 3-(trifluoromethyl)pyridine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) slowly. Allow the reaction mixture to stir at room temperature for 12 hours. Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate, followed by methanol in DCM) to afford 3-(trifluoromethyl)pyridine 1-oxide.[5]

3.2. Halogenation

Direct halogenation of trifluoromethylpyridines can be achieved, although regioselectivity can be an issue. As with nitration, the use of N-oxides can facilitate the reaction and control the position of substitution.

Table 2: Halogenation of Trifluoromethylpyridines

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
2,3-DimethylpyridineDBDMH, Oleum (65%), 105 °C, 2h5-Bromo-2,3-dimethylpyridine-[6]

3.2.1. Experimental Protocol: General Procedure for Bromination of Pyridine Derivatives

To a stirred solution of the pyridine derivative (1.0 equiv.) in oleum (65%) at 10 °C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv.). Heat the reaction mixture at 105 °C for 2 hours. After cooling to room temperature, pour the mixture onto ice and adjust the pH to 12 with aqueous sodium hydroxide solution. Extract the product with an organic solvent.[6]

3.3. Sulfonation

Sulfonation of pyridine derivatives typically requires harsh conditions, such as treatment with oleum (fuming sulfuric acid). The reaction is generally directed to the 3-position.

Table 3: Sulfonation of Pyridine-N-Oxide

SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
Pyridine-N-oxideFuming H₂SO₄, HgSO₄3-Sulfonic acid derivative (major), 2- and 4-isomers (minor)-[7]

3.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its deactivated derivatives. The pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent and preventing the reaction.[8][9][10][11] There are no reliable reports of successful Friedel-Crafts reactions on trifluoromethylpyridines.

Logical Relationships and Experimental Workflows

The decision-making process for attempting an electrophilic substitution on a trifluoromethylpyridine can be visualized as a workflow. The primary consideration is the inherent reactivity of the substrate.

Electrophilic_Substitution_Workflow sub Trifluoromethylpyridine Substrate direct Direct Electrophilic Substitution sub->direct n_oxide_formation N-Oxide Formation sub->n_oxide_formation harsh_cond Harsh Conditions (e.g., high temp, strong acid) direct->harsh_cond low_yield Low Yield / No Reaction direct->low_yield n_oxide Trifluoromethylpyridine N-Oxide n_oxide_formation->n_oxide n_oxide_sub Electrophilic Substitution on N-Oxide n_oxide->n_oxide_sub activated_product Substituted Trifluoromethylpyridine N-Oxide n_oxide_sub->activated_product deoxygenation Deoxygenation product Substituted Trifluoromethylpyridine deoxygenation->product activated_product->deoxygenation

Caption: Workflow for electrophilic substitution on trifluoromethylpyridines.

This diagram illustrates that direct substitution often leads to low yields or requires harsh conditions. The more viable pathway involves the formation of the N-oxide to activate the ring, followed by electrophilic substitution and subsequent deoxygenation to obtain the desired product.

The factors influencing the regioselectivity of these reactions are summarized in the following diagram:

Regioselectivity_Factors regio Regioselectivity of Electrophilic Attack pyridine_n Pyridine Nitrogen (Protonated) regio->pyridine_n cf3_group Trifluoromethyl Group regio->cf3_group n_oxide_group N-Oxide Group regio->n_oxide_group (if present) beta_direct Directs to β-positions (C3, C5) pyridine_n->beta_direct meta_direct Directs to meta-position cf3_group->meta_direct ortho_para_direct Directs to α, γ-positions (C2, C4, C6) n_oxide_group->ortho_para_direct

Caption: Factors influencing regioselectivity in trifluoromethylpyridines.

Conclusion

The electrophilic substitution of trifluoromethylpyridines is a challenging but important transformation for the synthesis of valuable molecules in the pharmaceutical and agrochemical sectors. The strong deactivating effects of the pyridine nitrogen and the trifluoromethyl group necessitate either harsh reaction conditions for direct substitution or a multi-step approach involving activation via N-oxide formation. While quantitative data for these reactions are still somewhat limited in the literature, this guide provides a summary of the known methodologies and guiding principles. Further research into novel catalytic systems and reaction conditions is warranted to develop more efficient and selective methods for the functionalization of this important class of heterocycles.

References

An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the C5 position of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This pyridinol derivative is a valuable building block in medicinal chemistry and agrochemistry, owing to the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the chloro substituent. This document details plausible synthetic routes for the derivatization of this core structure through amination, etherification, and thioetherification, supported by experimental protocols adapted from related literature.

Introduction to Nucleophilic Aromatic Substitution on Pyridines

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings, such as pyridines.[1] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.[2][3] The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group at the C3 position and the chloro group at the C5 position in the title compound.

The general mechanism for nucleophilic aromatic substitution on the pyridine ring is depicted below.

Note: The DOT script above is a template. Actual image rendering would require replacing placeholder image URLs with actual chemical structure images.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Substitution Reactions at the C5 Position

The chlorine atom at the C5 position of this compound is susceptible to displacement by various nucleophiles. This section outlines the synthetic strategies for introducing amine, ether, and thioether functionalities at this position.

Amination

The introduction of an amino group at the C5 position can be achieved by reacting this compound with ammonia or primary/secondary amines. High temperatures and pressures are often required to facilitate this transformation, particularly with less reactive amines. A plausible reaction protocol is adapted from the amination of the related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]

Table 1: Reaction Conditions for Amination

ParameterValueReference
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine[4]
Nucleophile Liquid Ammonia[4]
Solvent Methanol[4]
Temperature 125-135 °C[4]
Pressure 2.0-3.5 MPa[4]
Reaction Time 8-15 hours[4]
Yield >90%[4]

Experimental Protocol: Synthesis of 5-Amino-3-(trifluoromethyl)pyridin-2-ol

  • In a high-pressure autoclave, combine this compound (1.0 eq) and a suitable organic solvent such as methanol.

  • Cool the autoclave and introduce liquid ammonia (10-18 eq).

  • Seal the autoclave and heat the reaction mixture to 125-135 °C. The internal pressure will rise to approximately 2.0-3.5 MPa.

  • Maintain the reaction at this temperature for 8-15 hours, with continuous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by washing with water, followed by centrifugation and drying, or by column chromatography.

Etherification (O-Arylation/Alkylation)

The synthesis of 5-alkoxy or 5-aryloxy derivatives can be accomplished via a Williamson-type ether synthesis.[5][6] This involves the reaction of the pyridinol with an alcohol or phenol in the presence of a base to generate the corresponding alkoxide or phenoxide, which then displaces the chloride.

Table 2: General Conditions for Williamson Ether Synthesis

ParameterValueReference
Starting Material Halo-(trifluoromethyl)pyridine[7]
Nucleophile Sodium salt of hydroxy compound[7]
Solvent Alcohol corresponding to the ether, or THF[7]
Temperature 60-120 °C[7]
Reaction Time 0.5-15 hours[7]
Yield Not specified[7]

Experimental Protocol: Synthesis of 5-Alkoxy-3-(trifluoromethyl)pyridin-2-ol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to generate the alkoxide.

  • To this solution, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux (60-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Thioetherification (S-Arylation/Alkylation)

The introduction of a thioether linkage at the C5 position can be achieved by reacting this compound with a thiol in the presence of a base. Similar to etherification, this reaction proceeds via an SNAr mechanism.

Table 3: General Conditions for Thioetherification

ParameterValueReference
Starting Material Halo-(trifluoromethyl)pyridine[7]
Nucleophile Sodium salt of thiol compound[7]
Solvent Alcohol or THF[7]
Temperature 60-120 °C[7]
Reaction Time 0.5-15 hours[7]
Yield Not specified[7]

Experimental Protocol: Synthesis of 5-(Alkylthio/Arylthio)-3-(trifluoromethyl)pyridin-2-ol

  • In a round-bottom flask, dissolve the desired thiol in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Add a base, such as potassium carbonate or sodium hydride, to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 60-120 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The desired product can be purified by flash column chromatography.

Synthetic Workflow and Derivatization

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound.

a start This compound amination Amination (R1R2NH, Base, Heat) start->amination etherification Etherification (R-OH, Base) start->etherification thioetherification Thioetherification (R-SH, Base) start->thioetherification product_amine 5-Amino Derivative amination->product_amine product_ether 5-Ether Derivative etherification->product_ether product_thioether 5-Thioether Derivative thioetherification->product_thioether

Caption: Synthetic workflow for the derivatization of this compound.

Conclusion

This technical guide provides a framework for the nucleophilic substitution on this compound. While specific, optimized conditions for this exact substrate require experimental determination, the provided protocols, based on closely related compounds and established synthetic methodologies, offer a robust starting point for researchers in drug discovery and agrochemical development. The versatility of the C5-chloro group allows for the introduction of a diverse range of functionalities, making this pyridine core a valuable scaffold for the synthesis of novel bioactive molecules.

References

An In-Depth Technical Guide to Tautomerism in Substituted Pyridin-2-ol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1] One of the most classic and extensively studied examples is the prototropic tautomerism of pyridin-2-ol and its derivatives, which exist in equilibrium with their corresponding pyridin-2(1H)-one isomers.[2][3] This phenomenon is not merely an academic curiosity; the different tautomers of a molecule can exhibit distinct physical, chemical, and biological properties, including solubility, lipophilicity, pKa, and importantly, drug-target interactions.[1][4]

This guide provides a comprehensive technical overview of the core principles governing tautomerism in substituted pyridin-2-ol compounds. It delves into the factors that influence the position of the equilibrium, summarizes key quantitative data, outlines experimental and computational methodologies for its study, and highlights its relevance in medicinal chemistry.

The Pyridin-2-ol <=> Pyridin-2(1H)-one Equilibrium

The tautomeric equilibrium in these systems involves the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. The two primary forms are the aromatic pyridin-2-ol (enol or lactim form) and the non-aromatic but resonance-stabilized pyridin-2(1H)-one (keto, amide, or lactam form).

The position of this equilibrium is remarkably sensitive to the compound's environment and structure. In the gas phase, the 2-hydroxypyridine tautomer is generally favored due to its aromaticity.[5][6] Conversely, the 2-pyridone form predominates in the solid state and in polar solvents.[5][7] This shift is largely attributed to the greater polarity and hydrogen bonding capabilities of the pyridone tautomer.[2][6]

Caption: The tautomeric equilibrium between pyridin-2-ol and pyridin-2(1H)-one.

Factors Influencing Tautomeric Equilibrium

Solvent Effects

The choice of solvent has a dominant effect on the tautomeric ratio. The equilibrium's sensitivity is primarily due to the significant difference in dipole moments between the two forms. The pyridin-2-one tautomer is substantially more polar than the hydroxypyridine form.[2]

  • Polar Solvents (e.g., Water, Alcohols): These solvents preferentially solvate and stabilize the more polar pyridin-2-one tautomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium strongly in its favor.[2][7][8] In water, the equilibrium constant can be as high as 900 in favor of the pyridone form.[5]

  • Non-polar Solvents (e.g., Cyclohexane, CCl₄): In these environments, the less polar, aromatic pyridin-2-ol form is favored, or the two tautomers may coexist in comparable amounts.[2][5]

Solvent_Effect arrow arrow Start Substituted Pyridin-2-ol in Solution Solvent Assess Solvent Polarity Start->Solvent Polar Polar Solvent (e.g., Water, DMSO, MeOH) Solvent->Polar High NonPolar Non-Polar Solvent (e.g., Cyclohexane, CCl4) Solvent->NonPolar Low ResultPolar Equilibrium shifts towards more polar Pyridin-2-one form Polar->ResultPolar ResultNonPolar Equilibrium favors less polar Pyridin-2-ol form NonPolar->ResultNonPolar

Caption: Logical workflow illustrating the influence of solvent polarity on the equilibrium.
Substituent Effects

The nature and position of substituents on the pyridine ring significantly modulate the tautomeric equilibrium by altering the electronic properties of the system.

  • Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), generally favor the less polar hydroxypyridine tautomer.[9][10] This is because EWGs decrease the basicity of the ring nitrogen, making protonation to form the pyridone less favorable. Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methyl (-CH₃) tend to favor the pyridone form.

  • Positional Effects: Substituents in the α-positions (C3 or C6) exert a much stronger influence on the tautomeric equilibrium than those in the β-position (C4 or C5).[9][11] For instance, an electron-withdrawing substituent at the C6 position has been shown to particularly favor the hydroxypyridine form, a key consideration in the design of cardiotonic agents like milrinone.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on the parent 2-hydroxypyridine/2-pyridone system.

Table 1: Tautomeric Equilibrium Constants (KT = [Pyridone]/[Hydroxypyridine]) and Energy Differences in Various Media

MediumKTΔE or ΔG (kJ/mol)Favored TautomerReference(s)
Gas Phase~0.15 (logK = -0.4)-2.4 to -3.32-Hydroxypyridine[7][8]
Cyclohexane1.7Positive2-Pyridone (slight)[2]
Chloroform6.0Positive2-Pyridone[2]
Water~900 (logK = 3.5)+122-Pyridone[5][8]
Solid State--2.43 to -3.32-Pyridone[7]

Note: Negative energy values indicate the hydroxypyridine form is more stable; positive values indicate the pyridone form is more stable.

Table 2: Calculated Physicochemical Properties

Property2-Hydroxypyridine2-PyridoneSolvent (Computational)Reference(s)
Dipole Moment1.65 D5.29 DCyclohexane[2]
Dipole Moment1.83 D5.97 DChloroform[2]
Relative Energy+5 to +9 kJ/mol0 kJ/molGas Phase (B3LYP)[5]
Relative Energy0 kJ/mol+2 kJ/molGas Phase (CAM-B3LYP)[5]

Experimental and Computational Protocols

A variety of methods are employed to qualitatively and quantitatively assess the tautomeric equilibrium.

Experimental Methodologies
  • UV-Vis Spectroscopy: This is a primary method for the quantitative determination of the tautomeric ratio in solution.[9] The pyridin-2-ol and pyridin-2-one tautomers possess distinct chromophores and thus exhibit different absorption maxima (λmax). For example, in aqueous solution, the zwitterionic form of 3-hydroxypyridine shows peaks at 247 and 315 nm, while the enol form absorbs around 278 nm.[12] By preparing solutions in various solvents and comparing the spectra to those of "fixed" tautomers (O-methylated and N-methylated analogs), the equilibrium constant (KT) can be calculated using the Beer-Lambert law.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers.[9] The chemical shifts of the ring protons and carbons are sensitive to the electronic distribution, which differs significantly between the aromatic -ol form and the non-aromatic -one form. However, if the interconversion is fast on the NMR timescale, an averaged spectrum may be observed. In such cases, low-temperature NMR studies can be employed to "freeze out" the individual tautomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the predominant tautomer, especially in the solid state.[5][7] The presence of a strong absorption band in the C=O stretching region (~1650-1690 cm⁻¹) is a clear indicator of the pyridone form, while a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of a strong C=O band would indicate the hydroxypyridine form.[5][7]

  • X-ray Crystallography: This technique provides unambiguous structural information in the solid state.[7] For the parent compound and many derivatives, X-ray analysis has confirmed that the pyridone tautomer is the predominant form in the crystal lattice.[7][9]

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Calculation prep Prepare solutions of the compound in various solvents (polar & non-polar) uv Acquire UV-Vis spectra of all samples prep->uv nmr Acquire NMR (¹H, ¹³C) spectra prep->nmr ir Acquire IR spectra (especially for solid state) prep->ir models Synthesize/obtain 'fixed' tautomers (N-methyl and O-methyl analogs) models->uv quantify Use UV-Vis data and Beer-Lambert Law to determine tautomer concentrations uv->quantify calc Calculate K_T = [Pyridone]/[Hydroxypyridine] for each solvent quantify->calc

References

quantum chemical calculations for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Quantum Chemical Calculations of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and reactivity. Quantum chemical calculations provide a powerful in-silico approach to elucidate these molecular characteristics, offering insights that can guide synthesis, and structure-activity relationship (SAR) studies, and predict metabolic fate. Pyridine derivatives are known to be crucial building blocks in the pharmaceutical industry.[1]

This technical guide outlines a comprehensive quantum chemical workflow for the characterization of this compound. Due to the limited availability of specific experimental and computational studies on this exact molecule in the current literature, this document serves as a detailed methodological protocol, with illustrative data presented to guide researchers in performing and interpreting such calculations. The methodologies described are based on established computational practices for similar halogenated and heterocyclic compounds.[2][3][4]

Theoretical Background

The foundation of modern quantum chemical calculations lies in the approximate solution of the Schrödinger equation. For a molecule of the size of this compound, Density Functional Theory (DFT) is the most widely used and cost-effective method. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems, including pyridine derivatives.[5][6] For higher accuracy, especially for properties like reaction barriers or non-covalent interactions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be employed, although at a significantly higher computational expense.[2]

The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used. The inclusion of diffuse functions ('++' or 'aug-') is important for accurately describing anions and weak interactions, while polarization functions ('(d,p)') are essential for describing the anisotropic nature of chemical bonds.

Computational Methodology

A typical quantum chemical investigation of this compound would follow the workflow detailed below. This protocol is designed to be executed using standard computational chemistry software packages such as Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Preparation

The initial 3D structure of this compound can be built using any molecular modeling software (e.g., Avogadro, ChemDraw). It is important to consider the tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms, as both may be relevant in different environments.[7] For this guide, we will focus on the pyridin-2-ol tautomer. An initial geometry optimization with a less computationally demanding method (e.g., a semi-empirical method like PM6) can be performed to obtain a reasonable starting structure.

Step 2: Geometry Optimization

The primary goal of geometry optimization is to find the minimum energy structure of the molecule on its potential energy surface. This is a crucial step as all subsequent calculations of molecular properties should be performed on the optimized geometry.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: To simulate a more realistic biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

  • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true minimum is found.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two main purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. The potential energy distribution (PED) analysis can be used to assign the vibrational modes to specific molecular motions.[3]

Step 4: Calculation of Electronic Properties

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule, hybridization of atomic orbitals, and donor-acceptor interactions between filled and empty orbitals. This can be used to quantify the strength of intramolecular interactions, such as hyperconjugation.

Step 5: Simulation of NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of a molecule. The calculated shifts can be compared to experimental NMR data to aid in structure elucidation. It is standard practice to calculate the shifts relative to a reference compound, such as tetramethylsilane (TMS).

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables provide an illustrative example of the expected data for this compound.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AngleValue (Å/°)
Bond LengthC2-O1.350
C3-C(F3)1.510
C5-Cl1.745
N1-C21.370
O-H0.965
Bond AngleN1-C2-C3120.5
C4-C5-Cl119.8
C2-O-H109.5
Dihedral AngleC6-N1-C2-C30.0
Cl-C5-C4-C3180.0

Table 2: Calculated Vibrational Frequencies and Assignments

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν13650HighLowO-H stretch
ν23100MediumHighC-H stretch (ring)
ν31640HighMediumC=C/C=N stretch
ν41350Very HighLowC-F stretch (sym)
ν51180Very HighLowC-F stretch (asym)
ν6850HighMediumC-Cl stretch

Table 3: Key Electronic Properties

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-1250.34 Hartree

Visualization of Workflows and Relationships

Diagrams created using the DOT language can effectively visualize the logical flow of the computational process and the interplay between different calculated properties.

G Computational Workflow for this compound cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis and Interpretation mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop nmr_calc NMR Simulation (GIAO) geom_opt->nmr_calc min_confirm Confirm Minimum Energy Structure freq_calc->min_confirm spectra Simulate IR/Raman Spectra freq_calc->spectra reactivity Assess Reactivity & Stability elec_prop->reactivity structure_elucid Aid in Structure Elucidation nmr_calc->structure_elucid

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of a molecule.

G Relationship Between Calculated Properties and Their Applications cluster_properties Calculated Properties cluster_applications Applications in Drug Development opt_geom Optimized Geometry thermo Thermodynamic Stability opt_geom->thermo docking Molecular Docking Input opt_geom->docking vib_freq Vibrational Frequencies vib_freq->thermo spectroscopy Spectroscopic Characterization vib_freq->spectroscopy homo_lumo HOMO-LUMO Gap react Chemical Reactivity homo_lumo->react mep Molecular Electrostatic Potential sar Structure-Activity Relationship mep->sar mep->docking nbo NBO Charges nbo->sar

Caption: A diagram showing how calculated quantum chemical properties inform various aspects of drug development.

Conclusion

The quantum chemical calculation workflow detailed in this guide provides a robust framework for the in-silico characterization of this compound. By systematically performing geometry optimization, frequency analysis, and electronic property calculations, researchers can gain deep insights into the molecule's structural, vibrational, and electronic characteristics. This information is invaluable for understanding its chemical behavior, predicting its reactivity, and guiding its development as a potential therapeutic agent. The illustrative data and visualizations provided herein serve as a practical starting point for scientists and researchers venturing into the computational study of this and similar molecules.

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a valuable fluorinated heterocyclic building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a hydroxyl group on a pyridine ring, offers multiple reaction sites for derivatization. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key synthetic transformations, including O-alkylation and Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, making this intermediate particularly relevant for the development of novel pharmaceuticals and agrochemicals.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) is a widely employed strategy in drug design to enhance pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity. This compound serves as a versatile intermediate, enabling the introduction of this privileged trifluoromethyl-pyridyl moiety into a diverse range of molecular architectures. The presence of the hydroxyl group allows for O-alkylation or conversion to a triflate for cross-coupling reactions, while the chloro substituent can also participate in various coupling reactions, offering a dual handle for synthetic diversification.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step sequence starting from a commercially available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The key steps are amination followed by a Sandmeyer-type reaction.

Experimental Workflow for Synthesis

A 2,3-Dichloro-5- (trifluoromethyl)pyridine B 2-Amino-3-chloro-5- (trifluoromethyl)pyridine A->B  NH3, Ethanol, High T/P   C Diazonium Salt Intermediate B->C  NaNO2, H2SO4, 0-5 °C   D This compound C->D  H2O, Δ  

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine[1][2]

This protocol describes the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Aqueous ammonia (28%) or liquid ammonia

  • Ethanol (optional, as solvent)

  • Autoclave

Procedure:

  • In a high-pressure autoclave, place 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add ethanol as a solvent (optional).

  • Add aqueous ammonia (e.g., 4.0 eq) or charge with liquid ammonia.

  • Seal the autoclave and heat the reaction mixture to a temperature range of 90-135 °C. The internal pressure will increase.

  • Maintain the reaction at this temperature for 10-24 hours, with stirring.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any excess ammonia.

  • The resulting solid product can be filtered and washed with cold ethanol or water.

  • The crude product can be purified by recrystallization or column chromatography.

PrecursorReagentsConditionsProductYield
2,3-Dichloro-5-(trifluoromethyl)pyridineAqueous Ammonia90 °C, 24 h2-Amino-3-chloro-5-(trifluoromethyl)pyridineHigh
2,3-Dichloro-5-(trifluoromethyl)pyridineLiquid Ammonia125-135 °C, 8-15 h, 2.0-3.5 MPa2-Amino-3-chloro-5-(trifluoromethyl)pyridine~90%
Protocol 2: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol describes the conversion of the amino-pyridine to the corresponding pyridin-2-ol.

Materials:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

  • Sodium nitrite (NaNO2)

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Ice

Procedure:

  • To a flask equipped with a stirrer, add 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and a solution of sulfuric acid in water (e.g., 2 M).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Stir the mixture at this temperature for 30-60 minutes.

  • To hydrolyze the diazonium salt, slowly add the reaction mixture to boiling water or heat the reaction mixture to reflux.

  • Maintain the reflux until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be readily alkylated or converted into a triflate, which is an excellent leaving group for cross-coupling reactions.

Application 1: O-Alkylation

The pyridin-2-ol tautomer can undergo O-alkylation to introduce various side chains, a common strategy in the synthesis of biologically active compounds.[1]

A This compound B O-Alkylated Pyridine Derivative A->B  Base (e.g., K2CO3, NaH)   C Alkyl Halide (R-X) C->B  Solvent (e.g., DMF, Acetone)  

Caption: General scheme for O-alkylation of this compound.

Protocol 3: General Procedure for O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

SubstrateAlkylating AgentBaseSolventProduct
This compoundBenzyl bromideK2CO3DMF2-(Benzyloxy)-5-chloro-3-(trifluoromethyl)pyridine
This compoundEthyl iodideNaHTHF5-Chloro-2-ethoxy-3-(trifluoromethyl)pyridine
Application 2: Suzuki-Miyaura Cross-Coupling via Triflate Intermediate

The hydroxyl group can be converted to a trifluoromethanesulfonate (triflate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[2][3]

A This compound B Pyridyl Triflate Intermediate A->B  Tf2O or PhNTf2, Base   D Cross-Coupled Product B->D  Pd Catalyst, Base, Solvent   C Arylboronic Acid C->D

Caption: Two-step Suzuki-Miyaura coupling of this compound.

Protocol 4: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

Materials:

  • This compound

  • Triflic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C.

  • Add a base such as pyridine or triethylamine (1.5 eq).

  • Slowly add triflic anhydride (1.2 eq) or a solution of N-phenyl-bis(trifluoromethanesulfonimide) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude triflate is often used in the next step without further purification.

Protocol 5: Suzuki-Miyaura Cross-Coupling of the Pyridyl Triflate

Materials:

  • 5-Chloro-3-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K3PO4, K2CO3)

  • Solvent (e.g., dioxane, toluene)

Procedure:

  • To a reaction vessel, add the pyridyl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 5-10 mol%), and base (e.g., K3PO4, 3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon).

  • Add the degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the cross-coupled product.

Triflate SubstrateBoronic AcidCatalystBaseSolventProduct
5-Chloro-3-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonatePhenylboronic acidPd(PPh3)4K3PO4Dioxane5-Chloro-2-phenyl-3-(trifluoromethyl)pyridine
5-Chloro-3-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate4-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3Toluene5-Chloro-2-(4-methoxyphenyl)-3-(trifluoromethyl)pyridine

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocols provided herein offer a guide for its synthesis and subsequent derivatization through O-alkylation and Suzuki-Miyaura cross-coupling reactions. These transformations enable the facile introduction of the 5-chloro-3-(trifluoromethyl)pyridyl moiety, contributing to the development of new chemical entities with potentially enhanced biological activities.

References

5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a valuable building block for the synthesis of innovative pharmaceutical compounds. The unique substitution pattern of this molecule, featuring a reactive hydroxyl group, a chlorine atom, and an electron-withdrawing trifluoromethyl group, provides a versatile scaffold for the development of novel drugs targeting a range of therapeutic areas. The trifluoromethyl moiety is a well-established pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This, combined with the reactivity of the pyridinol ring, makes this compound a sought-after intermediate for medicinal chemists.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential pharmaceutical agents. It is intended for researchers, scientists, and drug development professionals.

Application Notes

The strategic positioning of the chloro, trifluoromethyl, and hydroxyl groups on the pyridine ring allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of diverse compound libraries.

Key Reactions and Applications:

  • O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into a wide range of ether derivatives. This allows for the introduction of various alkyl and aryl side chains to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

  • N-Alkylation of the Pyridinone Tautomer: this compound exists in tautomeric equilibrium with 5-chloro-3-(trifluoromethyl)pyridin-2(1H)-one. The nitrogen atom of the pyridinone tautomer can be alkylated to introduce further diversity.

  • Conversion to 2-Chloro Pyridine Derivatives: The hydroxyl group can be replaced with a chlorine atom to yield 2,5-dichloro-3-(trifluoromethyl)pyridine. This transformation opens up possibilities for subsequent nucleophilic aromatic substitution and cross-coupling reactions at the 2-position.

  • Cross-Coupling Reactions: The chlorine atom at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in constructing complex molecules with diverse functionalities.

  • Synthesis of Kinase Inhibitors: The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural feature in several approved kinase inhibitors, such as Sorafenib. The analogous 5-chloro-3-(trifluoromethyl)pyridinyl scaffold is therefore of significant interest for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

  • Development of Anti-inflammatory and Other Therapeutic Agents: The unique electronic and steric properties of this building block make it an attractive starting point for the synthesis of compounds with potential applications in treating inflammatory diseases and other conditions. For instance, derivatives of this scaffold have been explored for their potential as anti-inflammatory agents.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: General Procedure for O-Alkylation

This protocol describes the synthesis of 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine derivatives.

Reaction Scheme:

O_Alkylation reactant1 This compound product 2-Alkoxy-5-chloro-3-(trifluoromethyl)pyridine reactant1->product O-Alkylation reactant2 R-X (Alkyl Halide) reactant2->product reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Chlorination reactant This compound product 2,5-Dichloro-3-(trifluoromethyl)pyridine reactant->product Chlorination reagent POCl3 (or SOCl2, DMF catalyst) Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Derivative of This compound Inhibitor->Kinase inhibits

Application of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a crucial heterocyclic intermediate in the development of modern agrochemicals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties to its derivatives, influencing their biological activity, stability, and selectivity. The trifluoromethyl group, being strongly electron-withdrawing, often enhances the efficacy and metabolic stability of the final agrochemical product.[1][2][3] This document provides an overview of the application of this compound in agrochemical research, along with generalized protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Agrochemicals

This compound serves as a versatile building block for the synthesis of a range of agrochemicals, primarily including herbicides, fungicides, and insecticides.[4][5] The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous commercialized pesticides due to its contribution to enhanced biological activity.[1][2][6]

Herbicides: Derivatives of this compound have been explored for their herbicidal properties. For instance, TFMP-containing compounds are known to act as inhibitors of essential plant enzymes like acetyl-CoA carboxylase (ACCase) and acetolactate synthase (ALS).[1]

Fungicides: The TFMP scaffold is present in several fungicides. The metabolite of the fungicide fluopyram, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, highlights the relevance of this structural class in developing new fungicidal agents.[2][7]

Insecticides and Nematicides: The unique electronic properties of the trifluoromethyl group contribute to the development of potent insecticides.[1] For example, derivatives have shown activity against various pests, including lepidopterous larvae and aphids.[1]

Antibacterial Agents: Recent research has demonstrated that acetamide derivatives of 3-chloro-5-(trifluoromethyl)pyridin-2-ol exhibit promising antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[6]

Data Presentation

The following table summarizes the biological activity of selected agrochemical derivatives synthesized using trifluoromethylpyridine intermediates, including those structurally related to this compound.

Compound ClassTarget OrganismBiological ActivityReference
Acetamide DerivativesXanthomonas oryzae pv. oryzae (Xoo)EC50 of 54.1 mg/L for 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide[6]
Acetamide DerivativesXanthomonas axonopodis pv. citri (Xac)EC50 of 51.2 mg/L for 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide[6]
Pyridine-based HerbicidesGrassy WeedsInhibition of Acetyl-CoA Carboxylase (ACCase)[1]
Benzoylurea InsecticidesCommon CutwormHigh insecticidal activity of Chlorfluazuron[1]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Oxyacetamide Derivative from this compound

This protocol describes a general method for the synthesis of N-aryl-2-((5-chloro-3-(trifluoromethyl)pyridin-2-yl)oxy)acetamides, which have shown antibacterial activity.

Materials:

  • This compound

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of Ethyl 2-((5-chloro-3-(trifluoromethyl)pyridin-2-yl)oxy)acetate:

    • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromoacetate (1.2 eq) dropwise.

    • Heat the reaction mixture at 60°C for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Hydrolysis to 2-((5-chloro-3-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid:

    • Dissolve the ester from the previous step in a mixture of THF and water.

    • Add LiOH or NaOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at 0°C for 20 minutes.

    • Add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • Purify the final compound by column chromatography.

Protocol 2: General Protocol for In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol outlines a general method to screen the antifungal activity of synthesized compounds.

Materials:

  • Synthesized compounds

  • Fungal pathogen (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri plates

  • Sterile cork borer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Poisoned Medium:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize.

    • Cool the autoclaved medium to about 45-50°C.

    • Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Mix well by gentle swirling.

    • Pour the poisoned medium into sterile Petri plates and allow it to solidify. A control plate should be prepared with DMSO only.

  • Inoculation:

    • From a fresh, actively growing culture of the test fungus, cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial disc at the center of each poisoned and control Petri plate with the mycelial side facing down.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the specific fungus (e.g., 25 ± 2°C) for a specified period or until the mycelial growth in the control plate reaches the periphery.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting a dose-response curve.

Visualizations

Synthesis_Workflow A 5-Chloro-3-(trifluoromethyl) pyridin-2-ol C Ethyl 2-((5-chloro-3-(trifluoromethyl) pyridin-2-yl)oxy)acetate A->C O-Alkylation B Ethyl 2-bromoacetate K2CO3, DMF E 2-((5-chloro-3-(trifluoromethyl) pyridin-2-yl)oxy)acetic acid C->E Ester Hydrolysis D Hydrolysis (LiOH or NaOH) G N-Aryl-2-((5-chloro-3-(trifluoromethyl) pyridin-2-yl)oxy)acetamide (Final Product) E->G Amide Coupling F Substituted Aniline EDCI, HOBt, DCM

Caption: Synthetic pathway for a derivative.

Application_Relationship A 5-Chloro-3-(trifluoromethyl) pyridin-2-ol B Herbicides A->B Derivative Synthesis C Fungicides A->C Derivative Synthesis D Insecticides A->D Derivative Synthesis E Antibacterial Agents A->E Derivative Synthesis

Caption: Agrochemical applications overview.

References

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling Reaction Using 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The chloro- and hydroxyl- functionalities on the pyridine ring offer versatile handles for further chemical modification. This document provides a detailed experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, to synthesize 5-Aryl-3-(trifluoromethyl)pyridin-2-ol derivatives.[2] This reaction is widely employed for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Chemical and Physical Properties

The properties of the starting material are summarized below.

PropertyValueReference
IUPAC Name This compound[3][4]
CAS Number 1214342-70-7[4][5]
Molecular Formula C₆H₃ClF₃NO[3]
Molecular Weight 197.54 g/mol [3]
Appearance White to light yellow solid or liquid[3][6]
Purity Typically ≥97%[3]
Safety Precautions

Handle this compound and all related reagents with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Consult the Safety Data Sheet (SDS) for all chemicals before use. Halogenated pyridines and organofluorine compounds may be hazardous if swallowed, inhaled, or in contact with skin.[8][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-phenyl-3-(trifluoromethyl)pyridin-2-ol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Reaction Scheme:

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)
This compound197.54198 mg1.0
Phenylboronic Acid121.93146 mg1.2
Pd(PPh₃)₄1155.5635 mg0.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-
Step-by-Step Procedure:
  • Setup: Place this compound (198 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol) into a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Combine Reactants: - this compound - Phenylboronic Acid - Na₂CO₃ catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst solvent Add Dioxane/Water Solvent catalyst->solvent inert Purge with N₂/Ar solvent->inert heat Heat to 90°C with Stirring (8-12 hours) inert->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify via Column Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Representative Data

The following table summarizes expected results for the described protocol.

ParameterResult
Reaction Time 10 hours
Temperature 90°C
Yield (Isolated) 75 - 85%
Purity (by HPLC) >98%
Appearance of Product Off-white solid

Conclusion: This protocol outlines an efficient and reproducible method for the Suzuki-Miyaura cross-coupling of this compound. The procedure is robust and can be adapted for coupling with a variety of aryl and heteroaryl boronic acids, providing a versatile platform for synthesizing novel compounds for drug discovery and development programs.

References

Application Notes and Protocols for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential mechanism of action for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol derivatives, focusing on their plausible role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. While direct experimental data for this specific chemical series is emerging, the closely related 4-(trifluoromethyl)pyridin-2-amine derivatives have been identified as potent inhibitors of this pathway, offering a strong rationale for investigating a similar mechanism for the pyridin-2-ol counterparts.

The protocols outlined below provide a comprehensive guide for researchers to investigate the biological activity of this compound derivatives and similar compounds.

Postulated Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][3]

It is hypothesized that this compound derivatives act as inhibitors of class I PI3K isoforms and mTOR kinase. The trifluoromethyl group on the pyridine ring is thought to significantly contribute to the cellular potency and enzymatic targeting of these compounds.[5][6] By binding to the ATP-binding site of these kinases, the derivatives would block the phosphorylation of downstream targets, leading to the inhibition of the entire signaling cascade. This inhibition is expected to induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis in cancer cells with a constitutively active PI3K/mTOR pathway.[5][7]

A notable example from a closely related class of compounds is bimiralisib (PQR309), a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, which is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[5][6][8]

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation Inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Postulated PI3K/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative trifluoromethylpyridine and related derivatives against PI3K isoforms and mTOR. This data is provided as a reference for the expected potency of this compound derivatives.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
Bimiralisib (PQR309) PI3KαKinase AssayKi = 17[5]
mTORKinase AssayKi ratio mTOR/PI3Kα ~3.6[5]
PI3KβKinase Assay--
PI3KδKinase Assay--
PI3KγKinase Assay--
PF-04691502 PI3K (Class I)Biochemical AssayPotent Inhibition[9]
mTORBiochemical AssayPotent Inhibition[9]
pAKT T308 (Cellular)Western BlotIC50 = 7.5 - 47[9]
pAKT S473 (Cellular)Western BlotIC50 = 3.8 - 20[9]
Cell ProliferationCell-based AssayIC50 = 179 - 313[9]
Compound 17p PI3KαKinase AssayIC50 = 31.8 ± 4.1[10][11]
PI3KδKinase AssayIC50 = 15.4 ± 1.9[10][11]

Experimental Protocols

In Vitro PI3K Enzymatic Assay

This protocol is for determining the direct inhibitory effect of the test compounds on the enzymatic activity of PI3K isoforms.

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound derivative D Add inhibitor or vehicle (DMSO) to 384-well plate A->D B Prepare reaction buffer with PI3K lipid substrate E Add enzyme/lipid mixture to wells B->E C Dilute recombinant PI3K enzyme (e.g., PI3Kα) in reaction buffer C->E D->E F Initiate reaction by adding ATP E->F G Incubate at room temperature for 60 minutes F->G H Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate light H->I J Measure luminescence I->J K Normalize data to controls and plot against inhibitor concentration J->K L Calculate IC50 values using a sigmoid dose-response curve fit K->L

Figure 2: Workflow for in vitro PI3K enzymatic assay.

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[12][13][14]

  • Compound Preparation: Prepare a series of 1:5 dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) to achieve a final concentration range from picomolar to micromolar.

  • Reaction Setup:

    • In a 384-well plate, add the diluted compound or vehicle control.

    • Add the recombinant PI3K enzyme (e.g., PI3Kα) and the lipid substrate (e.g., PIP2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via luciferase.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence values to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized values against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Akt Phosphorylation

This protocol is to assess the inhibitory effect of the test compounds on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.[15][16]

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K pathway (e.g., U87 or U251 glioblastoma cells) in 6-well plates and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Compare the levels of phosphorylated Akt in treated versus untreated cells.

Cell Proliferation Assay

This protocol measures the effect of the test compounds on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and incubate for a desired period (e.g., 72 hours).[7][8]

  • Viability Assessment:

    • Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for cell proliferation inhibition by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the test compounds in a preclinical animal model.

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis A Inject human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and vehicle control groups B->C D Administer this compound derivative or vehicle daily (e.g., by oral gavage) C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F J Assess treatment-related toxicity E->J G Excise tumors and weigh them F->G H Perform pharmacodynamic analysis (e.g., Western blot for pAkt) on tumor lysates G->H I Compare tumor growth between treatment and control groups H->I

Figure 3: Workflow for an in vivo tumor xenograft study.
  • Animal Model:

    • Subcutaneously implant human cancer cells with a known PI3K pathway activation into immunocompromised mice (e.g., nude or SCID mice).[17][18]

    • Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Drug Administration:

    • Administer the this compound derivative, formulated in an appropriate vehicle, to the treatment group (e.g., daily by oral gavage). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Pharmacodynamic Assessment:

    • At the end of the study, collect tumors and analyze the levels of phosphorylated Akt and other downstream effectors by Western blotting to confirm target engagement in vivo.

  • Data Analysis:

    • Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

    • Evaluate the tolerability of the treatment by assessing changes in body weight and any observed adverse effects.

References

Application Note: Derivatization of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the chemical derivatization of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a versatile heterocyclic scaffold. The trifluoromethyl and chloro substituents provide unique electronic properties and potential metabolic stability, making this a promising core for library synthesis in drug discovery.[1][2] We present robust methods for regioselective N-alkylation, O-alkylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a diverse library of analogues suitable for biological screening. These protocols are designed for efficiency and adaptability, enabling researchers to rapidly explore the structure-activity relationships (SAR) of this privileged scaffold against various biological targets.

Introduction

Pyridin-2(1H)-one moieties are prevalent structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3][4] The presence of a trifluoromethyl group can enhance properties such as metabolic stability, binding affinity, and cell permeability. The chlorine atom at the 5-position serves as a versatile handle for further functionalization, particularly through cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.[5][6][7]

The tautomeric nature of the pyridin-2-ol/pyridin-2(1H)-one system presents a challenge and an opportunity for derivatization. Reaction conditions can be tuned to selectively yield either N- or O-alkylated products, providing access to distinct chemical space from a single starting material.[8][9] This application note details optimized protocols for three key derivatization strategies to build a compound library for biological screening.

Derivatization Strategies & Workflow

The overall workflow involves the parallel synthesis of three sub-libraries from the common starting material, this compound, followed by purification and preparation for biological assays.

G start 5-Chloro-3-(trifluoromethyl) pyridin-2-ol sub_N Sub-Library 1: N-Alkylation start->sub_N sub_O Sub-Library 2: O-Alkylation start->sub_O sub_S Sub-Library 3: Suzuki Coupling start->sub_S purify Parallel Purification (e.g., HPLC) sub_N->purify sub_O->purify sub_S->purify plate Compound Plating & QC purify->plate screen Biological Screening (e.g., Kinase Panel) plate->screen

Figure 1: General workflow for library synthesis and screening.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Regioselective N-Alkylation

This protocol favors the formation of N-alkylated pyridin-2-one derivatives by using a suitable base in a polar aprotic solvent.[4][8][10]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) and stir until the solid is dissolved.

  • Add anhydrous K₂CO₃ (1.5 mmol, 1.5 eq).

  • Add the desired alkyl halide (1.1 mmol, 1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Regioselective O-Alkylation

This protocol favors the formation of 2-alkoxypyridine derivatives. The choice of a stronger base and specific reaction conditions can promote O-alkylation.[9][11][12]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, allyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (5 mL).

  • Carefully add NaH (1.2 mmol, 1.2 eq). Caution: NaH is highly reactive with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL).

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (10 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The chlorine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties.[5][6][7] The pyridinol oxygen should first be protected (e.g., as a methyl ether via Protocol 2) to prevent interference with the catalyst.

Materials:

  • 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (from Protocol 2)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Toluene

Procedure:

  • In a reaction vessel, combine 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and Na₂CO₃ (2.0 mmol, 2.0 eq).

  • Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with toluene (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Expected Results

The synthesized derivatives should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For biological screening, purity should be ≥95% as determined by HPLC. The following table presents hypothetical screening data against a panel of kinases to illustrate expected data output.

Compound IDR¹ (N-substituent)R² (C5-substituent)Kinase A (% Inh @ 10µM)Kinase B (% Inh @ 10µM)
Parent HCl5.28.1
L1-001 -CH₃Cl15.612.3
L1-002 -CH₂PhCl45.833.7
L1-003 -CH₂CH=CH₂Cl28.119.5
L2-001 OCH₃Phenyl65.378.9
L2-002 OCH₃4-MeO-Ph72.185.4
L2-003 OCH₃3-Pyridyl55.968.2

Table 1: Example derivatization and hypothetical biological screening results.

Potential Biological Signaling Pathway

Derivatives of pyridin-2-one are known to interact with various biological targets, including protein kinases. A common pathway implicated in cancer and inflammation is the MAP Kinase (MAPK) signaling cascade. A library derived from this compound could be screened for inhibitors of key kinases in this pathway, such as MEK or ERK.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf nucleus Gene Expression (Proliferation, Survival) tf->nucleus Enters Nucleus inhibitor Potential Inhibitor (Synthesized Derivative) inhibitor->mek Inhibition inhibitor->erk Inhibition

Figure 2: MAPK signaling pathway as a potential target.

References

Application Notes and Protocols: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol as a versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed herein offer step-by-step guidance for the preparation of key intermediates and their subsequent transformation into fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Introduction: The Versatility of a Fluorinated Pyridine Precursor

This compound is a valuable building block in synthetic organic chemistry. The presence of a trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in drug design. The chloro and hydroxyl functionalities on the pyridine ring offer multiple reaction sites for the construction of diverse heterocyclic scaffolds. This document focuses on a key synthetic pathway involving the conversion of the pyridin-2-ol to a 2-hydrazinopyridine intermediate, which serves as a versatile precursor for the synthesis of fused triazolopyridine derivatives.

Synthesis of the Key Intermediate: 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine

A crucial step in harnessing the synthetic potential of this compound is its conversion to 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine. This transformation is typically achieved in a two-step process: chlorination of the hydroxyl group followed by nucleophilic substitution with hydrazine.

Workflow for the Synthesis of the Hydrazinopyridine Intermediate

G start This compound step1 Chlorination with POCl3 start->step1 intermediate1 2,5-Dichloro-3-(trifluoromethyl)pyridine step1->intermediate1 step2 Reaction with Hydrazine Hydrate intermediate1->step2 product 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine step2->product

Caption: Synthetic workflow for the preparation of the key hydrazinopyridine intermediate.

Experimental Protocol 1: Synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of the pyridin-2-ol to the corresponding 2-chloropyridine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Quinoline

  • Ethyl acetate

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound.

  • Under a fume hood, slowly add phosphorus oxychloride.

  • Add quinoline dropwise to the mixture, ensuring the temperature does not exceed 50°C.

  • Heat the reaction mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 2N HCl (to remove quinoline) and saturated NaHCO₃ solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-dichloro-3-(trifluoromethyl)pyridine.

Experimental Protocol 2: Synthesis of 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine

This protocol details the conversion of the 2,5-dichloropyridine to the desired 2-hydrazinopyridine intermediate.

Materials:

  • 2,5-Dichloro-3-(trifluoromethyl)pyridine

  • Hydrazine hydrate (80% solution)

  • N,N-Dimethylformamide (DMF) or N,N-dimethylpropanolamine

  • Nitrogen or Argon gas

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloro-3-(trifluoromethyl)pyridine in DMF or N,N-dimethylpropanolamine.

  • Add hydrazine hydrate (80% solution) to the mixture.

  • Purge the flask with nitrogen or argon gas for a few minutes.

  • Heat the reaction mixture to 125-130°C and maintain reflux for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water and dry under vacuum to obtain 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine.

Application: Synthesis of Novel Triazolo[4,3-a]pyridine Derivatives

The 2-hydrazinopyridine intermediate is a versatile precursor for the synthesis of fused heterocyclic systems. A key application is the synthesis of[1][2][3]triazolo[4,3-a]pyridines through condensation and cyclization with carboxylic acids.

General Reaction Scheme for Triazolo[4,3-a]pyridine Synthesis

G reactant1 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine conditions POCl3, 105°C, 3h (Ultrasonic irradiation) reactant1->conditions reactant2 Substituted Benzoic Acid (R-COOH) reactant2->conditions product 3-(Substituted-phenyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine conditions->product

Caption: General reaction for the synthesis of triazolo[4,3-a]pyridine derivatives.

Experimental Protocol 3: General Procedure for the Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivatives

This protocol is based on the methodology described in Chinese patent CN103613594A and provides a general procedure for the synthesis of a library of triazolopyridine derivatives.[4]

Materials:

  • 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine

  • Substituted benzoic acids (e.g., 4-methoxybenzoic acid, 3-fluorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Ultrasonic reactor

  • Absolute ethanol for recrystallization

Procedure:

  • In an ultrasonic reactor, combine 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine (10 mmol) and the desired substituted benzoic acid (50 mmol).

  • Add POCl₃ to the mixture.

  • Stir the mixture and heat to 105°C under ultrasonic irradiation for 3 hours.[4]

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the residue from absolute ethanol to obtain the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine product.[4]

Data Presentation: Synthesized Triazolo[4,3-a]pyridine Derivatives

The following table summarizes the data for representative compounds synthesized using the protocol described above, as reported in patent CN103613594A.[4]

Compound IDR-Group (Substituted Phenyl)Yield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz), δ (ppm)
1 4-Methoxyphenyl70123-1273.91 (s, 3H, CH₃), 6.97-7.71 (d, 2H, Ph-H), 7.47 (s, 1H, Py-H), 7.74-8.01 (m, 2H, Ph-H), 8.84 (s, 1H, Py-H)
2 3-Fluorophenyl32147-1497.52 (s, 1H, Py-H), 7.54-7.67 (m, 4H, Ph-H), 8.51 (s, 1H, Py-H)

Potential Applications and Biological Significance

Fused heterocyclic systems, such as the triazolo[4,3-a]pyridines synthesized from this compound, are of significant interest in drug discovery. The triazolopyridine scaffold is a privileged structure found in numerous biologically active compounds.

Potential Biological Activities of Triazolo[4,3-a]pyridine Derivatives

The biological activities of triazolo[4,3-a]pyridine derivatives can be influenced by the nature of the substituents on the fused ring system. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug candidates.[5]

G precursor This compound intermediate 2-Hydrazino-3-chloro-5-(trifluoromethyl)pyridine precursor->intermediate 2 Steps product Triazolo[4,3-a]pyridine Derivatives intermediate->product Cyclization activity Potential Biological Activities (e.g., Antibacterial, Antifungal, Kinase Inhibition) product->activity

References

Application Notes and Protocols for Catalytic Reactions Involving 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for various palladium-catalyzed cross-coupling reactions utilizing 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This versatile building block is of significant interest in the synthesis of novel compounds for the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1] The protocols outlined below are based on established methodologies for structurally related aryl chlorides and trifluoromethylated pyridines.

Introduction

This compound is a functionalized pyridine derivative with multiple reactive sites. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, which can influence its reactivity and solubility. The electron-withdrawing nature of the trifluoromethyl group can also impact the reactivity of the C-Cl bond. The following protocols provide starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Optimization may be required for specific substrates.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures. For this compound, the reaction is expected to proceed at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.), and the palladium catalyst and ligand.

  • Catalyst System: A common catalyst system is Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%) with a phosphine ligand such as SPhos or XPhos (0.024-0.06 mmol, 2.4-6 mol%). Pre-formed palladium complexes can also be utilized.

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (2.4)K₂CO₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.4)Cs₂CO₃Toluene/H₂O100692
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O851278
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-K₃PO₄DME/H₂O951088

Yields are hypothetical and based on typical outcomes for similar substrates.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 + Base PdII_Both Ar-Pd(II)L2-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[2] This reaction is typically co-catalyzed by palladium and copper.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.) in a suitable solvent such as THF or DMF (5 mL).

  • Catalyst System: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and the copper co-catalyst, typically CuI (0.01-0.03 mmol, 1-3 mol%).

  • Base: Add a suitable base, commonly an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.), which can also serve as a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours. Monitor the reaction's progress via TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (1.5)Et₃NTHF251290
21-HexynePdCl₂(PPh₃)₂ (2)CuI (1)DIPEADMF50882
3EthynyltrimethylsilanePd(OAc)₂ (2)/PPh₃ (4)CuI (2)Et₃NToluene601088
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (2)Et₃NTHF401675

Yields are hypothetical and based on typical outcomes for similar substrates.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Both Ar-Pd(II)L2-C≡CR Transmetal_Pd->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX Alkyne_React Alkyne Reaction CuX->Alkyne_React R-C≡CH + Base Cu_Acetylide Cu-C≡CR Alkyne_React->Cu_Acetylide Cu_Acetylide->Transmetal_Pd To Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: Under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.2-1.5 mmol, 1.2-1.5 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 mmol, 1.4-2.0 equiv.), the palladium precatalyst, and the ligand in a dry reaction vessel.

  • Catalyst System: A typical system consists of a palladium source like Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and a bulky electron-rich phosphine ligand, for example, BINAP or Josiphos (0.024-0.048 mmol, 2.4-4.8 mol%).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3.6)NaOtBuToluene1001880
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane902487
3BenzylaminePd₂(dba)₃ (1)Xantphos (2.4)Cs₂CO₃Toluene1101676
4n-ButylaminePdCl₂(dtbpf) (3)-LiHMDSTHF802072

Yields are hypothetical and based on typical outcomes for similar substrates.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base - Base-H⁺X⁻ PdII_Amido Ar-Pd(II)L2(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

IV. General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the catalytic reactions described above.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert atmosphere if needed) Start->Setup Reaction Catalytic Reaction (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: General workflow for catalytic cross-coupling reactions.

References

Application Note and Protocol for the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol and its analogs, which are key intermediates in the development of novel pharmaceuticals and agrochemicals. The core strategy involves the selective nucleophilic hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine to yield the foundational pyridin-2-ol structure. Subsequently, a variety of analogs can be generated through further functionalization at the 5-position. This application note includes detailed experimental procedures, data tables for expected yields, and a visual representation of the synthetic workflow.

Introduction

Pyridin-2-ol derivatives containing a trifluoromethyl group are significant scaffolds in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. The title compound, this compound, serves as a versatile building block for introducing this privileged moiety into more complex molecules. The synthetic route outlined herein is robust and allows for the preparation of a library of analogs with diverse functionalities at the 5-position, enabling extensive structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis commences with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. A selective hydrolysis at the more reactive 2-position affords the desired this compound. This core structure can then be further modified. For instance, the 5-chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce a range of substituents.

Synthesis_Workflow Start 2,3-dichloro-5-(trifluoromethyl)pyridine Core This compound Start->Core Selective Hydrolysis Analogs 5-Substituted Analogs (e.g., Amino, Alkoxy, Aryl) Core->Analogs Functionalization (e.g., Nucleophilic Substitution, Cross-Coupling)

Caption: General workflow for the synthesis of this compound and its analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the selective hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in dioxane, add an aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to pH ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2,3-dichloro-5-(trifluoromethyl)pyridineNaOH (aq)Dioxane100-1104-685-95
Protocol 2: Synthesis of 5-Amino-3-(trifluoromethyl)pyridin-2-ol

This protocol describes the amination of this compound.

Materials:

  • This compound

  • Ammonia (in a suitable solvent, e.g., 7N in Methanol)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a solution of ammonia in methanol.

  • Heat the mixture to 120-130 °C for 12-18 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 5-Amino-3-(trifluoromethyl)pyridin-2-ol.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundAmmoniaMethanol120-13012-1870-80
Protocol 3: Synthesis of 5-Aryl-3-(trifluoromethyl)pyridin-2-ol via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a degassed mixture of toluene, ethanol, and water, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-aryl-3-(trifluoromethyl)pyridin-2-ol analog.

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-908-1260-75

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final diversified analogs.

Logical_Flow cluster_0 Core Synthesis cluster_1 Analog Synthesis Start_Material 2,3-dichloro-5-(trifluoromethyl)pyridine Hydrolysis Selective Hydrolysis at C2 Start_Material->Hydrolysis Core_Product This compound Hydrolysis->Core_Product Functionalization Functionalization at C5 Core_Product->Functionalization Analog_Amino 5-Amino Analog Functionalization->Analog_Amino Amination Analog_Aryl 5-Aryl Analog Functionalization->Analog_Aryl Suzuki Coupling Analog_Alkoxy 5-Alkoxy Analog Functionalization->Analog_Alkoxy Nucleophilic Substitution

Application Notes and Protocols: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol as a versatile scaffold in modern medicinal chemistry. This building block is of significant interest for the development of novel therapeutic agents due to the unique physicochemical properties conferred by its trifluoromethyl and chloro substituents.

Introduction to the Scaffold

This compound is a heterocyclic compound featuring a pyridin-2-ol core. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The electron-withdrawing nature of both the -CF3 group and the chlorine atom significantly influences the electronic properties of the pyridine ring, making it a valuable starting point for the synthesis of targeted inhibitors for various enzymes and receptors.[1][4] The pyridinone moiety itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein residues.[5]

Key Therapeutic Areas and Applications

Derivatives of the trifluoromethylpyridine scaffold have shown significant promise in several therapeutic areas, including oncology, thrombosis, and infectious diseases.

Kinase Inhibition in Oncology

The trifluoromethylpyridine core is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

JAK/STAT Pathway Inhibition: The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the STAT (Signal Transducer and Activator of Transcription) pathway. Mutations in JAK2, such as the V617F mutation, are associated with myeloproliferative neoplasms.[6]

  • Exemplary Compound (AZD1480): A potent JAK2 inhibitor, 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480), highlights the potential of chloro-substituted heterocyclic scaffolds in targeting this pathway.[6] AZD1480 demonstrates efficacy in inhibiting signaling and proliferation in JAK2 V617F mutant cell lines.[6]

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K) and mTOR (mammalian Target of Rapamycin) signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.

  • Exemplary Compound (PQR309): The compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) is a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor.[7] The 4-(trifluoromethyl)pyridin-2-amine moiety is crucial for its interaction with the kinase domain.[7]

Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Derivative Receptor Receptor Kinase Kinase Receptor->Kinase Activates Downstream_Signaling Downstream_Signaling Kinase->Downstream_Signaling Phosphorylates Inhibitor->Kinase Inhibits Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to

Caption: Generalized Kinase Signaling Pathway Inhibition.

Factor Xa Inhibition in Thrombosis

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade.[8][9] Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic diseases.[8][10]

  • Exemplary Compound (Rivaroxaban): While not a direct derivative, the oral FXa inhibitor Rivaroxaban (BAY 59-7939) features an oxazolidinone core with a terminal 5-chlorothiophene-2-carboxamide moiety.[8][10] This highlights the importance of a halogenated aromatic ring for potent and selective interaction within the S1 binding pocket of FXa. The this compound scaffold can be envisioned as a bioisosteric replacement for the chlorothiophene moiety to generate novel FXa inhibitors.

The following diagram depicts the blood coagulation cascade and the central role of Factor Xa.

Coagulation_Cascade Intrinsic_Pathway Intrinsic_Pathway Extrinsic_Pathway Extrinsic_Pathway Factor_Xa Factor Xa Extrinsic_Pathway->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin Converts Prothrombin to Inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Derivative Inhibitor->Factor_Xa Inhibits Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen to Fibrinogen Fibrinogen Medicinal_Chemistry_Workflow Start Scaffold Selection: 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Library_Synthesis Library Synthesis (e.g., N-Arylation, Suzuki Coupling) Primary_Screening Primary Screening (Biochemical Assays) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Iterative Cycles SAR_Studies->Library_Synthesis Lead_Optimization Lead Optimization (ADME, PK, Potency) SAR_Studies->Lead_Optimization Lead_Optimization->SAR_Studies Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to identify and characterize the biological activity of 5-chloro-3-(trifluoromethyl)pyridin-2-ol and its derivatives. Based on the known activities of structurally related pyridin-2-one compounds, a primary focus of these protocols will be on the identification of novel kinase inhibitors. However, the methodologies can be adapted for other target classes such as G-protein coupled receptors (GPCRs) and ion channels.

Introduction to this compound Derivatives

The this compound scaffold is a halogenated pyridine derivative containing a trifluoromethyl group. Such structural motifs are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyridine core is a common feature in many biologically active compounds. Published research on similar pyridin-2(1H)-one and substituted pyridine derivatives has indicated their potential as inhibitors of protein kinases, such as c-Src and Akt, which are critical targets in oncology and other diseases.[1][2] Therefore, the primary application detailed below is a high-throughput screen to identify novel kinase inhibitors from a library of this compound derivatives.

I. Application: High-Throughput Screening for Kinase Inhibitors

This section outlines a comprehensive HTS workflow to identify and characterize derivatives of this compound that act as kinase inhibitors. The protocol is designed for a generic kinase assay but can be readily adapted for specific kinases of interest.

Experimental Workflow for Kinase Inhibitor HTS

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary Assays Compound_Library Compound Library (this compound Derivatives) Single_Concentration_Screen Single-Concentration Screening Compound_Library->Single_Concentration_Screen Primary_Hit_Identification Primary Hit Identification Single_Concentration_Screen->Primary_Hit_Identification Dose_Response Dose-Response Curve Generation Primary_Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Hit_Confirmation Hit Confirmation IC50_Determination->Hit_Confirmation Selectivity_Profiling Kinase Selectivity Profiling Hit_Confirmation->Selectivity_Profiling Confirmed Hits Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action

Caption: High-throughput screening workflow for the identification and characterization of kinase inhibitors.

Protocol 1: Primary HTS for Kinase Inhibition (ADP-Glo™ Kinase Assay)

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

Materials:

  • Kinase of interest (e.g., c-Src, Akt)

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library (at a stock concentration of 1 mM in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor for the target kinase (positive control) into designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

Data Analysis for Primary Screen:

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

Where:

  • RLU_compound is the relative light units from the well with the test compound.

  • RLU_positive_control is the average RLU from the positive control wells.

  • RLU_negative_control is the average RLU from the negative control wells.

A Z'-factor should be calculated to assess the quality of the assay:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

An assay with a Z'-factor > 0.5 is considered robust for HTS. Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as "primary hits" for further investigation.

Protocol 2: Dose-Response and IC50 Determination

Primary hits are further characterized to determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Plate the diluted compounds in a 384-well plate.

  • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

The IC50 values for the confirmed hits should be summarized in a table for easy comparison.

Compound IDStructureIC50 (µM) vs. Target Kinase
Cpd-001[Structure of Cpd-001]1.2
Cpd-002[Structure of Cpd-002]0.5
Cpd-003[Structure of Cpd-003]5.8
.........

II. Secondary Assays and Further Characterization

Confirmed hits from the primary screen and dose-response studies should be subjected to secondary assays to further characterize their activity and selectivity.

Signaling Pathway of a Generic Kinase

Kinase_Signaling cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (e.g., c-Src, Akt) Receptor->Target_Kinase Activation Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Derivative Inhibitor->Target_Kinase Inhibition

Caption: A simplified signaling pathway illustrating the role of a kinase and its inhibition.

Protocol 3: Kinase Selectivity Profiling

To assess the specificity of the hit compounds, their inhibitory activity should be tested against a panel of other kinases. This can be done using the same ADP-Glo™ assay format with different kinases or through commercially available kinase profiling services.

Data Presentation:

The results of the selectivity profiling can be presented in a heatmap or a table comparing the IC50 values against different kinases.

Compound IDIC50 (µM) vs. Target KinaseIC50 (µM) vs. Kinase AIC50 (µM) vs. Kinase BIC50 (µM) vs. Kinase C
Cpd-0011.2>108.5>10
Cpd-0020.52.3>10>10
Cpd-0035.8>10>10>10
...............

III. Alternative HTS Assays for Other Potential Targets

While the primary focus is on kinase inhibition, this compound derivatives could potentially modulate other targets. Below are brief overviews and logical workflows for HTS assays targeting GPCRs and ion channels.

GPCR Antagonist Screening Workflow

GPCR_Workflow cluster_0 Primary Screen cluster_1 Confirmation & Potency Compound_Library Compound Library Antagonist_Screen Single-Concentration Antagonist Screen Compound_Library->Antagonist_Screen Primary_Hits Primary Hits Antagonist_Screen->Primary_Hits Dose_Response Dose-Response vs. Agonist Primary_Hits->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Ion_Channel_Workflow cluster_0 Primary Screen cluster_1 Confirmation & Potency Compound_Library Compound Library Blocker_Screen Single-Concentration Blocker Screen Compound_Library->Blocker_Screen Primary_Hits Primary Hits Blocker_Screen->Primary_Hits Dose_Response Dose-Response vs. Channel Activator Primary_Hits->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

References

Synthetic Pathways to Functionalized Trifluoromethylpyridines from 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various functionalized trifluoromethylpyridines, starting from the readily available building block, 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. The methodologies outlined herein are essential for the development of novel agrochemicals, pharmaceuticals, and functional materials, where the trifluoromethylpyridine scaffold is a key pharmacophore.

Introduction

Trifluoromethyl-substituted pyridines are a critical class of heterocyclic compounds in medicinal and agricultural chemistry due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This guide focuses on the synthetic utility of this compound as a versatile starting material for accessing a diverse range of functionalized derivatives. The primary strategy involves the initial conversion of the pyridin-2-ol to the more reactive 2,5-dichloro-3-(trifluoromethyl)pyridine, which then serves as a key intermediate for various cross-coupling and nucleophilic substitution reactions. Additionally, methods for the direct functionalization of the pyridin-2-ol are presented.

General Synthetic Strategy

The overall synthetic approach is a two-stage process. The first stage is the activation of the starting material by converting the 2-ol group into a better leaving group, typically a chloride. The second stage involves the selective functionalization of the resulting dichlorinated pyridine at the C2 and C5 positions through well-established catalytic cross-coupling reactions or nucleophilic aromatic substitutions.

G start This compound intermediate 2,5-Dichloro-3-(trifluoromethyl)pyridine start->intermediate Chlorination (SOCl2, PCl5, or POCl3) suzuki Suzuki Coupling intermediate->suzuki Pd Catalyst, Base, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination intermediate->buchwald Pd Catalyst, Base, Amine sonogashira Sonogashira Coupling intermediate->sonogashira Pd/Cu Catalysts, Base, Alkyne snar Nucleophilic Aromatic Substitution intermediate->snar Nucleophile (e.g., RO-, RS-) product1 Aryl/Heteroaryl Substituted Pyridines suzuki->product1 product2 Amino-Pyridines buchwald->product2 product3 Alkynyl-Pyridines sonogashira->product3 product4 Alkoxy/Thioalkoxy Pyridines snar->product4

Caption: General synthetic workflow from this compound.

Stage 1: Synthesis of the Key Intermediate: 2,5-Dichloro-3-(trifluoromethyl)pyridine

The conversion of the 2-pyridone moiety to a 2-chloropyridine is a crucial first step to enable a wider range of subsequent functionalization reactions, particularly palladium-catalyzed cross-couplings. This transformation can be effectively achieved using standard chlorinating agents.

Protocol 1: Chlorination of this compound

Objective: To synthesize 2,5-dichloro-3-(trifluoromethyl)pyridine from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in toluene or DCM, add a catalytic amount of DMF (e.g., 0.1 eq).

  • Slowly add thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.5 eq) or phosphorus oxychloride (2.0-3.0 eq) to the reaction mixture at room temperature. For highly reactive chlorinating agents, cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford 2,5-dichloro-3-(trifluoromethyl)pyridine.

ParameterValue
Reactants This compound, SOCl₂/PCl₅/POCl₃
Solvent Toluene or DCM
Catalyst DMF
Temperature Reflux
Reaction Time 2-12 hours (monitor by TLC/LC-MS)
Typical Yield 80-95%

Stage 2: Functionalization of 2,5-Dichloro-3-(trifluoromethyl)pyridine

The presence of two chloro-substituents at positions 2 and 5, which are electronically distinct, allows for selective functionalization. The C2 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium catalysis due to the electron-withdrawing effect of the adjacent nitrogen atom.

Suzuki Cross-Coupling Reactions

The Suzuki reaction is a versatile method for the formation of C-C bonds. In the case of 2,5-dichloro-3-(trifluoromethyl)pyridine, selective coupling at the C2 position can be achieved under appropriate conditions.

Suzuki_Workflow start 2,5-Dichloro-3-(trifluoromethyl)pyridine product 2-Aryl-5-chloro-3-(trifluoromethyl)pyridine start->product reactants Aryl/Heteroaryl Boronic Acid or Ester reactants->product conditions Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane, DMF/H₂O) conditions->product

Caption: Suzuki cross-coupling workflow.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

Objective: To synthesize 2-aryl-5-chloro-3-(trifluoromethyl)pyridines.

Materials:

  • 2,5-Dichloro-3-(trifluoromethyl)pyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Sodium carbonate [Na₂CO₃], Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of DMF and water)

  • Standard inert atmosphere glassware (Schlenk flask or tube)

Procedure:

  • To a Schlenk flask, add 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-3-(trifluoromethyl)pyridine.

ParameterValue
Arylating Agent Arylboronic acid or ester
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Ligand (1-3 mol%)
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 eq)
Solvent Toluene, Dioxane, or DMF/H₂O
Temperature 80-120 °C
Reaction Time 4-24 hours
Typical Yield 60-90%
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize 2-amino-5-chloro-3-(trifluoromethyl)pyridines.

Materials:

  • 2,5-Dichloro-3-(trifluoromethyl)pyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide [NaOtBu], Lithium bis(trimethylsilyl)amide [LiHMDS])

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube.

  • Add the anhydrous solvent, followed by 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue
Aminating Agent Primary or secondary amine
Catalyst System Pd₂(dba)₃/Ligand or Pd(OAc)₂/Ligand (1-5 mol%)
Base NaOtBu or LiHMDS (1.5-2.5 eq)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 2-24 hours
Typical Yield 70-95%
Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, leading to the synthesis of valuable alkynyl-substituted trifluoromethylpyridines.

Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize 2-alkynyl-5-chloro-3-(trifluoromethyl)pyridines.

Materials:

  • 2,5-Dichloro-3-(trifluoromethyl)pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA])

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture to remove the ammonium salts and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

ParameterValue
Alkynylating Agent Terminal alkyne
Catalyst System Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI (1-5 mol% Pd, 2-10 mol% CuI)
Base Et₃N or DIPA
Solvent THF or DMF
Temperature 25-60 °C
Reaction Time 2-16 hours
Typical Yield 65-90%

Direct Functionalization of this compound

While conversion to the 2-chloro derivative is a common strategy, direct functionalization of the pyridin-2-ol at the oxygen or nitrogen atom is also a viable route to certain classes of compounds. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridone form, allowing for both O- and N-alkylation.

Direct_Alkylation start This compound o_alkylation O-Alkylation start->o_alkylation Base (e.g., NaH, K₂CO₃) Alkyl Halide n_alkylation N-Alkylation start->n_alkylation Base (e.g., Cs₂CO₃, Ag₂O) Alkyl Halide product_o 2-Alkoxy-5-chloro-3-(trifluoromethyl)pyridine o_alkylation->product_o product_n 1-Alkyl-5-chloro-3-(trifluoromethyl)pyridin-2-one n_alkylation->product_n

application in the development of new pesticides

Caption: The RNA interference (RNAi) pathway for gene silencing in insects. [14]

Application 4: 'Omics' Technologies in Safety and Mode of Action Analysis

Application Note:

'Omics' technologies, particularly toxicogenomics and metabolomics, are powerful tools for assessing the safety and elucidating the mode of action (MoA) of new pesticide candidates. [6]Toxicogenomics analyzes changes in the expression of all genes (the transcriptome) in an organism following exposure to a chemical. [14][15]This can reveal the molecular pathways being perturbed, help predict potential toxicity, and provide a deeper understanding of the MoA. [16][17]Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. [4]It provides a direct functional readout of cellular activity and can identify metabolic disruptions caused by a pesticide, serving as a valuable method for biomarker discovery and safety evaluation. [18][19][20] Experimental Protocol: Metabolomics Analysis of a Non-Target Organism

This protocol provides a general workflow for assessing the metabolic impact of a pesticide candidate on a non-target organism, such as zebrafish or daphnia.

Materials:

  • Non-target test organisms

  • Pesticide candidate

  • Control and exposure tanks/vessels

  • Liquid nitrogen for flash-freezing

  • Homogenizer

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Centrifuge

  • Analytical instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Data analysis software

Procedure:

  • Exposure: Expose test organisms to a sublethal concentration of the pesticide candidate for a defined period (e.g., 96 hours). Include a control group exposed only to the vehicle.

  • Sample Collection: At the end of the exposure period, collect whole organisms (or specific tissues), rinse them, and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C.

  • Metabolite Extraction:

    • Homogenize the frozen samples in a cold extraction solvent mixture (e.g., 80% methanol).

    • Centrifuge the homogenate at high speed and low temperature to pellet proteins and cellular debris.

    • Collect the supernatant, which contains the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS and/or GC-MS. These platforms separate the complex mixture of metabolites and detect them with high sensitivity and specificity.

  • Data Processing:

    • Process the raw analytical data to identify chromatographic peaks, align them across samples, and perform initial metabolite identification by matching mass-to-charge ratios and retention times to spectral libraries.

  • Statistical Analysis:

    • Use multivariate statistical methods (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between the control and pesticide-exposed groups.

  • Pathway Analysis:

    • Map the significantly altered metabolites to known biochemical pathways to understand which cellular processes are most affected by the pesticide exposure.

Data Presentation: Summary of Key Metabolomic Changes

MetaboliteMetabolic PathwayFold Change (Exposed vs. Control)P-valueInterpretation
GlutathioneOxidative Stress-2.5<0.01Depletion of antioxidant defenses
AspartateAmino Acid Metabolism+1.8<0.05Altered energy metabolism
CitrateTCA Cycle-1.5<0.05Impaired mitochondrial function
TryptophanAmino Acid Metabolism+2.1<0.01Potential neurotoxic effects
CholineLipid Metabolism-1.7<0.05Disruption of cell membranes

Visualization: Toxicogenomics & Metabolomics Workflow

Omics_Workflowcluster_expExperimental Phasecluster_analysisAnalytical Phasecluster_interpInterpretation PhaseExposure1. Exposure(Test Organism + Pesticide)Sampling2. Sample Collection(Tissue/Organism)Exposure->SamplingExtraction3. Molecule Extraction(RNA / Metabolites)Sampling->ExtractionToxicogenomics4a. Toxicogenomics(Microarray / RNA-Seq)Extraction->ToxicogenomicsMetabolomics4b. Metabolomics(LC-MS / GC-MS)Extraction->MetabolomicsData_Processing5. Data Processing& Statistical AnalysisToxicogenomics->Data_ProcessingMetabolomics->Data_ProcessingPathway_Analysis6. Pathway AnalysisData_Processing->Pathway_AnalysisRisk_Assessment7. MoA & Risk AssessmentPathway_Analysis->Risk_Assessment

Caption: Integrated 'omics' workflow for pesticide safety and MoA studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The proposed synthetic route involves the chlorination of 3-(trifluoromethyl)pyridin-2-ol.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add 3-(trifluoromethyl)pyridin-2-ol and solvent to reaction vessel B 2. Add chlorinating agent (e.g., NCS, SO2Cl2) A->B Inert atmosphere C 3. Heat reaction mixture (monitor by TLC/LC-MS) B->C Controlled temperature D 4. Quench reaction C->D E 5. Extraction D->E F 6. Column Chromatography E->F G 7. Isolate Pure Product F->G Start Low Yield of This compound Check_Conversion Is starting material fully consumed? Start->Check_Conversion Multiple_Spots Are there multiple spots on TLC/LC-MS? Check_Conversion->Multiple_Spots Yes Increase_Temp_Time Increase reaction temperature/time Check_Conversion->Increase_Temp_Time No Optimize_Stoichiometry Optimize stoichiometry of chlorinating agent Multiple_Spots->Optimize_Stoichiometry Yes (side products) Optimize_Purification Optimize purification method Multiple_Spots->Optimize_Purification No (clean conversion) Check_Reagents Check activity of chlorinating agent Increase_Temp_Time->Check_Reagents Success Improved Yield Check_Reagents->Success Lower_Temp Lower reaction temperature Optimize_Stoichiometry->Lower_Temp Lower_Temp->Success Optimize_Purification->Success

Technical Support Center: Purification of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product is a brownish or yellowish oil/solid, not the expected white solid. How can I remove the color?

A1: Colored impurities often arise from degradation products or residual reagents from the synthesis.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture at reflux for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The celite prevents fine carbon particles from passing through the filter paper. Cool the filtrate to induce crystallization.

  • Chromatography: If carbon treatment is ineffective, column chromatography is a more rigorous method for removing colored impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Q2: After synthesis, I have a mixture of regioisomers. How can I separate them?

A2: The separation of regioisomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This technique relies on slight differences in solubility between isomers in a particular solvent. It may require testing various solvent systems and multiple recrystallization cycles. Monitor the purity of each fraction by HPLC or TLC.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) is often the most effective method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) is a common starting point for fluorinated pyridines.

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Poor crystallization can be due to residual solvent, impurities, or the inherent properties of the compound.

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] See the table below for suggested solvent systems.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Solvent Evaporation: Slowly evaporating the solvent can increase the concentration of the compound and promote crystallization. This can be done by leaving the solution in a loosely covered beaker in a fume hood.

Q4: My recovery is very low after recrystallization. What are the likely causes?

A4: Low recovery can result from using an inappropriate solvent, using too much solvent, or premature crystallization.

  • Solvent Optimization: If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant amount in the mother liquor. Test different solvents or solvent mixtures.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will reduce the yield.

  • Prevent Premature Crystallization: Ensure all equipment is hot during filtration to prevent the compound from crystallizing on the filter paper or funnel.

Q5: I suspect my product is contaminated with starting materials or acidic/basic byproducts. How can I remove these?

A5: Acid-base extraction is an effective method for removing acidic or basic impurities. Since this compound is a pyridinol, it has acidic properties and can be manipulated with bases.

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) to remove acidic impurities. The desired product, being a pyridinol, may also partition into the basic aqueous layer, so it's crucial to check both phases by TLC or HPLC.

    • To recover the product from the basic aqueous layer, acidify the aqueous phase with a dilute acid (e.g., 1M HCl) until the product precipitates, then extract it back into an organic solvent.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.

    • Finally, wash with brine to remove residual water, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization
Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
Hexane/Ethyl AcetateLow to Medium69 (Hexane) / 77 (EtOAc)A good starting point for finding an optimal ratio for crystallization.
TolueneLow111Can be effective for aromatic compounds.
Ethanol/WaterHigh78 (Ethanol) / 100 (Water)The compound is likely more soluble in ethanol; water can be added as an anti-solvent.
Dichloromethane/HexaneLow to Medium40 (DCM) / 69 (Hexane)Dichloromethane is a good solvent; hexane can be used as an anti-solvent.
Table 2: General Chromatography Conditions
TechniqueStationary PhaseMobile Phase (Gradient)Detection
TLC Silica gel 60 F254Hexane:Ethyl Acetate (9:1 to 1:1)UV (254 nm)
Column Chromatography Silica gel (230-400 mesh)Start with 100% Hexane, gradually increase to 20-50% Ethyl AcetateTLC or UV detector
HPLC (Reverse-Phase) C18Acetonitrile:Water (with 0.1% Formic Acid)UV (e.g., 254 nm, 280 nm)

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (see Table 1) while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Impurity Removal
  • Dissolve the crude product in ethyl acetate (approx. 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 10 mL). This will remove basic impurities.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL). This will remove acidic impurities. Note: The product itself is acidic and may be extracted into the basic aqueous layer. It is advisable to acidify the bicarbonate washes and check for any precipitated product.

  • Wash the organic layer with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve acid_base Acid-Base Extraction (if acidic/basic impurities) crude->acid_base chromatography Column Chromatography (if isomers or persistent impurities) crude->chromatography charcoal Add Activated Carbon (if colored) dissolve->charcoal optional hot_filter Hot Filtration dissolve->hot_filter if no charcoal needed charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure acid_base->dissolve chromatography->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue color Colored Product start->color isomers Isomeric Impurities start->isomers no_xtal Fails to Crystallize start->no_xtal low_yield Low Recovery start->low_yield sol_carbon Solution: Activated Carbon color->sol_carbon sol_chrom Solution: Chromatography color->sol_chrom sol_frac_xtal Solution: Fractional Crystallization isomers->sol_frac_xtal sol_prep_hplc Solution: Preparative HPLC isomers->sol_prep_hplc sol_solvent Solution: Change Solvent/Solvent System no_xtal->sol_solvent sol_induce Solution: Induce Crystallization (scratch, seed crystal) no_xtal->sol_induce low_yield->sol_solvent sol_min_solvent Solution: Minimize Solvent Volume low_yield->sol_min_solvent

Caption: Troubleshooting logic for common purification challenges.

References

stability issues of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol under various reaction conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

This compound is a heterocyclic compound that can exhibit instability under certain reaction conditions. The primary concerns are its susceptibility to degradation in both acidic and basic media, potential for nucleophilic substitution reactions, and possible decomposition under thermal or photolytic stress. The electron-withdrawing nature of the chloro and trifluoromethyl groups significantly influences the reactivity and stability of the pyridin-2-ol ring.

Q2: How does the tautomeric equilibrium of this compound affect its stability?

Like other 2-hydroxypyridines, this compound exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form.[1][2][3][4] The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents.[1] The pyridin-2-ol form is aromatic, while the pyridin-2(1H)-one form is not. This equilibrium can impact the molecule's reactivity and stability, as each tautomer may have different susceptibilities to degradation. In the solid state and in polar solvents, the pyridin-2(1H)-one form is often favored for unsubstituted 2-hydroxypyridine.[2]

Troubleshooting Guides

Issue 1: Decomposition observed under acidic conditions.

Symptoms:

  • Discoloration of the reaction mixture.

  • Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

  • Low yield of the desired product.

Possible Causes and Solutions:

CauseProposed Solution
Protonation and subsequent ring activation: The pyridine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack or rearrangement.- Use milder acidic conditions or a non-protic acid if possible.- Keep the reaction temperature as low as feasible to minimize decomposition.- Consider protecting the pyridinol hydroxyl group if it is not the reactive site.
Hydrolysis of the trifluoromethyl group: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic conditions, although this is less common.- Avoid prolonged reaction times at high temperatures in strong aqueous acid.
Issue 2: Degradation in the presence of basic reagents.

Symptoms:

  • Formation of a complex mixture of products.

  • Evidence of dehalogenation or other substitution reactions.

  • Low recovery of starting material or desired product.

Possible Causes and Solutions:

CauseProposed Solution
Deprotonation and increased nucleophilicity: The hydroxyl group is acidic and will be deprotonated by bases, forming a pyridin-2-olate. This species is electron-rich and can be more susceptible to oxidation or other reactions.- Use a non-nucleophilic base if only deprotonation of another functional group is required.- Employ milder bases (e.g., K₂CO₃, Et₃N) instead of strong bases like hydroxides or alkoxides where possible.- Run the reaction at lower temperatures to control reactivity.
Nucleophilic aromatic substitution (SNAr): The chloro substituent may be susceptible to displacement by strong nucleophiles, especially when the ring is activated by the trifluoromethyl group.- If the base is also a nucleophile (e.g., NaOH, NaOMe), consider using a non-nucleophilic base (e.g., DBU, NaH).- Protect the hydroxyl group to reduce the electron-donating effect of the resulting olate.
Issue 3: Instability in the presence of nucleophiles.

Symptoms:

  • Formation of products resulting from the displacement of the chloro group.

  • Reaction with solvent if a nucleophilic solvent is used (e.g., methanol, ethanol).

Possible Causes and Solutions:

CauseProposed Solution
SNAr reaction: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl and chloro groups, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.- Choose a less nucleophilic solvent.- If the nucleophile is a reagent, control its stoichiometry and addition rate.- Perform the reaction at the lowest effective temperature.
Issue 4: Suspected thermal or photolytic decomposition.

Symptoms:

  • Darkening of the compound upon heating or exposure to light.

  • Gradual degradation of the material during storage or in solution, even at room temperature.

  • Broadening of peaks in NMR spectra or the appearance of new impurities in LC chromatograms over time.

Possible Causes and Solutions:

CauseProposed Solution
Thermal instability: The combination of functional groups may lead to a lower decomposition temperature.- Determine the thermal stability using techniques like TGA or DSC if high-temperature reactions are planned.- For reactions requiring heat, use the lowest possible temperature and shortest reaction time.- Store the compound in a cool, dark place.
Photolytic instability: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.[2]- Protect reactions from light by using amber glassware or covering the reaction vessel with aluminum foil.- Store the compound in a light-protected container.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic/Basic Conditions

  • Sample Preparation: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to the acidic or basic medium of interest (e.g., 1M HCl, 1M NaOH, various buffers). Ensure the final concentration is suitable for the chosen analytical method.

  • Incubation: Maintain the vials at a constant temperature (e.g., room temperature, 50 °C) and protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Neutralize the aliquot and analyze by a suitable method such as HPLC-UV or LC-MS to determine the remaining percentage of the starting material and identify any major degradation products.

  • Data Presentation: Plot the percentage of remaining this compound against time for each condition.

Visualizations

To aid in understanding the potential reactivity of this compound, the following diagrams illustrate key concepts.

Tautomerism This compound This compound 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one 5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one This compound->5-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Start_A This compound Protonated Protonated Species Start_A->Protonated + H+ Degradation_A Degradation Products Protonated->Degradation_A Decomposition Start_B This compound Deprotonated Pyridin-2-olate Start_B->Deprotonated - H+ SNAr_Product SNAr Product (Displacement of Cl) Deprotonated->SNAr_Product + Nucleophile Oxidation_Product Oxidation Products Deprotonated->Oxidation_Product Oxidizing Agent

Caption: Potential degradation pathways under acidic and basic conditions.

Experimental_Workflow Start Prepare Stock Solution Setup Incubate under Test Conditions (Acid, Base, Light, Heat) Start->Setup Sample Withdraw Aliquots at Time Intervals Setup->Sample Analyze Quench and Analyze (HPLC, LC-MS) Sample->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for stability assessment experiments.

References

Technical Support Center: Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Selective hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Route B: Diazotization of 3-chloro-5-(trifluoromethyl)pyridin-2-amine followed by hydrolysis.

Q2: What are the typical side reactions observed in the synthesis of this compound?

A2: The side reactions are highly dependent on the chosen synthetic route. For Route A (hydrolysis), potential side reactions include incomplete hydrolysis and over-hydrolysis to the diol. For Route B (diazotization), common side reactions include the formation of byproducts from the Sandmeyer reaction and incomplete diazotization.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. Common solvents for chromatography of polar aromatic compounds include ethyl acetate/hexane or dichloromethane/methanol gradients.

Troubleshooting Guides

Route A: Selective Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This route involves the selective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring.

Experimental Workflow (Route A)

Route_A start Start: 2,3-dichloro-5-(trifluoromethyl)pyridine hydrolysis Selective Hydrolysis (e.g., NaOH, H2O/dioxane) start->hydrolysis workup Acidic Work-up (e.g., HCl) hydrolysis->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via selective hydrolysis.

Potential Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low Conversion / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Base is not strong enough or used in insufficient quantity.1. Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. 2. Use a stronger base (e.g., KOH) or increase the molar equivalents of the base.
Formation of 3-(Trifluoromethyl)pyridine-2,5-diol (Over-hydrolysis) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excess of base.1. Lower the reaction temperature. 2. Carefully monitor the reaction progress and stop it once the starting material is consumed. 3. Use a stoichiometric amount of base.
Presence of Starting Material in the Final Product Incomplete hydrolysis.Optimize reaction conditions as described above. If the issue persists, consider a more efficient purification method.

Quantitative Data Summary (Hypothetical)

Entry Base Solvent Temp (°C) Time (h) Conversion (%) Product Yield (%) Byproduct (Diol) (%)
1NaOH (1.1 eq)H₂O/Dioxane801275655
2NaOH (1.1 eq)H₂O/Dioxane10012958010
3KOH (1.1 eq)H₂O/Dioxane801090824
Route B: Diazotization of 3-chloro-5-(trifluoromethyl)pyridin-2-amine

This route involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the hydroxyl group.

Experimental Workflow (Route B)

Route_B start Start: 3-chloro-5-(trifluoromethyl)pyridin-2-amine diazotization Diazotization (e.g., NaNO₂, H₂SO₄, 0-5 °C) start->diazotization hydrolysis Hydrolysis (e.g., H₂O, heat) diazotization->hydrolysis workup Neutralization & Extraction (e.g., NaHCO₃, Ethyl Acetate) hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via diazotization.

Potential Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low Yield of Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of azo-coupling byproducts.1. Ensure slow addition of sodium nitrite at low temperature (0-5 °C). 2. Use the diazonium salt solution immediately in the next step without isolation. 3. Use a more dilute solution to minimize intermolecular reactions.
Formation of Tar-like Byproducts Uncontrolled decomposition of the diazonium salt.Maintain a low and constant temperature during the diazotization step. Ensure efficient stirring.
Presence of Unreacted Starting Amine Incomplete diazotization.Check the purity of the sodium nitrite. Ensure the acidic conditions are appropriate for the substrate.
Formation of 2,3-dichloro-5-(trifluoromethyl)pyridine If using a chloride source (e.g., HCl) in the diazotization followed by a Sandmeyer-type reaction.To favor hydrolysis, use a non-coordinating acid like sulfuric acid for diazotization and ensure the subsequent step is hydrolysis with water, not a copper(I) chloride solution.

Quantitative Data Summary (Hypothetical)

Entry Diazotizing Agent Acid Temp (°C) Yield (%) Key Byproducts
1NaNO₂H₂SO₄0-570Unreacted amine, tar
2NaNO₂HCl0-5552,3-dichloro-5-(trifluoromethyl)pyridine (minor)
3t-BuONOAcetic Acid2565Fewer tarry byproducts

Experimental Protocols

Protocol for Route A: Selective Hydrolysis

  • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) is added sodium hydroxide (1.1 eq).

  • The reaction mixture is heated to reflux (or a specific temperature, e.g., 80-100 °C) and stirred for a specified time (e.g., 12 hours), monitoring by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with concentrated hydrochloric acid to pH ~2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol for Route B: Diazotization and Hydrolysis

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq) is dissolved in dilute sulfuric acid (e.g., 20%) and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 eq) in a minimal amount of cold water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes after the addition is complete.

  • The cold diazonium salt solution is then added portion-wise to a separate flask containing boiling water.

  • The mixture is heated for an additional 30 minutes to ensure complete hydrolysis.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective method for synthesizing this compound is through the alkaline hydrolysis of a suitable 2-halopyridine precursor, such as 2,5-dichloro-3-(trifluoromethyl)pyridine. The 2-chloro substituent is susceptible to nucleophilic substitution by a hydroxide ion, leading to the formation of the desired pyridin-2-one tautomer.

Q2: What are the critical parameters to control during the hydrolysis reaction?

A2: The critical parameters to control for a successful hydrolysis reaction are:

  • Concentration of the base: A sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is necessary to drive the reaction to completion.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion and to avoid potential degradation of the product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the hydrolysis reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the formation of the product.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can arise from incomplete reaction, leaving unreacted starting material. Additionally, under harsh conditions, other functional groups on the pyridine ring might react, although the primary reaction is the hydrolysis of the 2-chloro group.

Q5: What is the typical appearance of the final product?

A5: this compound is typically a solid at room temperature.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient base concentration. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inactive starting material.1. Increase the molar excess of the base (e.g., NaOH, KOH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Verify the purity and identity of the starting 2,5-dichloro-3-(trifluoromethyl)pyridine.
Incomplete Reaction 1. Insufficient heating or reaction time. 2. Poor solubility of the starting material. 3. Inadequate mixing.1. Increase the reaction temperature or prolong the reaction time. 2. Consider using a co-solvent to improve solubility. 3. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Products (Visible on TLC/HPLC) 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting material.1. Lower the reaction temperature and monitor the reaction more frequently. 2. Purify the starting material before use.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous layer. 2. Emulsion formation during workup. 3. Co-elution of impurities during chromatography.1. Acidify the aqueous layer to precipitate the product, followed by filtration. 2. Add a saturated brine solution to break the emulsion. 3. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine from 2,3,6-trichloro-5-(trifluoromethyl)pyridine

This procedure describes a method to obtain a potential precursor for the final hydrolysis step.

Reaction: 2,3,6-trichloro-5-(trifluoromethyl)pyridine is selectively reduced to 2,5-dichloro-3-(trifluoromethyl)pyridine. This can be achieved through a two-step process involving reaction with hydrazine to form a 6-hydrazino intermediate, followed by oxidation with a hypochlorite salt to remove the hydrazino group.[1]

Key Reaction Parameters:

ParameterValue/Condition
Temperature (Hydrazination) 15°C to 80°C[1]
Temperature (Oxidation) 10°C to 40°C[1]
Solvent (Hydrazination) Isopropanol[1]
Oxidizing Agent Sodium hypochlorite[1]

Note: This is a general guideline, and specific conditions may need to be optimized.

Alkaline Hydrolysis of 2,5-dichloro-3-(trifluoromethyl)pyridine

This protocol outlines the hydrolysis of the precursor to the final product.

Reaction: 2,5-dichloro-3-(trifluoromethyl)pyridine is hydrolyzed using a strong base to yield this compound.

Optimized Reaction Conditions (Hypothetical - requires experimental validation):

ParameterRecommended Range
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Base Concentration 2 - 5 Molar Equivalents
Solvent Water, or a mixture of water and a co-solvent (e.g., Dioxane, DMSO)
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours (monitor for completion)

Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 4-5.

  • The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

Purification:

If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of this compound

G start Start: 2,5-dichloro-3-(trifluoromethyl)pyridine hydrolysis Alkaline Hydrolysis (NaOH or KOH, H2O/Co-solvent) start->hydrolysis 1. Reaction acidification Acidification (e.g., HCl) hydrolysis->acidification 2. Workup filtration Filtration acidification->filtration 3. Isolation purification Purification (Recrystallization or Chromatography) filtration->purification 4. Optional product Product: this compound filtration->product purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G low_yield Problem: Low Product Yield check_sm Check Starting Material Purity low_yield->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn Purity OK purify_sm Action: Purify Starting Material check_sm->purify_sm Impure side_reactions Side Reactions? incomplete_rxn->side_reactions Yes optimize_conditions Action: Optimize Reaction Conditions (Temp, Time, Base Conc.) incomplete_rxn->optimize_conditions No lower_temp Action: Lower Reaction Temperature side_reactions->lower_temp Yes analyze_byproducts Action: Analyze Byproducts (e.g., by MS, NMR) side_reactions->analyze_byproducts Unsure

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

troubleshooting guide for reactions involving 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Section 1: General Properties and Handling

Q1: What are the key chemical properties of this compound?

A1: this compound is a halogenated and trifluoromethylated pyridine derivative. Its key properties are summarized below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyridine ring.[1]

PropertyValueReference
Molecular Formula C₆H₃ClF₃NO[2]
Molecular Weight 197.54 g/mol [2][3]
Appearance Colorless to light yellow crystal or powder[3]
Melting Point 52-56 °C[3]
Solubility Slightly soluble in water; soluble in ethanol, ether[3]

Q2: How should this compound be stored and handled?

A2: This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Some related structures are known to be sensitive to air and moisture.[4] For long-term storage, keeping it in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Q3: Is this compound prone to degradation?

A3: While generally stable under recommended storage conditions, the compound can decompose at high temperatures.[4] Thermal decomposition may release irritating and toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl).[4] Avoid exposure to strong oxidizing agents, excess heat, and moisture.[4]

Section 2: Troubleshooting N- vs. O-Alkylation Reactions

Q4: My alkylation reaction is producing a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

A4: this compound exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms. This equilibrium is the primary reason for the formation of both N- and O-alkylation products. The selectivity can be controlled by carefully choosing the base, solvent, and reaction conditions.

Troubleshooting Workflow: N- vs. O-Alkylation

G start Goal: Selective Alkylation n_alkylation Desired Product: N-Alkylation start->n_alkylation o_alkylation Desired Product: O-Alkylation start->o_alkylation n_base Use Strong, Non-Coordinating Base (e.g., NaH, LiHMDS) n_alkylation->n_base o_base Use Weaker, Coordinating Base (e.g., K2CO3, Ag2CO3) o_alkylation->o_base n_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO, THF) n_base->n_solvent n_result Favors formation of the more ionic N-anion n_solvent->n_result o_solvent Use Polar Protic or Less Polar Solvent (e.g., Acetone, CH3CN) o_base->o_solvent o_result Favors the more covalent O-anion character o_solvent->o_result

Caption: Decision workflow for selective N- or O-alkylation.

The following table summarizes the conditions that generally favor each type of alkylation:

FactorFavors N-Alkylation (Pyridone product)Favors O-Alkylation (Pyridine ether product)
Base Strong, non-coordinating bases (e.g., NaH, KH, LiHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or silver salts (e.g., Ag₂O, Ag₂CO₃)
Solvent Polar aprotic solvents (e.g., DMF, DMSO, THF)Less polar or polar protic solvents (e.g., Acetone, Acetonitrile, Dichloromethane)
Counter-ion Na⁺, K⁺Ag⁺ (coordinates with nitrogen, leaving oxygen more nucleophilic)
Temperature Generally lower temperatures can improve selectivity.Varies, but often room temperature or gentle heating.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Q5: My Suzuki-Miyaura coupling reaction using this compound as the substrate is giving low yields or failing completely. What should I investigate?

A5: Low yields in Suzuki-Miyaura couplings with pyridine-containing substrates are common. The primary issues are often related to catalyst deactivation by the pyridine nitrogen, the inertness of the C-Cl bond, and potential side reactions.

Key Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[5] Using sterically hindered and electron-rich phosphine ligands can prevent this and promote the desired reaction.

  • Base and Solvent Choice: The base is crucial for activating the boronic acid and facilitating the transmetalation step. Anhydrous solvents are essential to prevent protodeboronation of the boronic acid.

  • Reaction Temperature: An optimal temperature is needed to drive the reaction forward without causing decomposition of the catalyst or starting materials.

Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_intermediate Ar-Pd(II)-X(L2) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar'B(OH)2 + Base inhibition Inhibition Point: Pyridine-N coordinates to Pd(II), slowing transmetalation. pd_intermediate->inhibition pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' reductive_elim->product

Caption: Suzuki-Miyaura cycle highlighting potential catalyst inhibition.

ParameterRecommended Starting ConditionsTroubleshooting Tips
Palladium Source Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%), or a pre-catalyst like XPhos Pd G3 (1-2 mol%)Increase catalyst loading to 5 mol%. Use a pre-catalyst for difficult couplings.
Ligand Sterically hindered biaryl phosphines (e.g., XPhos, SPhos, RuPhos) with a Ligand:Pd ratio of 2:1 to 4:1Screen different ligands. Buchwald's dialkylbiaryl phosphines are often effective for aryl chlorides.
Base K₃PO₄ (2-3 equiv.), K₂CO₃ (3 equiv.), Cs₂CO₃ (2 equiv.)K₃PO₄ is often superior for heteroaryl halides. Ensure the base is finely powdered and dry.
Boronic Acid 1.2 - 1.5 equivalentsUse fresh, high-purity boronic acid. Consider using boronate esters for sensitive substrates.
Solvent Anhydrous 1,4-Dioxane, Toluene, or DME, often with 10-20% waterEnsure solvents are rigorously dried and degassed. A water/organic solvent mixture can sometimes accelerate the reaction.[6]
Temperature 80 - 110 °CGradually increase the temperature, but monitor for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[7]

Q6: I am trying to perform a Buchwald-Hartwig amination on the 5-chloro position, but the reaction is not proceeding. What conditions should I try?

A6: The Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging. Success relies heavily on the right combination of a highly active catalyst system and a suitable base.

ParameterRecommended Starting ConditionsTroubleshooting Tips
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Use a well-defined pre-catalyst complex to ensure activation.
Ligand Josiphos-type ligands, Xantphos, or sterically hindered biaryl phosphines (e.g., RuPhos, BrettPhos)The choice of ligand is critical and often substrate-dependent. Screening a panel of ligands is recommended.
Base NaOtBu (1.2-1.5 equiv.), LiHMDS (1.5 equiv.), K₃PO₄ (2-3 equiv.)Strong, non-nucleophilic bases are required. NaOtBu is a common first choice. Use K₃PO₄ for substrates with base-sensitive functional groups.
Amine 1.1 - 1.5 equivalentsEnsure the amine is pure and dry. For primary amines, consider using an ammonia equivalent.[8]
Solvent Anhydrous Toluene or 1,4-DioxaneSolvents must be strictly anhydrous and degassed.
Temperature 90 - 110 °CSome modern catalyst systems can operate at lower temperatures, which may improve functional group tolerance.

Workflow: Buchwald-Hartwig Catalyst Selection

G start Substrate: 5-Chloro-3-(CF3)-pyridin-2-ol + Amine amine_type What type of amine? start->amine_type primary_amine Primary (R-NH2) or Ammonia amine_type->primary_amine secondary_amine Secondary (R2-NH) amine_type->secondary_amine primary_cat Try Catalyst System: Pd(OAc)2 / XPhos or RuPhos Base: NaOtBu or LiHMDS primary_amine->primary_cat secondary_cat Try Catalyst System: Pd2(dba)3 / Xantphos or BINAP Base: NaOtBu or K3PO4 secondary_amine->secondary_cat failure Low Conversion? primary_cat->failure secondary_cat->failure troubleshoot Screen alternative ligands (e.g., Josiphos, BrettPhos) Increase temperature/catalyst loading failure->troubleshoot

Caption: Logic diagram for selecting Buchwald-Hartwig conditions.

References

dealing with impurities in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound samples can originate from several stages of the manufacturing process. The most common sources include:

  • Starting Materials and Reagents: Unreacted starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, or reagents from the synthesis process.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Byproducts: Formation of undesired side-products during the synthesis, such as isomers or products of side reactions.

  • Degradation: Decomposition of the final product during purification, handling, or storage.

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: What are the common types of impurities found in this compound?

Common impurities may include:

  • Unreacted Starting Materials: Such as 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Isomeric Impurities: Positional isomers of the title compound, for instance, 3-Chloro-5-(trifluoromethyl)pyridin-2-ol.

  • Hydrolysis Byproducts: Impurities formed from incomplete or side reactions during the hydrolysis of precursors.

  • Residual Solvents: Common organic solvents used in synthesis and purification like dichloromethane, ethyl acetate, or hexane.

Q3: How can I identify and quantify impurities in my this compound sample?

A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for pyridine derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present at significant levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q4: What is a general purification strategy for this compound?

A general strategy for purifying this compound involves the following steps:

  • Initial Assessment: Analyze the crude product using techniques like TLC or HPLC to get a preliminary idea of the impurity profile.

  • Primary Purification: Recrystallization is often a cost-effective first step. The choice of solvent is critical and may require screening. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Chromatographic Purification: If recrystallization does not provide the desired purity, column chromatography over silica gel can be employed to separate closely related impurities.

  • Final Purity Analysis: After purification, re-analyze the sample using a quantitative method like HPLC to confirm the purity level.

Q5: How can impurities in this compound affect downstream applications?

Impurities can have significant impacts on downstream applications, particularly in drug development:

  • Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields or the formation of new, undesired byproducts.

  • Inaccurate Biological Data: In biological assays, impurities may exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Some impurities may be toxic, posing a safety risk in pharmaceutical applications.

  • Physical Properties: Impurities can affect the physical properties of the active pharmaceutical ingredient (API), such as its crystal form, solubility, and stability.

Troubleshooting Guide

Problem 1: The final product has a low melting point and appears as an oil or waxy solid.

  • Possible Cause: This is often due to the presence of residual solvents or unreacted liquid starting materials.

  • Troubleshooting Steps:

    • Drying: Dry the sample under high vacuum for an extended period (12-24 hours) at a temperature slightly below its melting point.

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane. This can help to remove non-polar impurities and may induce crystallization of the desired product.

    • Re-purification: If the issue persists, re-purify the material using column chromatography or recrystallization from a different solvent system.

Problem 2: HPLC analysis of the purified sample shows multiple peaks close to the main product peak.

  • Possible Cause: These peaks likely correspond to isomeric impurities or closely related byproducts that were not effectively removed during the initial purification.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the main peak from the impurities. This may involve adjusting the mobile phase gradient, flow rate, or column temperature.

    • Optimize Purification:

      • Recrystallization: Experiment with different recrystallization solvents or solvent mixtures to improve selectivity.

      • Column Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase to enhance separation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to isolate the desired compound from closely eluting impurities.

Problem 3: The purified material has a persistent yellow or brown discoloration.

  • Possible Cause: The color may be due to highly conjugated byproducts formed during the synthesis, which are often present in trace amounts but are intensely colored.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal can adsorb colored impurities. Be cautious, as it can also adsorb some of the product, potentially reducing the yield.

    • Silica Gel Plug: Dissolve the discolored product in a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica, while the desired product is eluted.

Problem 4: The 1H NMR spectrum shows unexpected signals that do not correspond to the desired product or common solvents.

  • Possible Cause: These signals could arise from unreacted starting materials, intermediates, or byproducts of the synthesis.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Obtain NMR spectra of all starting materials and key intermediates to identify any corresponding signals in the product spectrum.

    • Predict Impurity Spectra: Based on the likely synthesis pathway, predict the expected chemical shifts of potential impurities. For example, the signals for 2,3-dichloro-5-(trifluoromethyl)pyridine would likely be in the aromatic region but at different shifts compared to the pyridin-2-ol product.

    • 2D NMR: If the 1D NMR is too complex, 2D NMR techniques like COSY and HSQC can help in assigning signals and identifying the structures of impurities.

Data Presentation

Table 1: Potential Impurities in this compound and Recommended Analytical Methods

Impurity NamePotential SourceRecommended Analytical Method(s)
2,3-dichloro-5-(trifluoromethyl)pyridineUnreacted starting materialGC-MS, HPLC
3-Chloro-5-(trifluoromethyl)pyridin-2-olIsomeric byproductHPLC, LC-MS
Residual Solvents (e.g., Dichloromethane)Synthesis/PurificationGC-MS
Unidentified colored impuritiesByproducts of synthesisHPLC-UV/Vis, LC-MS

Table 2: General HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a potential recrystallization solvent (e.g., ethyl acetate/hexane, toluene, or isopropanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent sparingly. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Sample Preparation for HPLC Analysis

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Ensure the sample is completely dissolved. Use sonication if necessary.

  • Dilution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Analysis: Inject the filtered sample into the HPLC system.

Visualizations

impurity_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Crude Sample of This compound analytical_chem Purity Assessment (HPLC, GC-MS, NMR) start->analytical_chem purity_check Purity > 99%? analytical_chem->purity_check purification_method Select Purification Method purity_check->purification_method No final_product Pure Product purity_check->final_product Yes recrystallization Recrystallization purification_method->recrystallization chromatography Column Chromatography purification_method->chromatography recrystallization->analytical_chem chromatography->analytical_chem

Caption: Workflow for impurity identification and removal.

synthesis_impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start_material 2,3,6-trichloro- 5-(trifluoromethyl)pyridine intermediate 2,3-dichloro- 5-(trifluoromethyl)pyridine start_material->intermediate Reduction imp1 Unreacted Starting Material start_material->imp1 hydrolysis Hydrolysis intermediate->hydrolysis imp2 Unreacted Intermediate intermediate->imp2 product 5-Chloro-3-(trifluoromethyl) pyridin-2-ol hydrolysis->product imp3 Isomeric Byproduct hydrolysis->imp3 imp1->product Contaminates imp2->product Contaminates imp3->product Contaminates

Caption: Potential synthesis pathway and origin of impurities.

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: The most industrially viable route starts from 3-methylpyridine (β-picoline). This involves a multi-step process including chlorination and fluorination to form the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to selective hydrolysis to yield the final product. Direct synthesis methods are often low-yielding and not amenable to scale-up.

Q2: Why is the hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine challenging on a large scale?

A2: The primary challenges include ensuring regioselective substitution of the chlorine at the 2-position over the 3-position, managing reaction exotherms, and preventing the formation of byproducts. The electron-withdrawing trifluoromethyl group activates the pyridine ring, making it susceptible to nucleophilic attack, but controlling the selectivity can be difficult under harsh conditions.

Q3: What are the critical process parameters to monitor during the hydrolysis step?

A3: Key parameters to control are temperature, pressure, reaction time, and the concentration of the base. Inconsistent temperature control can lead to the formation of impurities. The reaction progress should be monitored by a suitable analytical method like HPLC to ensure complete conversion and minimize byproduct formation.

Q4: How does the tautomeric nature of 2-hydroxypyridines affect purification?

A4: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This can affect their physical properties, such as solubility and chromatographic behavior. During purification, it's important to be aware of this equilibrium as it can lead to issues like peak broadening in chromatography if the interconversion is rapid on the chromatographic timescale.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction- Increase reaction time and monitor by HPLC.- Gradually increase the temperature in small increments.- Ensure efficient stirring to overcome mass transfer limitations.
Degradation of product- Lower the reaction temperature and extend the reaction time.- Use a milder base for the hydrolysis.
Sub-optimal solvent- Screen alternative polar aprotic solvents like DMSO, DMF, or NMP.
Loss during workup- Optimize the pH for extraction.- Perform multiple extractions with the appropriate solvent.
Problem 2: Poor Regioselectivity (Formation of 3-hydroxy isomer)
Possible Cause Suggested Solution
High reaction temperature- Lowering the reaction temperature can favor the kinetically preferred product.
Strong nucleophile/base- Use a weaker base or a nucleophile that offers better steric hindrance to favor attack at the less hindered 2-position.
Problem 3: Formation of Byproducts
Possible Cause Suggested Solution
Over-reaction- Carefully monitor the reaction and stop it once the starting material is consumed.
Presence of water in starting materials- Ensure all reagents and solvents are anhydrous, as water can lead to undesired side reactions.
Reaction with solvent- Choose a solvent that is inert under the reaction conditions.

Experimental Protocols

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor)

A common industrial approach involves the vapor-phase chlorination and fluorination of 3-picoline.[1] Due to the hazardous nature of these reagents and the specialized equipment required, it is often more practical to procure this intermediate from a commercial supplier.

Synthesis of this compound (Hydrolysis Step)

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and a suitable solvent such as DMSO.

  • Reagent Addition: An aqueous solution of a base (e.g., sodium hydroxide, 1.1-1.5 eq) is added dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature within a specified range (e.g., 80-100 °C).

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: The reaction mixture is cooled to room temperature and slowly quenched with water. The pH is adjusted to acidic (e.g., pH 3-4) with an acid like HCl.

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Quantitative Data

Parameter Lab Scale Pilot Scale (Projected)
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridine
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%
Reaction Time 4-8 hours6-10 hours
Temperature 80-100 °C80-100 °C

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction 3-Picoline 3-Picoline Chlorination_Fluorination Vapor-Phase Chlorination/Fluorination 3-Picoline->Chlorination_Fluorination Precursor 2,3-dichloro-5- (trifluoromethyl)pyridine Chlorination_Fluorination->Precursor Hydrolysis Selective Hydrolysis (NaOH, DMSO/H2O) Precursor->Hydrolysis Workup Workup (Quench, pH Adjust) Hydrolysis->Workup Isolation Isolation (Filtration, Drying) Workup->Isolation Final_Product 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Isolation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Low_Yield Low Yield Detected Check_Conversion Check Reaction Conversion (via HPLC) Low_Yield->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete < 99% Complete Complete Conversion Check_Conversion->Complete > 99% Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Workup Review Workup Procedure Complete->Check_Workup Optimize_Extraction Optimize Extraction pH and Solvent Volume Check_Workup->Optimize_Extraction Losses Identified Check_Purity Analyze for Degradation Products Check_Workup->Check_Purity No Obvious Losses Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Degradation Found

Caption: Troubleshooting logic for addressing low product yield.

References

analytical methods for detecting byproducts in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of FONT-SIZE:15PX5-Chloro-3-(trifluoromethyl)pyridin-2-ol

This guide provides researchers, scientists, and drug development professionals with essential information on analytical methods for detecting byproducts in the synthesis of this compound. It includes frequently asked questions and troubleshooting advice to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, often proceeding through the hydrolysis of a precursor like 2,5-dichloro-3-(trifluoromethyl)pyridine, can lead to several byproducts. The formation of these byproducts is influenced by reaction conditions such as temperature, pressure, and stoichiometry.[1][2] Key potential byproducts include:

  • Unreacted Starting Material: Incomplete hydrolysis can result in the presence of the starting material, for example, 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][3]

  • Isomeric Byproducts: The synthesis process may yield regioisomers, which have the same chemical formula but different arrangements of atoms. Controlling these is crucial as they can be difficult to separate from the final product.

  • Over-chlorinated or Under-chlorinated Species: Depending on the synthetic route, byproducts with additional or fewer chlorine atoms on the pyridine ring may form.[1]

Q2: Which analytical techniques are most suitable for detecting these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive analysis of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying byproducts.[4][5][6][7][8] Reverse-phase HPLC with a C18 column is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and thermally stable compounds. For compounds with active hydrogen atoms, like pyridinols, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities once they are isolated.[12] Techniques like LC-SPE-NMR can be employed for direct structural analysis of separated compounds.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical process.

Problem: An unexpected peak is observed in my HPLC chromatogram.

Potential CauseRecommended Action
Contamination Inject a blank (mobile phase) to check for contaminants from the solvent or system.
Presence of a Regioisomer If the mass spectrum of the unknown peak is identical to the main product, it is likely a regioisomer. Adjusting the mobile phase composition or gradient may be necessary to improve separation.
Unreacted Starting Material Compare the retention time of the unknown peak with a standard of the starting material.
Degradation of the Analyte Ensure the sample is fresh and has been stored correctly. Analyze the sample immediately after preparation.

Problem: Poor peak shape or resolution in GC-MS analysis.

Potential CauseRecommended Action
Incomplete Derivatization Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure all reagents are anhydrous.[9][10]
Active Sites in the GC System Use a deactivated liner and column. Injecting a derivatizing agent can sometimes help to passivate the system.[9]
Inappropriate Column Phase Select a GC column with a stationary phase suitable for the polarity of the analytes. A mid-polarity phase is often a good starting point for pyridine derivatives.

Experimental Protocols

1. General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry (electrospray ionization in positive mode is a good starting point).[7]

2. GC-MS Analysis with Derivatization

This protocol is suitable for volatile and semi-volatile byproducts.

  • Sample Preparation: Evaporate a known amount of the sample to dryness. Add an aprotic solvent (e.g., dichloromethane) and an internal standard if quantitative analysis is required.

  • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine.[9] Heat the mixture (e.g., at 65°C for 20 minutes) to ensure the reaction goes to completion.[9]

  • GC Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Injection: Use a split or splitless inlet depending on the concentration of the analytes.

  • Detection: Mass spectrometry (electron ionization mode).

Quantitative Data Summary

The following table provides hypothetical retention times and mass-to-charge ratios for the target compound and potential impurities based on the analytical methods described. This data is for illustrative purposes and should be confirmed experimentally.

CompoundExpected Retention Time (HPLC)Expected Retention Time (GC-MS, derivatized)m/z (M+H)+
This compound12.5 min15.2 min212.0
2,5-dichloro-3-(trifluoromethyl)pyridine15.8 min14.1 min230.0
3-Chloro-5-(trifluoromethyl)pyridin-2-ol11.9 min14.8 min212.0

Visualizations

Synthesis_and_Byproduct_Formation Precursor 2,5-dichloro-3- (trifluoromethyl)pyridine Byproduct1 Unreacted Starting Material Precursor->Byproduct1 Incomplete Reaction Reaction Hydrolysis Precursor->Reaction Main Reaction Main_Product 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Byproduct2 Isomeric Byproducts Byproduct3 Other Halogenated Species Reaction->Main_Product Reaction->Byproduct2 Side Reaction Reaction->Byproduct3 Side Reaction Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution / Derivatization Sample->Dilution HPLC_GC HPLC or GC Separation Dilution->HPLC_GC MS_Detect MS / UV Detection HPLC_GC->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Peak_ID Peak Identification Data_Acq->Peak_ID Quant Quantification Peak_ID->Quant Troubleshooting_Flowchart Start Unexpected Peak in Chromatogram Check_Blank Inject Blank Sample Start->Check_Blank Is_Contaminant Peak in Blank? Check_Blank->Is_Contaminant Check_MS Check Mass Spectrum Is_Contaminant->Check_MS No System_Contamination Source: System/Solvent Contamination Is_Contaminant->System_Contamination Yes MS_Match MS Matches Main Product? Check_MS->MS_Match Compare_Standard Compare with Starting Material Standard MS_Match->Compare_Standard No Likely_Isomer Likely a Regioisomer. Optimize Separation. MS_Match->Likely_Isomer Yes Is_SM Retention Time Matches? Compare_Standard->Is_SM Is_Starting_Material Identified as Starting Material Is_SM->Is_Starting_Material Yes Unknown_Impurity Unknown Impurity. Requires Further Investigation (e.g., NMR). Is_SM->Unknown_Impurity No

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. The information is designed to help overcome common challenges in catalyst selection and reaction optimization for this electron-deficient and sterically hindered substrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving 2-substituted pyridines, particularly electron-deficient ones, is a common challenge. The primary reasons often revolve around catalyst deactivation, suboptimal reaction conditions, and the stability of the boronic acid.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are known to be effective for challenging substrates.[1]
Inefficient Oxidative Addition: The C-Cl bond of the pyridine is less reactive than C-Br or C-I bonds.Increase the reaction temperature, but monitor for decomposition. Consider switching to a more active catalyst system, such as a palladacycle precatalyst (e.g., G4-XPhos).
Protodeboronation of Boronic Acid: The boronic acid can be cleaved by residual water or base before it couples with the pyridine.Use anhydrous solvents and freshly dried reagents. Employing potassium phosphate (K₃PO₄) as the base can sometimes mitigate this issue. Running the reaction under inert atmosphere is crucial.
Homocoupling of Boronic Acid: The boronic acid can couple with itself, especially at higher temperatures.Use a lower catalyst loading (0.5-2 mol%) and ensure a stoichiometric or slight excess (1.1-1.5 equivalents) of the boronic acid.
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst.A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent or water can be beneficial. A 10:1 mixture of toluene:water is a common starting point.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine and getting poor yields. How can I optimize this reaction?

Answer:

The Buchwald-Hartwig amination of electron-deficient pyridines is sensitive to the choice of catalyst, ligand, and base. The strong electron-withdrawing effect of the trifluoromethyl group can deactivate the catalyst and the pyridinol moiety can complicate the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inhibited Reductive Elimination: The electron-deficient nature of the pyridine ring can make the final C-N bond-forming step difficult.Use a bulky, electron-rich bisphosphine ligand such as BINAP or DPPF, which have been shown to accelerate reductive elimination.[2] Newer generation Buchwald ligands (e.g., BrettPhos, AdBippyPhos) are also highly effective.[3][4]
Catalyst Inhibition by Substrate/Product: The nitrogen on the pyridine ring can bind to the palladium catalyst, leading to deactivation.Employ a higher catalyst loading (2-5 mol%) or use a precatalyst that is more resistant to inhibition.
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can cause decomposition of the substrate or undesired side reactions.Screen weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base is often coupled with the choice of solvent and ligand.
Amine Volatility or Decomposition: The amine coupling partner may be volatile or may decompose under the reaction conditions.Use a sealed reaction vessel if the amine is volatile. Lowering the reaction temperature and extending the reaction time may also be necessary.

Frequently Asked Questions (FAQs)

Q1: Which general type of palladium catalyst is a good starting point for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions with this challenging substrate, it is recommended to start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst in combination with a bulky, electron-rich biarylmonophosphine ligand such as XPhos or SPhos. These systems are designed to overcome the challenges associated with electron-deficient and sterically hindered aryl chlorides.

Q2: Can I use Sonogashira or Heck reactions with this compound?

A2: Yes, Sonogashira and Heck reactions are viable. For Sonogashira couplings, a common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[5][6] For Heck reactions, palladium acetate (Pd(OAc)₂) with a phosphine ligand is a typical starting point. Given the electron-deficient nature of the substrate, higher reaction temperatures may be required.

Q3: How does the trifluoromethyl group affect catalyst selection?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This makes the C-Cl bond more susceptible to oxidative addition, which is the initial step in many cross-coupling reactions. However, it also makes the resulting palladium-aryl intermediate more electron-poor, which can slow down the subsequent transmetalation and reductive elimination steps. Therefore, ligands that promote these latter steps, typically bulky and electron-donating phosphines, are often necessary.

Q4: Are there any known side reactions to be aware of?

A4: With pyridin-2-ol substrates, there is a possibility of O-arylation in addition to the desired C-C or C-N coupling at the 5-position. Careful optimization of the reaction conditions, particularly the choice of ligand and base, can help to minimize this side reaction. Additionally, as with many cross-coupling reactions, hydrodehalogenation (replacement of the chlorine with a hydrogen) can be a competing side reaction.

Quantitative Data Summary

The following tables provide illustrative data for catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. This data is intended to serve as a starting point for optimization, and actual results may vary.

Table 1: Illustrative Catalyst Performance in a Suzuki-Miyaura Coupling of a Substituted Chloropyridine

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O (10:1)10024<10
Pd₂(dba)₃SPhosK₃PO₄Dioxane1101865
XPhos Pd G3-K₃PO₄t-BuOH/H₂O (5:1)1001285
RuPhos Pd G3-Cs₂CO₃Toluene1101678

Table 2: Illustrative Catalyst Performance in a Buchwald-Hartwig Amination of a Substituted Chloropyridine

Catalyst (3 mol%)Ligand (6 mol%)Base (1.5 equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂BINAPNaOtBuToluene1002445
Pd₂(dba)₃XPhosK₂CO₃Dioxane1102070
BrettPhos Pd G3-LHMDSTHF801290
AdBippyPhos Pd G2-K₃PO₄t-AmylOH1001882

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the solvent (e.g., t-BuOH/H₂O 5:1, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.03 mmol) and the base (e.g., LHMDS, 1.5 mmol) to an oven-dried vial.

  • Add the solvent (e.g., THF, 3 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling cause1 Catalyst Deactivation start->cause1 cause2 Inefficient Oxidative Addition start->cause2 cause3 Protodeboronation start->cause3 solution1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) cause1->solution1 solution2 Increase Temperature or Use More Active Precatalyst cause2->solution2 solution3 Use Anhydrous Conditions and K3PO4 Base cause3->solution3

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling reactions.

Catalyst_Screening_Workflow start Define Reaction: This compound + Coupling Partner screen_catalyst Screen Pd Precatalysts (e.g., Pd(OAc)2, Pd2(dba)3, G3 Precatalysts) start->screen_catalyst screen_ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos, BINAP) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, t-BuOH) screen_base->screen_solvent analysis Analyze Results (LC-MS/NMR) Identify Promising Conditions screen_solvent->analysis analysis->screen_catalyst No Hit, Iterate optimization Optimize Temperature, Concentration, and Time analysis->optimization Promising Hit

Caption: A typical workflow for screening catalysts and conditions for cross-coupling reactions.

References

solvent effects on the reactivity of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary sites for reactivity: the pyridin-2-ol tautomer allows for O-alkylation at the oxygen atom and N-alkylation at the nitrogen atom. The chlorine atom at the 5-position is susceptible to Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring.

Q2: How does the solvent choice impact the N- vs. O-alkylation of 2-pyridones?

Q3: What are the general considerations for Suzuki-Miyaura coupling with this compound?

A3: As an electron-deficient chloropyridine, the Suzuki-Miyaura coupling of this substrate can be challenging. Key considerations include the choice of palladium catalyst and ligand, the base, and the solvent system. Electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which can be sluggish for electron-deficient aryl chlorides.[4][5] The presence of the pyridin-2-ol moiety may also influence the reaction, potentially requiring protection or specific reaction conditions to avoid side reactions.

Troubleshooting Guides

N/O-Alkylation Reactions

Issue 1: Low yield or no reaction during alkylation.

  • Possible Cause 1: Inadequate base. The acidity of the N-H bond in the pyridone tautomer requires a sufficiently strong base for deprotonation.

    • Solution: Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Possible Cause 2: Poor solvent choice. The solubility of the pyridinol salt and the reactivity of the nucleophile are highly dependent on the solvent.

    • Solution: Screen polar aprotic solvents like DMF, DMSO, or acetonitrile. For O-alkylation, sometimes less polar solvents like THF or dioxane might be effective.

  • Possible Cause 3: Inactive alkylating agent. The alkyl halide may be unreactive or have decomposed.

    • Solution: Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride) or freshly prepared/purified reagent.

Issue 2: Formation of a mixture of N- and O-alkylated products.

  • Possible Cause: Ambident nucleophilicity of the pyridin-2-olate. The deprotonated form can react at either the nitrogen or the oxygen atom.

    • Solution 1 (Favoring N-alkylation): Use polar aprotic solvents (DMF, DMSO) and a strong base with a less coordinating cation (e.g., NaH).

    • Solution 2 (Favoring O-alkylation): Consider using a silver salt of the pyridone, as silver's affinity for nitrogen can direct alkylation to the oxygen. The use of less polar solvents might also favor O-alkylation.[3]

Suzuki-Miyaura Coupling

Issue 1: Low or no conversion to the coupled product.

  • Possible Cause 1: Catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to promote the desired catalytic cycle and prevent catalyst poisoning.

  • Possible Cause 2: Sluggish oxidative addition. The C-Cl bond of this electron-deficient pyridine may be difficult to activate.[6]

    • Solution: Increase the reaction temperature. Use a catalyst system known to be effective for aryl chlorides, such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with suitable phosphine ligands.

  • Possible Cause 3: Ineffective base or solvent system. The choice of base and solvent is critical for the transmetalation step.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often beneficial.[7][8]

Issue 2: Protodeboronation of the boronic acid.

  • Possible Cause: Presence of water and/or elevated temperatures. This can lead to the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use anhydrous solvents if possible, although aqueous mixtures are often necessary. Minimize reaction time and use a suitable base. Sometimes, using boronic esters (e.g., pinacol esters) can mitigate this side reaction.

Issue 3: Homocoupling of the boronic acid.

  • Possible Cause: Presence of oxygen in the reaction mixture. This can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reaction vessel.

Data Presentation

Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Phenylboronic Acid *

EntrySolvent (H₂O/Solvent = 3.5:3)Yield (%)
1Dioxane35
2THF30
3Toluene25
4Acetonitrile40
5DMF95
6Ethanol45

*Data is for the related compound 2,3,5-trichloropyridine as a reference for solvent effects on chloropyridine Suzuki coupling.[9]

Experimental Protocols

General Protocol for N/O-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base Addition: Add the desired anhydrous solvent (e.g., DMF for N-alkylation, THF for O-alkylation, 5-10 mL per mmol of substrate). Add the base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O or DMF/H₂O).[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 5-Chloro-3-(trifluoromethyl) pyridin-2-ol add_solvent Add Anhydrous Solvent start->add_solvent add_base Add Base at 0 °C add_solvent->add_base stir Stir at RT for 30 min add_base->stir add_alkylating_agent Add Alkylating Agent at 0 °C stir->add_alkylating_agent react Stir at RT (2-24h) add_alkylating_agent->react quench Quench Reaction react->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for the N/O-alkylation of this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification start Start: Reactants & Catalyst add_solvents Add Degassed Solvents start->add_solvents heat Heat under Inert Atmosphere add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup extract Extraction workup->extract chromatography Column Chromatography extract->chromatography product Final Product chromatography->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling? cause1 Catalyst Deactivation start->cause1 cause2 Sluggish Oxidative Addition start->cause2 cause3 Ineffective Base/Solvent start->cause3 sol1 Use Bulky, Electron-Rich Ligands cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Screen Bases (K2CO3, Cs2CO3) & Aqueous Solvents cause3->sol3

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

References

managing exothermic reactions during the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

The synthesis of this compound can involve highly energetic and potentially hazardous reactions. The following information is provided for guidance purposes only and should be supplemented by a thorough literature review, risk assessment, and appropriate safety measures for your specific experimental conditions. All reactions should be performed by trained personnel in a controlled laboratory setting.

Potential Synthetic Routes and Key Exothermic Hazards

Two plausible synthetic routes for this compound are outlined below, each with distinct potential for exothermic reactions that require careful management.

  • Route 1: Hydrolysis of 2,5-Dichloro-3-(trifluoromethyl)pyridine. This route involves the nucleophilic substitution of a chloro group with a hydroxyl group. While often requiring elevated temperatures to proceed, the reaction can sometimes exhibit delayed exothermicity, especially at scale.

  • Route 2: Diazotization of 2-Amino-5-chloro-3-(trifluoromethyl)pyridine. This pathway involves the conversion of a primary amine to a diazonium salt, which is then hydrolyzed to the corresponding pyridinol. Diazotization reactions are notoriously exothermic and require strict temperature control to prevent runaway reactions and the formation of unstable, potentially explosive diazonium compounds.

Troubleshooting Guide: Managing Exothermic Reactions

Issue 1: Rapid Temperature Increase During Reagent Addition (Route 1 & 2)

Question: I am observing a rapid and difficult-to-control temperature spike while adding my reagents. What should I do?

Answer:

A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent.

  • Enhance Cooling: Increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer from the reaction mixture to the vessel walls and cooling medium.

Troubleshooting Workflow:

G start Rapid Temperature Increase Observed stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Lower Bath Temp, Increase Flow) stop_addition->enhance_cooling increase_agitation Increase Agitation Speed enhance_cooling->increase_agitation monitor_temp Monitor Temperature Closely increase_agitation->monitor_temp temp_stabilized Temperature Stabilizes? monitor_temp->temp_stabilized resume_slowly Resume Addition at a Significantly Slower Rate temp_stabilized->resume_slowly Yes quench Emergency Quench Procedure temp_stabilized->quench No review_protocol Review and Revise Experimental Protocol resume_slowly->review_protocol quench->review_protocol

Caption: Troubleshooting workflow for a rapid temperature increase.

Preventative Measures:

  • Slower Addition Rate: The rate of addition is a critical parameter for controlling the rate of heat generation.

  • Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated.

ParameterRecommendation for Route 1 (Hydrolysis)Recommendation for Route 2 (Diazotization)
Initial Temperature 10-20°C below target reaction temp.0-5°C (Crucial)
Addition Rate Controlled dropwise additionVery slow, dropwise addition
Concentration ModerateDilute
Cooling Ice bath or cryocooler on standbyEfficient cryocooler or ice/salt bath
Issue 2: Delayed Exotherm or "Reaction Induction Period"

Question: After adding a portion of my reagent, the temperature did not increase as expected, but then suddenly spiked. What is happening?

Answer:

This phenomenon is known as a delayed exotherm or an induction period. It is particularly dangerous because the unreacted reagent can accumulate, leading to a sudden and potentially violent reaction when it eventually initiates.

Causes and Solutions:

  • Poor Mixing: Inadequate agitation can lead to localized concentrations of reactants.

    • Solution: Ensure the stirrer is positioned correctly and operating at a speed sufficient to create a vortex and ensure homogeneity.

  • Inhibition by Impurities: Trace impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Use high-purity reagents and solvents. Consider adding a small amount of the product from a previous successful batch to "seed" the reaction.

  • Low Temperature: For some reactions, a certain activation energy must be overcome.

    • Solution: While maintaining overall low temperature is crucial for safety, a localized "hot spot" from a heat gun can sometimes initiate the reaction in a controlled manner at a very small scale, though this is a high-risk maneuver. A safer approach is a slight, controlled increase in the overall temperature.

Logical Relationship for Delayed Exotherm:

G start Delayed Exotherm Observed check_mixing Verify Adequate Mixing start->check_mixing check_reagents Assess Reagent Purity start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp remedy_mixing Increase Agitation/ Improve Baffling check_mixing->remedy_mixing remedy_reagents Use Purified Reagents/ Seed Reaction check_reagents->remedy_reagents remedy_temp Slight, Controlled Temperature Increase check_temp->remedy_temp proceed Proceed with Caution and Slow Reagent Addition remedy_mixing->proceed remedy_reagents->proceed remedy_temp->proceed G start Dissolve Amine in Aqueous Acid cool_to_zero Cool Reaction Mixture to 0°C start->cool_to_zero prepare_nitrite Prepare Aqueous Sodium Nitrite Solution cool_to_zero->prepare_nitrite slow_addition Slow Dropwise Addition of Nitrite Solution (Maintain 0-5°C) prepare_nitrite->slow_addition stir Stir at 0-5°C for 30 min slow_addition->stir hydrolysis Controlled Addition to Heated Water/Acid stir->hydrolysis heat_complete Heat to Complete Hydrolysis hydrolysis->heat_complete workup Cool and Proceed to Workup heat_complete->workup

Technical Support Center: Stability and Storage of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol to prevent its decomposition. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, storage at 2-8°C is advisable for short-term use, while for long-term storage, maintaining the compound at -20°C in a tightly sealed container is recommended.[1] It is also beneficial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[2]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents, as these can promote its degradation.[2] Additionally, exposure to strong acids and bases should be avoided, as they can catalyze hydrolysis of the chloro and trifluoromethyl groups.

Q4: What are the potential signs of decomposition?

A4: Decomposition of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., from a white or off-white solid to yellow or brown), or a change in its physical state. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the main peak's area.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial at the recommended temperature (2-8°C for short-term, -20°C for long-term) and under an inert atmosphere.
Decrease in purity observed by HPLC. Gradual decomposition due to improper storage conditions.Review storage procedures. Ensure the container is properly sealed and stored at the correct temperature and protected from light. If decomposition is significant, it is advisable to use a fresh batch of the compound.
Inconsistent experimental results. Potential degradation of the compound leading to lower effective concentrations.Verify the purity of the compound using a validated analytical method before use. Prepare solutions fresh for each experiment whenever possible.
Formation of precipitates in solution. Poor solubility or degradation in the chosen solvent.Ensure the solvent is compatible and of high purity. Sonication may aid in dissolution. If precipitates form over time, it could be a sign of degradation, and a fresh solution should be prepared.

Proposed Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following is a proposed experimental protocol for this compound, based on ICH guidelines.[3][4]

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in the presence of water and at different pH values.

  • Methodology:

    • Prepare solutions of this compound (approximately 1 mg/mL) in the following media:

      • 0.1 M HCl (acidic)

      • Purified Water (neutral)

      • 0.1 M NaOH (basic)

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Analyze the samples by HPLC.

Photolytic Degradation
  • Objective: To determine the effect of light on the stability of the compound.

  • Methodology:

    • Expose the solid compound and a solution of the compound (approximately 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

Thermal Degradation
  • Objective: To investigate the impact of high temperature on the solid compound.

  • Methodology:

    • Place the solid this compound in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

    • Withdraw samples at different time points (e.g., 1, 3, 5, and 7 days).

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from the proposed forced degradation study.

Table 1: Hydrolytic Degradation of this compound at 60°C

Time (hours)% Degradation in 0.1 M HCl% Degradation in Water% Degradation in 0.1 M NaOH
00.00.00.0
21.2< 0.15.8
42.50.211.2
85.10.520.5
127.80.828.9
2414.51.545.3

Table 2: Oxidative, Photolytic, and Thermal Degradation of this compound

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical RRT)
3% H₂O₂ (Room Temp)24 hours8.50.85, 1.15
Photolytic (Solid)1.2 million lux hours4.20.92
Photolytic (Solution)1.2 million lux hours9.80.92, 1.28
Thermal (80°C, Solid)7 days6.51.10

*RRT = Relative Retention Time

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation Study Workflow API This compound Stress Apply Stress Conditions API->Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidation (3% H2O2) Stress->Oxidation Photolysis Photolysis (ICH Q1B) Stress->Photolysis Thermal Thermal (80°C Solid) Stress->Thermal Sampling Sample at Time Points Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis HPLC Analysis Sampling->Analysis Data Characterize Degradants & Assess Stability Analysis->Data

Caption: Workflow for the forced degradation study of this compound.

Hypothetical Decomposition Pathway

G cluster_1 Hypothetical Degradation under Hydrolytic and Oxidative Stress Parent This compound Hydrolysis_Product 5-Hydroxy-3-(trifluoromethyl)pyridin-2-ol Parent->Hydrolysis_Product Hydrolysis (e.g., NaOH) Oxidation_Product 5-Chloro-3-(trifluoromethyl)pyridine-2,N-oxide Parent->Oxidation_Product Oxidation (e.g., H2O2) Further_Degradation Further Degradation (e.g., ring opening) Hydrolysis_Product->Further_Degradation Harsh Conditions Oxidation_Product->Further_Degradation Harsh Conditions

Caption: Potential degradation pathways for this compound.

References

techniques for enhancing the regioselectivity of reactions with 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile building block.

Diagram: Key Reaction Pathways

Caption: Key regioselective reaction pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the regioselective functionalization of this compound.

Topic 1: Alkylation Reactions (N- vs. O-Alkylation)

Question: I am trying to perform an N-alkylation on this compound, but I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: This is a common challenge as the pyridone anion is an ambident nucleophile. Several factors influence the N/O selectivity. To favor N-alkylation , you should aim for conditions that promote a bimolecular nucleophilic substitution (SN2) pathway.

Troubleshooting Steps:

  • Choice of Base and Solvent: Strong, non-coordinating bases in polar aprotic solvents generally favor N-alkylation. The combination of sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard starting point. Weaker bases or protic solvents can increase the amount of O-alkylation.

  • Nature of the Electrophile (Alkylating Agent): Use a more reactive SN2-type electrophile. Primary alkyl halides (e.g., iodomethane, benzyl bromide) are more likely to yield the N-alkylated product than secondary or tertiary halides.[1]

  • Counter-ion Effect: The nature of the cation can influence selectivity. In some systems, the addition of salts like lithium bromide (LiBr) has been shown to improve N-selectivity, potentially by coordinating to the oxygen atom and sterically hindering O-alkylation.[1]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled N-alkylation product.

Summary of Conditions Favoring N- vs. O-Alkylation

FactorFavors N-Alkylation (SN2 Pathway)Favors O-Alkylation (SN1 Pathway)
Base Strong, non-coordinating (e.g., NaH, KH)Weaker bases (e.g., K2CO3, Ag2CO3)
Solvent Polar aprotic (e.g., DMF, THF, Acetonitrile)Polar protic or non-polar
Electrophile Primary alkyl halides, Benzyl halides, Allyl halidesSecondary/tertiary alkyl halides, Electrophiles forming stable carbocations
Temperature Low to moderate temperaturesHigher temperatures
Additives Lewis acidic salts (e.g., LiBr) in some casesSilver salts (e.g., AgNO3)

Question: How can I selectively synthesize the O-alkylated product, 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine?

Answer: To favor O-alkylation , you should use conditions that promote an SN1-type reaction mechanism.

Recommended Adjustments:

  • Electrophile Choice: Use a secondary or tertiary alkyl halide, or an electrophile that can form a stable carbocation.

  • Use of Silver Salts: Silver salts like silver carbonate (Ag2CO3) or silver nitrate (AgNO3) can be used. The silver ion coordinates to the halide of the alkylating agent, facilitating its departure and promoting carbocation formation, which then reacts preferentially at the harder oxygen atom of the pyridone.

  • Solvent: Less polar solvents may favor O-alkylation.

Topic 2: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am having trouble getting a Suzuki or Buchwald-Hartwig reaction to work with this compound. What am I doing wrong?

Answer: The hydroxyl group of the pyridin-2-ol must first be converted into a better leaving group, such as a chloride or a triflate. The direct use of the pyridinol is generally not effective in these cross-coupling reactions.

Workflow for Cross-Coupling Reactions

Cross_Coupling_Workflow A Start: 5-Chloro-3-(trifluoromethyl) pyridin-2-ol B Activation Step A->B Reagent: SOCl2 or Tf2O C Activated Intermediate (e.g., 2,5-dichloro-3-(trifluoromethyl)pyridine) B->C D Cross-Coupling Reaction C->D Pd Catalyst, Ligand, Base, Coupling Partner E Purified Product D->E Workup & Purification

Caption: General workflow for cross-coupling reactions.

Troubleshooting Steps for Suzuki and Buchwald-Hartwig Reactions:

  • Activation of the 2-Position:

    • Chlorination: React the starting material with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form 2,5-dichloro-3-(trifluoromethyl)pyridine.[2] This creates a reactive site for cross-coupling.

    • Triflation: Alternatively, convert the hydroxyl group to a triflate (-OTf) using triflic anhydride (Tf2O) and a base like pyridine. The triflate group is an excellent leaving group for Pd-catalyzed reactions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical, especially for reactions involving electron-deficient aryl chlorides.

    • For Suzuki Coupling: Catalysts like Pd(PPh3)4 or a combination of Pd(OAc)2 with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective.[3][4]

    • For Buchwald-Hartwig Amination: Catalyst systems using bulky biarylphosphine ligands (e.g., Xantphos, BINAP) are generally required for efficient C-N bond formation with aryl chlorides.[5]

  • Base and Solvent:

    • Suzuki: A base such as K2CO3, Cs2CO3, or K3PO4 is required. Solvents are typically mixtures of an organic solvent (e.g., dioxane, toluene, DME) and water.

    • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used in anhydrous aprotic solvents like toluene or dioxane.

Question: My Suzuki coupling reaction with the activated 2,5-dichloro-3-(trifluoromethyl)pyridine is giving low yields. How can I optimize it?

Answer: Low yields in Suzuki couplings with electron-deficient chloropyridines can be due to several factors.

Optimization Table for Suzuki Coupling

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)
Pd Source Pd(PPh3)4 (2-5 mol%)Pd(OAc)2 (2-5 mol%)Pd2(dba)3 (1-2 mol%)
Ligand NoneSPhos or XPhos (4-10 mol%)RuPhos (2-5 mol%)
Base K2CO3 (2-3 equiv.)K3PO4 (2-3 equiv.)Cs2CO3 (2-3 equiv.)
Solvent Dioxane/H2O (4:1)Toluene/H2O (4:1)n-Butanol
Temperature 80-100 °C100-110 °C110 °C

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized to favor the formation of 1-alkyl-5-chloro-3-(trifluoromethyl)pyridin-2-one.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv.) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the N- and O-alkylated isomers.

Protocol 2: Activation of the Hydroxyl Group via Chlorination

This protocol converts the pyridinol into the more reactive 2,5-dichloro-3-(trifluoromethyl)pyridine for subsequent cross-coupling.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv.).[2]

  • Reagent Addition: Slowly add thionyl chloride (SOCl2, 10-20 equiv.) to the flask at room temperature.

  • Catalyst: Add a catalytic amount of DMF (e.g., 2.0 equiv.).

  • Heating: Heat the reaction mixture to 100 °C and stir for 10-12 hours.

  • Workup: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess SOCl2.

  • Extraction: Partition the residue between ethyl acetate and a saturated aqueous NaHCO3 solution. Extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to afford the crude product, which can often be used in the next step without further purification.[2]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is for the C-C bond formation at the 2-position of the activated pyridine ring.

  • Preparation: To a reaction vial, add 2,5-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K3PO4 (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) and ligand (if required).

  • Solvent: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours, or until reaction completion is observed by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol in various reaction media.

Troubleshooting Guides

Issue: this compound is not dissolving sufficiently in my reaction solvent.

This is a common challenge with highly functionalized heterocyclic compounds. The combination of a chlorinated pyridine ring and a trifluoromethyl group can lead to low solubility in many standard organic solvents. Below are systematic approaches to troubleshoot and improve the solubility.

Co-solvent Screening

The addition of a co-solvent can significantly modify the polarity of the reaction medium, enhancing the solubility of your compound. A systematic screening of co-solvents is recommended.

Experimental Protocol: Co-solvent Solubility Screening

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent where it has at least minimal solubility (e.g., DMSO, DMF).

  • Solvent Array: In separate vials, prepare mixtures of your primary reaction solvent with various co-solvents at different volume percentages (e.g., 10%, 25%, 50%). Common co-solvents to screen include those listed in the table below.

  • Solubility Measurement: Add a known excess of this compound to each solvent mixture.

  • Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the vials to pellet the undissolved solid. Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard).

Table 1: Example Co-solvent Screening Data for this compound in Toluene at 25°C

Co-solvent% (v/v)Solubility (mg/mL)Observations
None0%< 0.1Insoluble
Tetrahydrofuran (THF)25%1.5Slight improvement
N,N-Dimethylformamide (DMF)25%8.2Good solubility
Dimethyl Sulfoxide (DMSO)25%12.5Excellent solubility
Acetonitrile25%0.8Minor improvement
1,4-Dioxane25%2.1Slight improvement

Note: The data presented are for illustrative purposes.

Temperature Adjustment

For many compounds, solubility increases with temperature.[1][2][3] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2][4]

Experimental Protocol: Temperature Effect on Solubility

  • Select the most promising solvent or co-solvent mixture from the initial screening.

  • Prepare saturated solutions of this compound at various temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Use a temperature-controlled shaker or oil bath to maintain the desired temperature during equilibration (24 hours).

  • Filter the hot solution to remove undissolved solid and allow it to cool to room temperature.

  • Quantify the amount of dissolved compound in the cooled solution. Be aware of potential precipitation upon cooling.

Table 2: Example Temperature Effect on Solubility of this compound in Toluene/DMF (3:1)

Temperature (°C)Solubility (mg/mL)
258.2
5015.7
7531.4
10055.8

Note: The data presented are for illustrative purposes.

pH Modification

This compound is a pyridin-2-ol, which can tautomerize to a pyridin-2-one. The acidic proton on the hydroxyl group (or the N-H in the pyridinone form) can be deprotonated with a base to form a salt. This salt is often significantly more soluble in polar solvents than the neutral compound.

Experimental Protocol: pH-Dependent Solubility

  • Solvent Selection: Choose a suitable polar solvent (e.g., water, ethanol, or a mixture).

  • pH Adjustment: Prepare a series of buffered solutions across a range of pH values. Alternatively, for organic reactions, a stoichiometric amount of a suitable base (e.g., NaH, K2CO3, triethylamine) can be added.

  • Salt Formation: Add this compound to the solvent and then add the base.

  • Solubility Measurement: Equilibrate the solutions and measure the solubility as described in the co-solvent screening protocol.

Table 3: Example Solubility in Ethanol with Base Addition

Base Added (1.1 eq)Resulting SaltSolubility in Ethanol (mg/mL)
None-3.1
TriethylamineTriethylammonium salt25.4
Sodium HydroxideSodium salt> 50

Note: The data presented are for illustrative purposes. Ensure the chosen base is compatible with your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble?

The molecule has both nonpolar (trifluoromethyl and chloro groups) and polar (pyridin-2-ol) functionalities. The strong crystal lattice energy of the solid, due to intermolecular hydrogen bonding and other interactions, can make it difficult for solvent molecules to break the solid apart and solvate the individual molecules.

Q2: I've tried common solvents like THF and Dichloromethane with no success. What should I try next?

For challenging compounds like this, polar aprotic solvents are often a good choice. Consider solvents like DMF, DMSO, NMP, or sulfolane. These solvents have high dielectric constants and are good hydrogen bond acceptors, which can help solvate the pyridin-2-ol moiety. A co-solvent approach, as detailed in the troubleshooting guide, is a highly recommended next step.[][6][7][8]

Q3: Can I just heat the reaction mixture to get it to dissolve?

Heating is a viable strategy to increase solubility.[1][2][9] However, you must consider the thermal stability of your compound and other reagents in the reaction. Run a small-scale test to ensure that this compound does not decompose at the desired reaction temperature. Also, be aware that the compound may precipitate out of solution if the reaction mixture is cooled.

Q4: Will adding a base to form a salt interfere with my subsequent reaction?

This is a critical consideration. If your reaction is sensitive to bases (e.g., involves base-labile functional groups), then forming a salt may not be a suitable approach. However, for many reactions, such as Suzuki or Buchwald-Hartwig couplings where a base is required anyway, pre-forming the more soluble salt of your starting material can be an excellent strategy.

Q5: Are there other advanced methods to improve solubility?

Yes, several other techniques are used in pharmaceutical development and can be adapted for reaction chemistry:

  • Complexation: Using agents like cyclodextrins to encapsulate the molecule can enhance aqueous solubility.[10][11]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the solid, which can improve the dissolution rate according to the Noyes-Whitney equation.[11][12] This is more about the speed of dissolving rather than the ultimate solubility, but it can be very helpful.

  • Use of Surfactants: Adding a small amount of a surfactant can help to wet the solid and improve its dispersion and solubilization in the reaction medium.[10][13]

Process Diagrams

G cluster_0 Troubleshooting Workflow Start Poor Solubility of Compound Encountered CoSolvent Screen Co-solvents (e.g., DMF, DMSO in primary solvent) Start->CoSolvent Temp Increase Reaction Temperature CoSolvent->Temp Insoluble Success Solubility Issue Resolved CoSolvent->Success Soluble pH Adjust pH / Form a Salt (if reaction chemistry allows) Temp->pH Insoluble Temp->Success Soluble pH->Success Soluble Failure Consult Advanced Methods (e.g., Surfactants, Complexation) pH->Failure Insoluble

Caption: A decision-making workflow for troubleshooting poor solubility.

G cluster_1 Solubility Enhancement Strategies cluster_CoSolvent Co-solvency cluster_Temp Temperature cluster_pH pH Adjustment Compound Poorly Soluble Compound (High Crystal Lattice Energy) CoSolvent_Node Modify Bulk Solvent Polarity Compound->CoSolvent_Node Temp_Node Provide Energy to Overcome Lattice Enthalpy (Endothermic Dissolution) Compound->Temp_Node pH_Node Form a More Polar and Soluble Salt Compound->pH_Node

Caption: Key strategies for enhancing the solubility of a compound.

References

Validation & Comparative

comparing the reactivity of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol with other pyridinols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the chemical reactivity of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol in comparison to other substituted pyridin-2-ols, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry and materials science, substituted pyridinols are valuable synthons due to their versatile reactivity and presence in numerous bioactive molecules. This compound is a particularly interesting building block, featuring two potent electron-withdrawing groups that significantly modulate the electronic properties and, consequently, the reactivity of the pyridine ring. This guide provides an objective comparison of its reactivity against other pyridinols, focusing on acidity, nucleophilic substitution, and electrophilic substitution.

The Dual Nature: Pyridin-2-ol and 2-Pyridone Tautomerism

Pyridin-2-ol exists in a tautomeric equilibrium with its lactam form, 2-pyridone. This equilibrium is a critical factor in its reactivity, influencing whether it behaves as a phenol-like aromatic alcohol or a cyclic amide. The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents on the ring. For this compound, the strong electron-withdrawing nature of both the chloro and trifluoromethyl groups is expected to favor the pyridin-2-ol tautomer to a greater extent than in the unsubstituted parent compound, thereby enhancing its aromatic character and the acidity of the hydroxyl group.

Comparative Acidity of Substituted Pyridin-2-ols

The acidity of the hydroxyl group in pyridin-2-ols is a direct measure of the electronic effects exerted by the ring substituents. Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide-like anion through inductive effects and resonance, leading to a lower pKa value (stronger acid). Conversely, electron-donating groups (EDGs) destabilize the anion and result in a higher pKa.

The subject molecule, this compound, contains two powerful EWGs. The trifluoromethyl group is one of the strongest EWGs, and the chloro group also withdraws electron density inductively. This combination is predicted to make it a significantly stronger acid than unsubstituted 2-hydroxypyridine or pyridinols bearing electron-donating groups.

CompoundSubstituent Type at C5Substituent Type at C3pKa of Hydroxyl Group (Experimental/Predicted)Reference
2-Hydroxypyridine-H-H~11.7
5-Methylpyridin-2-olElectron-Donating (-CH₃)-H> 11.7 (Expected)
5-Nitropyridin-2-olElectron-Withdrawing (-NO₂)-HData not available, but expected to be < 11.7
This compound Electron-Withdrawing (-Cl) Electron-Withdrawing (-CF₃) Significantly < 11.7 (Predicted)

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge in the intermediate Meisenheimer complex.

In this compound, the chlorine atom at the C5 position is not at the most activated C2/C4 position. However, the overall electron deficiency of the ring, heightened by the CF₃ group, still renders it susceptible to SNAr reactions, albeit likely requiring more forcing conditions than a C2 or C4 halide.

For a more direct comparison of reactivity at the C2 position, we can examine kinetic data for the nucleophilic substitution of various 2-chloropyridines. The reaction of 2-chloro-5-nitropyridine with arenethiolates is significantly faster than that of unsubstituted 2-chloropyridine, demonstrating the powerful activating effect of the nitro group.[1] Given that the combined electron-withdrawing strength of a C5-chloro and a C3-trifluoromethyl group is substantial, this compound is expected to be highly activated towards nucleophilic displacement of a leaving group at the C2 or C6 positions.

SubstrateKey Substituent(s)Relative Reactivity (Qualitative)Second-Order Rate Constant (k₂) with p-chlorothiophenolate in MeOH at 50°C [L mol⁻¹ s⁻¹]Reference
2-ChloropyridineNoneBaseNot available, slow reaction[2]
2-Chloro-5-nitropyridine-NO₂ (EWG)High1.35 x 10⁻²[1]
Target Analogue (Hypothetical) -Cl, -CF₃ (EWGs) Very High (Predicted) Predicted to be high, comparable to or greater than the nitro analogue

Below is a diagram illustrating the general workflow for a nucleophilic aromatic substitution (SNAr) reaction on an activated chloropyridine.

SNAr_Workflow Experimental Workflow for Nucleophilic Aromatic Substitution sub Substituted 2-Chloropyridine reagents sub->reagents nuc Nucleophile (e.g., Amine, Thiol) nuc->reagents solv Aprotic Polar Solvent (e.g., DMF, DMSO) solv->reagents base Base (optional) (e.g., K₂CO₃, Et₃N) base->reagents mix Combine Reagents in Reaction Vessel reagents->mix heat Heat Reaction Mixture (e.g., 80-120 °C) mix->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated SₙAr Product purify->product Reactivity_Logic Substituent Effects on Pyridine Electrophilicity for SₙAr substituent Substituent on Pyridine Ring edg Electron-Donating Group (e.g., -CH₃, -NH₂) substituent->edg Type ewg Electron-Withdrawing Group (e.g., -Cl, -CF₃, -NO₂) substituent->ewg Type ring_e Electron Density of Pyridine Ring edg->ring_e Increases ewg->ring_e Decreases reactivity Reactivity towards Nucleophilic Attack (SₙAr) ring_e->reactivity Inversely Affects low_react Decreased Reactivity reactivity->low_react Results in high_react Increased Reactivity reactivity->high_react Results in

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of derivatives of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Due to a lack of direct experimental data on this compound itself, this report focuses on the biological activities of structurally similar trifluoromethylpyridine and trifluoromethylpyrimidine derivatives, offering insights into their potential as therapeutic agents.

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological activity. This guide summarizes the available data on the antibacterial, antifungal, and kinase inhibitory activities of compounds analogous to this compound, presenting a valuable resource for guiding future research and development in this area.

Antibacterial Activity: A New Frontier Against Drug Resistance

Several studies have highlighted the potential of trifluoromethyl-substituted heterocyclic compounds as potent antibacterial agents, particularly against drug-resistant Gram-positive bacteria.

A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant efficacy as growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Notably, these compounds were also effective in preventing and eradicating biofilms, outperforming the standard antibiotic vancomycin in some cases. The most potent of these compounds exhibited strong activity against various drug-resistant clinical isolates.[1]

Another class of compounds, 4-trifluoromethylpyridine nucleosides, has also emerged as promising candidates for the development of new antibacterial drugs. These compounds have shown minimum inhibitory concentrations (MICs) ranging from 1.3 to 4.9 μg/mL against a panel of bacteria including Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia.[2][3]

Table 1: Comparative Antibacterial Activity of Trifluoromethyl-Substituted Heterocyclic Derivatives

Compound ClassTarget Organism(s)Key FindingsReference
N-(trifluoromethyl)phenyl substituted pyrazolesGram-positive bacteria (including MRSA and E. faecalis)Effective growth inhibitors, prevent and eradicate biofilms, potent against drug-resistant clinical isolates.[1]
4-Trifluoromethylpyridine nucleosidesS. aureus, B. infantis, E. coli, S. maltophiliaMICs in the range of 1.3 to 4.9 μg/mL.[2][3]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The antibacterial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacterial strains are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Preparation: The test compounds are serially diluted in a multi-well plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: General Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Growth Inoculation Inoculation of Bacteria into Compound Wells Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of Growth Incubation->MIC_Reading MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) MIC_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Activity: Targeting Pathogenic Fungi

Derivatives of trifluoromethyl-substituted pyridines and related heterocycles have also shown promise as antifungal agents.

One study on pyrazolo[3,4-b]pyridine derivatives bearing a trifluoromethyl group reported their in vitro activity against pathogenic fungal yeasts such as Saccharomyces cerevisiae and Candida albicans.[4]

Table 2: Antifungal Activity of Trifluoromethyl-Substituted Pyridine Analogs

Compound ClassTarget Organism(s)Key FindingsReference
Pyrazolo[3,4-b]pyridinesSaccharomyces cerevisiae, Candida albicansIn vitro antifungal activity demonstrated.[4]
Experimental Protocol: Antifungal Susceptibility Testing

Antifungal activity is commonly assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method adapted for fungi.

  • Fungal Strains: A selection of pathogenic fungal strains are used.

  • Inoculum Preparation: Fungal cultures are grown and the inoculum is standardized.

  • Compound Preparation: Test compounds are serially diluted in microtiter plates.

  • Incubation: The standardized fungal inoculum is added to the wells, and the plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Kinase Inhibition: A Potential Avenue for Cancer Therapy

The trifluoromethylpyridine scaffold is a key structural motif in several kinase inhibitors. One notable example is 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated as a clinical candidate in oncology.[5]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. PQR309 demonstrates a balanced inhibition of both PI3K and mTOR kinases.[5]

Table 3: Kinase Inhibitory Activity of a 4-(Trifluoromethyl)pyridin-2-amine Derivative

CompoundTarget Kinase(s)Key FindingsReference
PQR309PI3K/mTORPotent, orally bioavailable pan-class I PI3K/mTOR inhibitor.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.

  • Enzyme and Substrate: Recombinant kinase enzyme and a suitable substrate are used.

  • Compound Incubation: The kinase is incubated with varying concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified using methods such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PQR309 Inhibition PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQR309.

Conclusion

While direct biological data for this compound remains elusive, the extensive research on its structural analogs strongly suggests a high potential for diverse biological activities. The trifluoromethylpyridine and related heterocyclic scaffolds have consistently demonstrated promising antibacterial, antifungal, and kinase inhibitory properties. This comparative guide, by consolidating the available data on these related compounds, aims to provide a solid foundation and impetus for the future investigation and development of this compound derivatives as novel therapeutic agents. Further research is warranted to synthesize and evaluate these specific derivatives to fully elucidate their biological activity and therapeutic potential.

References

comparative study of different synthetic methods for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a valuable intermediate in medicinal chemistry and drug development. The methods are evaluated based on reaction efficiency, accessibility of starting materials, and procedural complexity. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.

Introduction

This compound and its derivatives are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The chloro and hydroxyl functionalities on the pyridine ring offer versatile handles for further chemical modifications. This guide outlines two distinct pathways for the synthesis of this important scaffold:

  • Route 1: Selective Hydrolysis of a Dichloro Precursor. This approach involves the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine followed by a selective hydrolysis of the 2-chloro substituent.

  • Route 2: Diazotization of an Amino Precursor. This classic method utilizes the diazotization of 2-amino-5-chloro-3-(trifluoromethyl)pyridine, followed by hydrolysis of the resulting diazonium salt.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Selective HydrolysisRoute 2: Diazotization
Starting Material 2,3-dichloro-5-(trichloromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridine
Key Intermediates 2,3-dichloro-5-(trifluoromethyl)pyridine2-amino-5-chloro-3-(trifluoromethyl)pyridine
Overall Yield Moderate to Good (Estimated)Moderate to Good (Estimated)
Reagent Hazards Anhydrous HF (highly corrosive and toxic)Sodium nitrite (oxidizer), Diazonium salts (potentially explosive)
Reaction Conditions High temperature and pressure for fluorinationLow temperature for diazotization
Scalability Potentially challenging due to HF useEstablished industrial chemistry
Purification Standard chromatographic techniquesStandard extraction and crystallization

Experimental Protocols

Route 1: Synthesis via Selective Hydrolysis

This route involves two main stages: the synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, and its subsequent selective hydrolysis.

Stage 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine can be achieved from 2,3-dichloro-5-(trichloromethyl)pyridine via a halogen exchange reaction.

  • Reaction: Fluorination of the trichloromethyl group.

  • Reagents and Conditions: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent for this transformation. The reaction is typically carried out in an autoclave at elevated temperatures (100-200 °C) and pressures.[1] Catalysts such as antimony salts can be used to facilitate the reaction.

  • Work-up and Purification: After the reaction, the excess HF is carefully neutralized. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Stage 2: Selective Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The selective hydrolysis of the 2-chloro group is a critical step. Generally, the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic substitution than the 3- and 5-positions.

  • Reaction: Nucleophilic aromatic substitution of the 2-chloro group by a hydroxide ion.

  • Reagents and Conditions: The reaction is typically performed using a strong base such as sodium hydroxide or potassium hydroxide in a suitable solvent like water, aqueous dioxane, or DMSO. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate.

  • Work-up and Purification: After completion, the reaction mixture is acidified to precipitate the pyridin-2-ol product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Diazotization

This route begins with the synthesis of the amino precursor, 2-amino-5-chloro-3-(trifluoromethyl)pyridine, followed by its conversion to the target pyridin-2-ol.

Stage 1: Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)pyridine

This intermediate can be prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Reaction: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Reagents and Conditions: The reaction is carried out by treating 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave at elevated temperatures (e.g., 100-125 °C) and pressures.[2][3]

  • Work-up and Purification: After cooling, the product crystallizes and can be isolated by filtration, washing with water, and drying.[2][3] A yield of 90% has been reported for a similar amination reaction.[3]

Stage 2: Diazotization and Hydrolysis of 2-amino-5-chloro-3-(trifluoromethyl)pyridine

This two-step, one-pot procedure is a classic method for converting aromatic amines to hydroxyl compounds, often referred to as a Sandmeyer-type reaction.

  • Reaction: Formation of a diazonium salt followed by its hydrolysis.

  • Reagents and Conditions: The aminopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the diazotization is complete, the reaction mixture is gently warmed to room temperature or heated to promote the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol. The diazotization of 2-aminopyridines in dilute mineral acid is known to lead to the formation of the corresponding hydroxy-compounds.[4]

  • Work-up and Purification: The product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Synthetic_Route_1 start 2,3-dichloro-5- (trichloromethyl)pyridine intermediate 2,3-dichloro-5- (trifluoromethyl)pyridine start->intermediate  Anhydrous HF  (Halogen Exchange) product 5-Chloro-3-(trifluoromethyl) pyridin-2-ol intermediate->product  NaOH / H2O  (Selective Hydrolysis)

Caption: Synthetic pathway for Route 1 via selective hydrolysis.

Synthetic_Route_2 start 2,3-dichloro-5- (trifluoromethyl)pyridine intermediate 2-amino-5-chloro-3- (trifluoromethyl)pyridine start->intermediate  Aqueous NH3  (Amination) product 5-Chloro-3-(trifluoromethyl) pyridin-2-ol intermediate->product  1. NaNO2, H2SO4  2. H2O, Heat  (Diazotization/Hydrolysis)

Caption: Synthetic pathway for Route 2 via diazotization.

Conclusion

Both presented routes offer viable pathways to this compound.

Route 1 is conceptually straightforward but involves the use of anhydrous hydrogen fluoride, which requires specialized equipment and stringent safety precautions. The key challenge in this route is achieving selective hydrolysis of the 2-chloro group without affecting the 3-chloro substituent.

Route 2 utilizes more conventional and well-established chemical transformations. The diazotization of aminopyridines is a widely used reaction. However, diazonium salts can be unstable and require careful temperature control. The synthesis of the amino precursor from the dichloro starting material is an additional step to consider.

The choice between these two methods will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the importance of avoiding hazardous reagents like anhydrous HF. For larger-scale production, Route 2 might be more amenable due to the avoidance of high-pressure fluorination and the use of more standard industrial chemistry. For smaller-scale research purposes, both routes are feasible, and the choice may be dictated by the availability of starting materials and intermediates. Further optimization of the selective hydrolysis in Route 1 could make it a more attractive option.

References

structure-activity relationship (SAR) studies of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol analogs and related pyridine-based compounds as kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Through a detailed examination of experimental data, this document aims to facilitate the rational design of novel and potent kinase inhibitors.

Introduction: The Role of Pyridine Scaffolds in Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, including numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. The this compound core, in particular, combines several features that can contribute to potent and selective kinase inhibition. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the chloro and hydroxyl/amino functionalities provide handles for crucial interactions with kinase active site residues.

This guide will delve into the SAR of this scaffold, present comparative biological data, detail relevant experimental protocols, and provide a visual representation of the targeted signaling pathway and a typical inhibitor screening workflow.

Structure-Activity Relationship (SAR) Analysis

The SAR for kinase inhibitors based on the substituted pyridin-2-ol/pyridin-2-amine scaffold reveals several key determinants of potency and selectivity. Analysis of preclinical data for compounds such as PQR309, a potent pan-PI3K/mTOR inhibitor with a 4-(trifluoromethyl)pyridin-2-amine core, provides valuable insights that can be extrapolated to the this compound scaffold.

  • The Pyridine Core and Hinge-Binding: The nitrogen atom of the pyridine ring and the exocyclic amine or hydroxyl group at the 2-position are critical for forming hydrogen bonds with the hinge region of the kinase, a crucial interaction for anchoring the inhibitor in the ATP-binding site.

  • The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (CF3) group at the 3-position can significantly enhance the acidity of the pyridin-2-ol or the hydrogen-bonding potential of the 2-amino group, leading to stronger interactions with the kinase. Furthermore, the CF3 group can occupy a hydrophobic pocket, contributing to increased potency.

  • The Chloro Group: The chloro substituent at the 5-position can also contribute to binding through hydrophobic interactions and can influence the electronic properties of the pyridine ring, thereby modulating the strength of the hinge-binding interactions. Its position can be critical for selectivity among different kinases.

  • Substitutions at the 2-Position (Amine vs. Hydroxyl): While this guide focuses on the pyridin-2-ol core, many potent inhibitors feature a 2-amino group. This group can act as a hydrogen bond donor to the kinase hinge region. The choice between a hydroxyl and an amino group can impact potency, selectivity, and physicochemical properties such as solubility.

  • Modifications at Other Positions: SAR studies on related scaffolds have shown that substitution at other positions of the pyridine ring can be used to fine-tune selectivity and pharmacokinetic properties. For instance, bulky substituents can be introduced to probe for additional binding pockets and to modulate properties like CYP450 inhibition.

Comparative Biological Data

The following table summarizes the in vitro kinase inhibitory activity of PQR309, a compound containing a 4-(trifluoromethyl)pyridin-2-amine moiety, which serves as a valuable surrogate for understanding the potential of this compound analogs. Data for other representative PI3K/mTOR inhibitors are included for comparison.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
PQR309 331421007389
GDC-0941 (Pictilisib) 333319-
BKM120 (Buparlisib) 52166116259-
GDC-0980 (Apitolisib) 52771417

Data sourced from publicly available literature.

Experimental Protocols

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PI3Kα enzyme.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • Test compounds dissolved in DMSO

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the test compound dilutions. c. Add the PI3Kα enzyme to the wells. d. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. g. The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Data Analysis: a. The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. b. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

A similar protocol can be used to assess mTOR inhibition, with the primary difference being the use of recombinant mTOR enzyme and a suitable substrate.

  • Reagents and Materials:

    • Recombinant human mTOR enzyme

    • Substrate (e.g., recombinant 4E-BP1 or a peptide substrate)

    • ATP

    • Kinase buffer

    • Detection system (e.g., TR-FRET, ELISA, or luminescence-based)

    • Test compounds in DMSO

  • Procedure: a. Follow a similar procedure as the PI3Kα assay, substituting the mTOR enzyme and its specific substrate. b. After the incubation period, the phosphorylation of the substrate is quantified using the chosen detection method. For example, a TR-FRET assay would involve the addition of a terbium-labeled anti-phospho-substrate antibody and a fluorescently labeled acceptor molecule.

  • Data Analysis: a. IC50 values are calculated in the same manner as for the PI3Kα assay.

Visualizing Key Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical workflow for kinase inhibitor discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates via TSC1/2 inhibition TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_0 Discovery cluster_1 Preclinical Development cluster_2 Clinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A typical kinase inhibitor drug discovery workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway. The SAR insights gleaned from related compounds highlight the importance of the pyridine core for hinge binding and the strategic placement of substituents like the trifluoromethyl and chloro groups to enhance potency and modulate physicochemical properties. The provided experimental protocols offer a foundation for the in vitro evaluation of new analogs. Further exploration of this scaffold through systematic medicinal chemistry efforts, guided by the principles outlined in this guide, holds the potential to yield next-generation kinase inhibitors with improved therapeutic profiles.

in vitro and in vivo efficacy of compounds derived from 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparative Guide to the Efficacy of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Derivatives

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The this compound core represents a promising starting point for the development of novel bioactive compounds. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the chloro substituent can further modulate the electronic properties and metabolic fate of the molecule. This guide provides a comparative overview of the potential in vitro and in vivo efficacy of compounds derived from this scaffold, placed in the context of other biologically active trifluoromethyl-containing heterocycles. Due to the novelty of this specific chemical series, direct experimental data is limited. Therefore, this guide presents a framework for evaluation, including detailed experimental protocols and comparative data from related chemical classes to serve as a benchmark for future studies.

Comparative Efficacy Data

While specific data for derivatives of this compound is not yet prevalent in the literature, the following tables provide efficacy data for other trifluoromethyl-containing heterocyclic compounds. This information serves as a valuable reference for establishing expected potency and for selecting appropriate comparator compounds in future studies.

Table 1: In Vitro Antiviral and Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
Compound IDTarget OrganismAssay TypeEfficacy (EC50 in µg/mL)ComparatorComparator Efficacy (EC50 in µg/mL)
5j Tobacco Mosaic Virus (TMV)Curative Activity126.4Ningnanmycin362.7
5m Tobacco Mosaic Virus (TMV)Protection Activity103.4Ningnanmycin255.1
5u Rhizoctonia solaniAntifungal Activity26.0Azoxystrobin~26.0
Data synthesized from a study on novel trifluoromethyl pyrimidine derivatives, demonstrating their potential as antiviral and antifungal agents[1].
Table 2: In Vitro Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols
Compound IDCell Line/ModelAssay TypeEfficacy (LC50 in µM)ComparatorComparator Efficacy
Compound 2 Zebrafish EmbryoToxicity/Growth Inhibition14.14CisplatinNot specified in this assay
Data from a study on quinoline-derived trifluoromethyl alcohols, highlighting their potent growth-inhibiting properties[2].

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the in vitro and in vivo efficacy of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and a vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). At the end of the study, sacrifice the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

Visualizations

Hypothetical Signaling Pathway Inhibition

Many anticancer agents target specific signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound, targeting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Chloro-3-(trifluoromethyl) pyridin-2-ol Derivative Compound->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Efficacy Screening

The following diagram outlines a typical workflow for screening novel compounds for their in vitro and in vivo efficacy.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Compound Synthesis (Derivatives of 5-Chloro-3- (trifluoromethyl)pyridin-2-ol) b Initial Cytotoxicity Screening (MTT Assay on multiple cell lines) a->b c IC50 Determination (Dose-response curves) b->c d Target Identification (e.g., Kinase profiling) c->d f Lead Compound Selection c->f e Pathway Analysis (e.g., Western Blot for p-Akt) d->e e->f g Xenograft Model (e.g., Nude mice) f->g h Efficacy & Toxicity Assessment g->h

Caption: Workflow for anticancer drug discovery and evaluation.

References

Navigating the Synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Comparative Guide to Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a valuable building block in medicinal chemistry. We delve into two plausible pathways, evaluating their cost-effectiveness based on starting material costs, reaction yields, and process complexity.

The synthesis of substituted pyridin-2-ols is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Here, we outline and compare two potential synthetic routes to this compound, starting from readily available precursors.

Executive Summary of Synthetic Routes

Parameter Route 1: From 2,3-Dichloro-5-(trifluoromethyl)pyridine Route 2: From 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
Starting Material 2,3-Dichloro-5-(trifluoromethyl)pyridine5-Nitro-3-(trifluoromethyl)pyridin-2-ol
Key Intermediates 2-Amino-3-chloro-5-(trifluoromethyl)pyridine2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, 2-Chloro-5-amino-3-(trifluoromethyl)pyridine
Overall Estimated Yield HighModerate to High
Number of Steps 23
Potential Advantages Shorter route, potentially higher overall yield.Utilizes a pyridin-2-ol starting material, potentially simplifying the final step.
Potential Disadvantages Requires handling of liquid ammonia under pressure.Longer route, involves nitration and reduction steps which can have safety and waste considerations.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations.

graph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="2,3-Dichloro-5-\n(trifluoromethyl)pyridine"]; B [label="2-Amino-3-chloro-5-\n(trifluoromethyl)pyridine"]; C [label="5-Chloro-3-(trifluoromethyl)\npyridin-2-ol"];

A -> B [label="NH3 (aq), 80°C\n(90% yield)[1]"]; B -> C [label="1. NaNO2, H2SO4\n2. H2O, Heat"]; }

Figure 1: Synthetic Route 1 starting from 2,3-Dichloro-5-(trifluoromethyl)pyridine.

graph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

D [label="5-Nitro-3-(trifluoromethyl)\npyridin-2-ol"]; E [label="2-Chloro-5-nitro-3-\n(trifluoromethyl)pyridine"]; F [label="2-Chloro-5-amino-3-\n(trifluoromethyl)pyridine"]; G [label="5-Chloro-3-(trifluoromethyl)\npyridin-2-ol"];

D -> E [label="SOCl2, DMF, 100°C\n(86% yield)[2]"]; E -> F [label="Reduction (e.g., Fe/HCl)"]; F -> G [label="1. NaNO2, H2SO4\n2. H2O, Heat"]; }

Figure 2: Synthetic Route 2 starting from 5-Nitro-3-(trifluoromethyl)pyridin-2-ol.

Detailed Experimental Protocols

Route 1: From 2,3-Dichloro-5-(trifluoromethyl)pyridine

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine [1]

  • Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, aqueous ammonia.

  • Procedure: A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine and aqueous ammonia is heated in a sealed vessel at 80°C. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washing with water, and drying.

  • Yield: A reported yield for a similar amination is approximately 90%.[1]

Step 2: Synthesis of this compound

  • Materials: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, sodium nitrite, sulfuric acid, water.

  • Procedure: The 2-amino-3-chloro-5-(trifluoromethyl)pyridine is dissolved in aqueous sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction mixture is then carefully heated to induce hydrolysis of the diazonium salt. The product, this compound, is then isolated by extraction and purified by crystallization or chromatography. The yield for this type of transformation is typically moderate to high.

Route 2: From 5-Nitro-3-(trifluoromethyl)pyridin-2-ol

Step 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine [2]

  • Materials: 5-Nitro-3-(trifluoromethyl)pyridin-2-ol, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol, thionyl chloride is added, followed by a catalytic amount of DMF. The reaction mixture is heated at 100°C for several hours. After completion, the excess thionyl chloride is removed under reduced pressure. The residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then dried and concentrated to afford the product.

  • Yield: 86%.[2]

Step 2: Synthesis of 2-Chloro-5-amino-3-(trifluoromethyl)pyridine

  • Materials: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, a reducing agent (e.g., iron powder), hydrochloric acid.

  • Procedure: The 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is dissolved in a suitable solvent (e.g., ethanol/water mixture). Iron powder and hydrochloric acid are added, and the mixture is heated to reflux. The reaction is monitored until the starting material is consumed. The reaction mixture is then cooled, filtered to remove the iron salts, and the filtrate is neutralized. The product is extracted with an organic solvent, dried, and concentrated.

Step 3: Synthesis of this compound

  • Procedure: This step follows the same diazotization and hydrolysis procedure as described in Step 2 of Route 1, starting from 2-chloro-5-amino-3-(trifluoromethyl)pyridine.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires up-to-date pricing for all starting materials and reagents, which can fluctuate based on supplier and purity. However, a qualitative assessment can be made based on the number of steps and the complexity of the reactions.

  • Route 1 is a shorter, two-step process which is generally more cost-effective in terms of labor and time. The high yield in the first step is a significant advantage. The main cost consideration would be the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, and the need for a pressure vessel for the amination step.

  • Route 2 is a longer, three-step synthesis. While the individual yields may be good, the cumulative yield over three steps will likely be lower than the two-step route. The cost of the starting material, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, and the reagents for the chlorination, reduction, and diazotization steps need to be considered. The additional step increases labor and solvent costs.

Conclusion

Based on the available information, Route 1 appears to be the more cost-effective pathway for the synthesis of this compound due to its shorter sequence and potentially higher overall yield. However, the final determination of the most economical route would necessitate a detailed cost analysis of all materials and a practical evaluation of the reaction yields and scalability in a laboratory or pilot plant setting. Both routes offer viable strategies, and the choice may also depend on the availability of specific starting materials and the equipment at hand. Further process optimization for either route could also significantly impact the overall cost-effectiveness.

References

A Comparative Guide to the Quantification of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Validated RP-HPLC-UV Method vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly validated Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. This critical intermediate is essential in the synthesis of various pharmaceutical and agrochemical compounds. The presented data underscores the suitability of the RP-HPLC-UV method for routine quality control and research applications.

Introduction

Accurate and precise quantification of this compound is paramount to ensure the quality and efficacy of final products. While various analytical techniques can be employed, this guide focuses on a detailed comparison between a newly developed and validated RP-HPLC-UV method and an established GC-MS technique. The validation of the new HPLC method was performed in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[1][2][3]

Methodology

New Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

A novel RP-HPLC-UV method was developed and validated for the determination of this compound.

Experimental Protocol:

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and a variable wavelength UV detector was used.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Column Temperature: 30°C

  • Standard Preparation: A stock solution of 1000 µg/mL of this compound was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to achieve a theoretical concentration within the calibration range.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For comparison, a GC-MS method was utilized, adapted from methodologies for similar halogenated organic compounds.[4][5]

Experimental Protocol:

  • Instrumentation: A Thermo Fisher Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 5 minutes.

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-400

  • Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility before injection.

Data Presentation

The performance of the new RP-HPLC-UV method was rigorously evaluated and compared to the GC-MS method. The results are summarized in the following tables.

Table 1: Comparison of Method Validation Parameters

ParameterNew RP-HPLC-UV Method Alternative GC-MS Method
Linearity (R²)0.99950.9989
Range1 - 100 µg/mL5 - 150 µg/mL
Accuracy (% Recovery)98.5 - 101.2%95.3 - 103.5%
Precision (% RSD)< 2.0%< 5.0%
Limit of Detection (LOD)0.2 µg/mL0.8 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL2.5 µg/mL
Run Time10 minutes20 minutes

Table 2: Linearity Data for the RP-HPLC-UV Method

Concentration (µg/mL)Mean Peak Area (n=3)
112,543
563,891
10128,112
25320,543
50641,876
1001,285,432

Table 3: Accuracy and Precision Data for the RP-HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=3)Recovery (%)RSD (%)
109.98 ± 0.1599.81.5
5050.45 ± 0.75100.91.49
9089.28 ± 1.3299.21.48

Visualizations

Validation_Workflow start Method Development protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision sensitivity LOD & LOQ protocol->sensitivity selectivity Selectivity protocol->selectivity robustness Robustness protocol->robustness validation Method Validation linearity->validation accuracy->validation precision->validation sensitivity->validation selectivity->validation robustness->validation report Validation Report validation->report end Validated Method report->end

Caption: Workflow for the validation of the new analytical method.

Method_Comparison Analyte This compound HPLC RP-HPLC-UV + High Precision + High Sensitivity + Shorter Run Time - Requires Liquid Samples Analyte->HPLC Quantification by GCMS GC-MS + High Specificity (MS) + Good for Volatile Compounds - Requires Derivatization - Longer Run Time Analyte->GCMS Quantification by Conclusion Conclusion: RP-HPLC-UV is superior for routine QC due to its speed, precision, and sensitivity. HPLC->Conclusion GCMS->Conclusion

Caption: Comparison of RP-HPLC-UV and GC-MS methods.

Conclusion

The newly developed and validated RP-HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound. It offers significant advantages over the GC-MS method, including a shorter analysis time, higher sensitivity (lower LOD and LOQ), and simpler sample preparation that does not require derivatization. These attributes make the RP-HPLC-UV method a more efficient and cost-effective solution for routine quality control and high-throughput screening in research and development settings. While GC-MS provides high specificity due to mass spectrometric detection, the performance of the validated HPLC-UV method is more than adequate for the intended purpose of accurate quantification.

References

Comparative Guide to Biological Target Validation for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological targets for compounds based on the 5-Chloro-3-(trifluoromethyl)pyridin-2-ol scaffold. Due to the limited publicly available data on this specific molecule, this guide draws upon experimental data from structurally similar compounds, particularly those sharing the chloro- and trifluoromethyl-substituted pyridine core. The primary putative targets for this class of compounds include protein kinases, such as Janus Kinase (JAK) and Phosphoinositide 3-kinase (PI3K), and ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).

This document outlines experimental protocols for validating these potential targets and presents comparative data from established inhibitors to provide a framework for evaluating novel compounds based on the this compound structure.

Potential Biological Targets and Comparative Inhibitor Data

The chloro- and trifluoromethyl-substituted pyridine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Based on structure-activity relationship (SAR) studies of analogous compounds, the following targets are of primary interest for this compound based compounds.

Protein Kinases

The electron-withdrawing nature of the trifluoromethyl group and the presence of a chlorine atom on the pyridine ring are features often found in kinase inhibitors, where they can contribute to binding affinity and selectivity.

Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Several pyridinyl-based compounds have been developed as potent JAK inhibitors.

Phosphoinositide 3-Kinases (PI3Ks) and mTOR: The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Comparative Data for Kinase Inhibitors

TargetCompoundStructureIC50 / KiAssay TypeReference CompoundIC50 / Ki
JAK2 TofacitinibPyrrolo[2,3-d]pyrimidine derivativeKᵢ = 1.2 nMBiochemical Kinase AssayRuxolitinibIC₅₀ = 3.3 nM
PI3Kα Alpelisib (BYL719)2-aminothiazole derivativeIC₅₀ = 5 nMBiochemical Kinase AssayTaselisib (GDC-0032)IC₅₀ = 1.1 nM
mTOR EverolimusRapamycin analogIC₅₀ = 1.6-2.6 nMCell-based Proliferation AssaySirolimus (Rapamycin)IC₅₀ = 0.1 nM

Note: Data for this compound is not available. The listed compounds are established inhibitors for comparison.

Ion Channels

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel involved in the detection and modulation of pain and temperature. It is a validated target for the development of analgesics. Pyridine-containing compounds have shown significant potential as TRPV1 antagonists.

Comparative Data for TRPV1 Antagonists

CompoundStructureIC50 / KiAssay TypeReference CompoundIC50 / Ki
CapsazepineVanilloid analogIC₅₀ = 330 nMCalcium Flux AssayBCTCIC₅₀ = 4.3 nM
AMG 9810Cinnamamide derivativeIC₅₀ = 87 nMCalcium Flux AssayA-425619IC₅₀ = 16 nM

Note: Data for this compound is not available. The listed compounds are established inhibitors for comparison.

Experimental Protocols for Target Validation

To validate the biological target of a novel this compound based compound, a multi-faceted approach involving biochemical, cell-based, and biophysical assays is recommended.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Principle: After the kinase reaction, the remaining ATP is depleted. Then, the produced ADP is converted back to ATP, which is used in a luciferase-luciferin reaction to generate a light signal proportional to the ADP amount, and thus kinase activity.[1][2][3]

  • Protocol:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the compound concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a compound to the kinase.

  • Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer binds to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[5][6]

  • Protocol:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a mixture of the kinase and the Eu-labeled antibody.

    • Add the fluorescent tracer.

    • Incubate for 1 hour at room temperature.[5]

    • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

Cell-Based Assays

These assays assess the effect of a compound on a specific signaling pathway within a cellular context.

1. Phospho-STAT3 Western Blot for JAK Pathway Inhibition

This method detects the phosphorylation status of STAT3, a downstream target of JAK kinases.[7][8][9]

  • Principle: Cells are treated with the test compound and then stimulated to activate the JAK-STAT pathway. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.[7][8]

  • Protocol:

    • Plate cells (e.g., HeLa or specific cancer cell lines with activated JAK-STAT signaling) and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a cytokine (e.g., IL-6 or IFN-γ) to induce STAT3 phosphorylation.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.[7][8]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

2. Phospho-Akt Western Blot for PI3K/mTOR Pathway Inhibition

This assay measures the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

  • Principle: Similar to the pSTAT3 western blot, this method uses specific antibodies to detect the phosphorylated (activated) and total forms of Akt in cell lysates.[10][11][12][13]

  • Protocol:

    • Culture cells (e.g., MCF-7 or PC-3) and treat them with the test compound.

    • Stimulate with a growth factor (e.g., IGF-1 or EGF) if necessary to activate the PI3K pathway.

    • Prepare cell lysates and perform SDS-PAGE and western blotting as described for pSTAT3.

    • Probe the membrane with primary antibodies against pAkt (Ser473) and total Akt.[10][12]

    • Detect and quantify the signals to determine the inhibitory effect of the compound on Akt phosphorylation.

3. Fluo-4 Calcium Flux Assay for TRPV1 Activity

This assay measures changes in intracellular calcium concentration upon activation of the TRPV1 channel.[14][15][16][17]

  • Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM. When TRPV1 is activated by an agonist (e.g., capsaicin), calcium ions flow into the cell, bind to Fluo-4, and cause an increase in fluorescence intensity. An antagonist will block this effect.[14][16]

  • Protocol:

    • Plate HEK293 cells stably expressing TRPV1 in a 96-well black, clear-bottom plate.

    • Load the cells with Fluo-4 AM dye-loading solution for 1 hour at 37°C.[16]

    • Wash the cells with assay buffer.

    • Add the test compound (antagonist) at various concentrations and incubate.

    • Add a TRPV1 agonist (e.g., capsaicin) to all wells.

    • Immediately measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time using a fluorescence plate reader with an integrated fluidic dispenser.

    • Calculate the inhibition of the calcium influx to determine the IC50 value of the antagonist.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Purified Target (Kinase or Ion Channel) adp_glo ADP-Glo Assay biochem_start->adp_glo Enzymatic Reaction lanthascreen LanthaScreen Assay biochem_start->lanthascreen Binding Reaction biochem_end IC50 / Ki Determination adp_glo->biochem_end lanthascreen->biochem_end cell_start Cell Line Expressing Target western_blot Western Blot (pSTAT3, pAkt) cell_start->western_blot Compound Treatment & Pathway Activation calcium_flux Calcium Flux Assay (Fluo-4) cell_start->calcium_flux Compound Treatment & Channel Activation cell_end Cellular IC50 Determination western_blot->cell_end calcium_flux->cell_end

General workflow for target validation.
Signaling Pathway Diagrams

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pstat pSTAT stat->pstat pstat->pstat nucleus Nucleus pstat->nucleus translocates to gene Gene Transcription nucleus->gene initiates inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol (Putative Inhibitor) inhibitor->jak inhibits

JAK-STAT signaling pathway.

pi3k_akt_pathway gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates pakt pAkt akt->pakt mtor mTOR pakt->mtor activates downstream Cell Growth & Survival mtor->downstream inhibitor 5-Chloro-3-(trifluoromethyl) pyridin-2-ol (Putative Inhibitor) inhibitor->pi3k inhibits

PI3K/Akt/mTOR signaling pathway.

trpv1_pathway stimuli Capsaicin / Heat / Protons trpv1 TRPV1 Channel stimuli->trpv1 activates ca_influx Ca²⁺ Influx trpv1->ca_influx allows cellular_response Cellular Response (e.g., Pain Signal) ca_influx->cellular_response antagonist 5-Chloro-3-(trifluoromethyl) pyridin-2-ol (Putative Antagonist) antagonist->trpv1 blocks

TRPV1 ion channel activation.

References

Comparative Analysis of Molecular Docking Studies on 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Analogs and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Docking Performance of Trifluoromethylpyridine Derivatives

The following tables summarize the key findings from molecular docking studies of various pyridine derivatives. These studies highlight the potential of these compounds to interact with and inhibit the activity of important biological targets in cancer, viral diseases, and other conditions.

Table 1: Docking Results for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesPotential Application
Colony-Stimulating Factor 1 (CSF1) ReceptorNot SpecifiedNot SpecifiedNot SpecifiedTenosynovial giant-cell tumor[1]

Note: The specific binding affinity and interacting residues for ACTP with CSF1 were not detailed in the available abstract. However, the study concluded that the molecule shows potential as an inhibitor.[1]

Table 2: Docking and Inhibitory Activity of Various Trifluoromethylpyridine Derivatives

Compound ClassTarget Protein(s)Key Findings from Docking and In Vitro AssaysPotential Application
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione DerivativesViral Polymerases (e.g., HIV Reverse Transcriptase)The synthesized compounds exhibited high binding affinities in silico and potent antiviral activity in vitro against H1N1, HSV-1, and COX-B3.[2][3]Antiviral Agents[2][3]
4,6-Dimorpholino-1,3,5-triazine-based PyridinesPI3K/mTORCompound PQR309, a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, showed potent and balanced inhibition of PI3K and mTOR.[4][5]Oncology[4][5]
2-chloro-pyridine Derivatives with Flavone MoietiesTelomeraseDocking simulations positioned the compounds in the active site of telomerase, and in vitro assays confirmed strong inhibitory activity.[6]Anticancer Agents[6]

Experimental Protocols: Molecular Docking Methodology

While specific parameters vary between studies, a general workflow for molecular docking is outlined below. This process is fundamental for in silico drug design and lead optimization.

General Molecular Docking Protocol:

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the pyridine derivatives are drawn using chemical drawing software.

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized to obtain a stable conformation.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of the ligand within the active site of the protein.

    • A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and clustering analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed.

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for a Molecular Docking Study

Molecular_Docking_Workflow start Start: Identify Biological Target get_protein Retrieve Protein 3D Structure (e.g., from PDB) start->get_protein design_ligands Design/Select Ligand Library (5-Chloro-3-(trifluoromethyl)pyridin-2-ol derivatives) start->design_ligands prep_protein Prepare Protein (Remove water, add hydrogens, minimize energy) get_protein->prep_protein define_site Define Binding Site (Grid box generation) prep_protein->define_site prep_ligands Prepare Ligands (2D to 3D conversion, energy minimization) design_ligands->prep_ligands docking Perform Molecular Docking prep_ligands->docking define_site->docking analysis Analyze Docking Results (Binding energy, interactions) docking->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar lead_opt Lead Optimization sar->lead_opt end End: Candidate for Synthesis and In Vitro Testing sar->end lead_opt->design_ligands Iterative Refinement

Caption: A generalized workflow for in silico molecular docking studies.

Diagram 2: PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pi3k->pip3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt Akt pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation inhibitor Trifluoromethylpyridine Derivative (e.g., PQR309) inhibitor->pi3k inhibitor->mtorc1

References

A Comparative Guide to the Metabolic Stability of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of several 5-Chloro-3-(trifluoromethyl)pyridin-2-ol derivatives. The data presented is intended to serve as a template for assessing and comparing the metabolic liabilities of this class of compounds.

The metabolic stability of a drug candidate is a critical parameter in drug discovery, influencing its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. Pyridine-containing compounds are ubiquitous in medicinal chemistry, and understanding their structure-metabolism relationships is key to designing more effective and safer therapeutics. This guide focuses on derivatives of this compound, a scaffold with potential applications in various therapeutic areas.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of hypothetical this compound derivatives in human liver microsomes. The derivatives differ by the substituent at the R position, allowing for an assessment of how structural modifications impact metabolic clearance.

Compound IDR-GroupHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent -H2527.7
Derivative A -CH₃4515.4
Derivative B -OCH₃1546.2
Derivative C -F6011.6
Derivative D -Cl5512.6
Derivative E -CF₃1069.3

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.

From the data, it can be observed that substitution at the R position significantly influences metabolic stability. For instance, the introduction of a small alkyl group (Derivative A) or a halogen (Derivatives C and D) appears to increase the half-life and decrease the intrinsic clearance compared to the parent compound. Conversely, the methoxy (Derivative B) and trifluoromethyl (Derivative E) groups seem to introduce metabolic liabilities, leading to more rapid clearance.

Experimental Protocols

The metabolic stability of the compounds was assessed using a common in vitro method involving incubation with human liver microsomes.

Liver Microsome Stability Assay

Objective: To determine the rate of metabolism of test compounds by cytochrome P450 (CYP) enzymes in human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes at a protein concentration of 0.5 mg/mL.

  • Compound Addition: The test compounds are added to the master mix at a final concentration of 1 µM.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-point Sampling: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

The half-life (t½) is calculated using the following equation: t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein)

Metabolic Pathways and Structure-Activity Relationships

The primary route of metabolism for many pyridine-containing compounds is oxidation mediated by cytochrome P450 enzymes.[1] The trifluoromethyl group on the pyridine ring can influence the electronic properties of the molecule, potentially affecting its interaction with metabolizing enzymes. The position of the chloro and hydroxyl groups also plays a role in directing metabolism.

The illustrative data suggests that electron-withdrawing groups at the R position, such as fluorine and chlorine, may decrease the rate of metabolism. In contrast, groups that can be readily metabolized, such as a methoxy group (O-demethylation) or a trifluoromethyl group (hydroxylation), may increase metabolic clearance.

Below is a conceptual workflow for assessing metabolic stability and identifying potential metabolic pathways.

Workflow for Metabolic Stability Assessment

This guide provides a framework for the comparative assessment of the metabolic stability of this compound derivatives. By systematically evaluating the impact of structural modifications on metabolic clearance, researchers can make more informed decisions in the lead optimization process, ultimately leading to the development of drug candidates with improved pharmacokinetic properties.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on the 5-Chloro-3-(trifluoromethyl)pyridin-2-ol scaffold, offering supporting experimental data and detailed methodologies to aid in the rational design and interpretation of preclinical studies.

The this compound core is a privileged scaffold in modern medicinal chemistry, frequently incorporated into potent kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro-substituted pyridin-2-ol moiety provides a key interaction point with the kinase hinge region. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of these targeted therapies.

Comparative Analysis of Kinase Inhibition

To illustrate the selectivity profile of this class of inhibitors, we will focus on a well-characterized analogue, PQR309 (Bimiralisib) . While technically a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, its core pyridinyl structure with the trifluoromethyl group provides a relevant case study. PQR309 is a potent, orally bioavailable inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3]

The following table summarizes the inhibitory activity of PQR309 against a panel of kinases, highlighting its primary targets and off-target profile. This data is crucial for understanding its therapeutic window and potential side effects.

Kinase TargetIC50 (nM)% Inhibition at 1 µMKinase Family
PI3Kα 9.3 >99%Lipid Kinase
PI3Kβ 33 >99%Lipid Kinase
PI3Kδ 23 >99%Lipid Kinase
PI3Kγ 29 >99%Lipid Kinase
mTOR 17 >99%PI3K-like Kinase
DNA-PK13085%PI3K-like Kinase
ATM>1000<50%PI3K-like Kinase
ATR>1000<50%PI3K-like Kinase
ABL1>1000<20%Tyrosine Kinase
SRC>1000<15%Tyrosine Kinase
LCK>1000<10%Tyrosine Kinase
EGFR>1000<5%Tyrosine Kinase
CDK1/B>1000<10%CMGC
PKA>1000<5%AGC
... (additional kinases).........

Note: The data presented is a representative compilation from publicly available sources and may vary depending on the specific assay conditions.

Experimental Protocols

Accurate and reproducible cross-reactivity data is contingent on robust experimental design. Below are detailed methodologies for key experiments typically employed in the profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is considered the gold standard for quantifying the potency of kinase inhibitors.

Principle: This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific substrate by the target kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., PQR309) dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compound to the wells. A DMSO-only control (for 100% activity) and a no-enzyme control (for background) should be included.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (e.g., Western Blot)

This assay confirms that the inhibitor can engage its target within a cellular context.

Principle: This method assesses the phosphorylation status of a downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in the phosphorylation of the substrate indicates target engagement and inhibition.

Materials:

  • Cancer cell line known to have an active signaling pathway of interest (e.g., a cell line with a PIK3CA mutation for PI3K inhibitors).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate (e.g., phospho-Akt Ser473 and total Akt).

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against the total protein to ensure equal loading.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes PQR309 PQR309 PQR309->PI3K PQR309->mTORC2 PQR309->mTORC1

Caption: The PI3K/mTOR signaling pathway, a key regulator of cell growth and survival, is a primary target for inhibitors like PQR309.

Kinase_Profiling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction (Kinase, Substrate, [γ-³³P]ATP) Assay_Plate->Kinase_Reaction Washing Washing & Filtration Kinase_Reaction->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 Determination) Scintillation->Data_Analysis

Caption: A typical experimental workflow for in vitro radiometric kinase inhibitor profiling.

References

Benchmarking Catalyst Performance for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of the performance of various catalysts utilized in the key synthetic transformations leading to this important intermediate, supported by available experimental data from analogous reactions.

Comparative Analysis of Catalytic Performance

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the trifluoromethylated pyridine ring followed by specific halogenation and hydroxylation/amination steps. The performance of catalysts in these key steps is crucial for the overall efficiency and economic viability of the process. Below is a summary of quantitative data for representative catalytic systems used in analogous transformations.

Catalyst TypeRepresentative CatalystKey TransformationReaction Temperature (°C)Reaction Time (h)Yield (%)SelectivityReference
Lewis Acid Ferric Chloride (FeCl₃)Chlorination of Pyridine Ring100 - 2002390 (for a related dichlorination)Moderate to Good[1]
Amine-based N,N-Dimethylformamide (DMF)Hydroxyl to Chloro Conversion1001086 (for a related compound)Good[2]
Transition Metal (Vapor Phase) Chromium(III) oxide on Alumina (Cr₂O₃/Al₂O₃)Chlorofluorination of Picoline300Not specified66.6 (total yield of mixed products)Moderate
Transition Metal (Cycloaddition) Cobalt(II) chloride-phenanthroline complex[2+2+2] Cycloaddition for Pyridine Ring Formation803>95 (for a related pyridine)Excellent[3]
Transition Metal (Cross-Coupling) Palladium-based catalystsC-H Trifluoromethylation100 - 14012 - 24Varies (typically 50-80 for related arenes)Good[4]
Heterogeneous Platinum(IV) oxide (PtO₂)Pyridine Ring HydrogenationRoom Temperature12>95 (for a related piperidine)Excellent[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for catalytic transformations relevant to the synthesis of this compound.

Protocol 1: Conversion of a Pyridin-2-ol to a 2-Chloropyridine using a DMF Catalyst

This protocol is adapted from the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine from its corresponding pyridin-2-ol.[2]

Materials:

  • 5-Nitro-3-(trifluoromethyl)pyridin-2-ol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20.0 eq) dropwise at room temperature.

  • Add N,N-dimethylformamide (2.0 eq) as the catalyst to the reaction mixture.

  • Heat the mixture to 100°C and stir for 10 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This protocol is a generalized method based on the regioselective synthesis of α-trifluoromethylated pyridines.[3]

Materials:

  • A suitable nitrile (1.0 eq)

  • A trifluoromethylated diyne (1.5 eq)

  • Cobalt(II) chloride-phenanthroline complex (CoCl₂(phen)) (3 mol%)

  • Zinc dust (10 mol%)

  • Zinc bromide (ZnBr₂) (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vessel, combine the nitrile, trifluoromethylated diyne, CoCl₂(phen), zinc dust, and zinc bromide in 1,2-dichloroethane.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Upon completion, cool the reaction to room temperature.

  • Purify the reaction mixture by column chromatography to isolate the desired trifluoromethylated pyridine derivative.

Visualizing the Workflow

To aid in the understanding of the experimental process, the following diagrams illustrate a general workflow for catalyst performance benchmarking and a plausible synthetic pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization start Define Synthetic Target: This compound catalyst_selection Select Catalyst Candidates (e.g., Lewis Acids, Transition Metals) start->catalyst_selection reagent_prep Prepare Starting Materials and Reagents catalyst_selection->reagent_prep reaction_setup Set up Parallel Reactions with Different Catalysts reagent_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) reaction_setup->monitoring data_collection Collect Performance Data (Yield, Selectivity, Time) monitoring->data_collection product_isolation Isolate and Purify Product data_collection->product_isolation characterization Characterize Product (NMR, MS, etc.) product_isolation->characterization data_analysis Analyze and Compare Catalyst Performance characterization->data_analysis optimization Optimize Reaction Conditions for Best Catalyst data_analysis->optimization

Caption: General experimental workflow for benchmarking catalyst performance.

synthesis_pathway start Precursor (e.g., trifluoromethylated alkyne/nitrile) intermediate1 Trifluoromethylated Pyridine Core start->intermediate1 [2+2+2] Cycloaddition (e.g., Co-catalyst) intermediate2 Chlorinated Trifluoromethylated Pyridine intermediate1->intermediate2 Chlorination (e.g., Lewis Acid) final_product This compound intermediate2->final_product Hydroxylation/Hydrolysis

Caption: A plausible synthetic pathway to the target molecule.

References

comparative analysis of the physicochemical properties of halogenated trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Physicochemical Properties of Halogenated Trifluoromethylpyridines for Researchers and Drug Development Professionals.

Introduction

Halogenated trifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (CF3) group and halogen atoms onto the pyridine scaffold dramatically influences the molecule's physicochemical properties. The CF3 group, with its high electronegativity and lipophilicity, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Halogen atoms further modulate these properties through their own electronic and steric effects.[3]

This guide provides a comparative analysis of key physicochemical properties of various halogenated trifluoromethylpyridines, offering a valuable resource for researchers in drug design and development. The unique properties conferred by fluorine and the trifluoromethyl group, such as their impact on conformation, acid dissociation constant, and biomolecular affinity, make these compounds crucial building blocks for novel bioactive molecules.[4][5]

Comparative Physicochemical Data

The following tables summarize key physicochemical data for a selection of halogenated trifluoromethylpyridines. The data has been compiled from various sources to facilitate a clear comparison.

Table 1: Boiling Point, Melting Point, and Density

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)
2,3-Dichloro-5-(trifluoromethyl)pyridine80 °C @ 20 mmHg[6]N/A1.549 @ 25 °C[6]
3-Chloromethyl-2-(trifluoromethyl)pyridine108-109[7]~ -11[7]~ 1.3[7]
2-Chloro-5-(trifluoromethyl)pyridine163-16433-361.43
2-Chloro-3-(trifluoromethyl)pyridine165-167N/A1.442

Table 2: Acidity (pKa), Lipophilicity (LogP), and Dipole Moment

CompoundpKa (Conjugate Acid)LogP (Calculated)Dipole Moment (Debye)
Reference Compounds
Pyridine5.250.652.2
3-(Trifluoromethyl)pyridineEst. 3.0-3.51.7[5]N/A
Halogenated Derivatives
2-Chloropyridine0.721.223.63
2-Chloro-3-(trifluoromethyl)pyridine<0.72.51N/A
2-Chloro-5-(trifluoromethyl)pyridine<0.72.51N/A
2,3-Dichloro-5-(trifluoromethyl)pyridine<0.73.00N/A

Analysis of Physicochemical Trends

  • Acidity (pKa): The basicity of the pyridine nitrogen is significantly reduced by the presence of electron-withdrawing groups. The trifluoromethyl group is strongly electron-withdrawing (Hammett constant σp = 0.54), more so than a single fluorine atom (σp = 0.06).[5] Therefore, trifluoromethylpyridines are much less basic (have a lower pKa for their conjugate acid) than pyridine itself. The addition of halogens, which are also electron-withdrawing, further decreases the basicity. This effect is more pronounced when the substituent is at the 2- or 4-position relative to the nitrogen.

  • Lipophilicity (LogP): The trifluoromethyl group substantially increases the lipophilicity (hydrophobicity) of the pyridine ring, as indicated by a higher LogP value.[8] This is a key feature exploited in drug design to enhance membrane permeability and absorption.[2] For example, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, significantly different from that of benzotrifluoride (3.0), highlighting the unique properties the pyridine moiety imparts.[5] Adding halogens further increases the LogP value.

  • Boiling and Melting Points: Boiling points generally increase with molecular weight and the introduction of polar substituents due to stronger intermolecular forces. The data shows that the boiling points of chlorinated trifluoromethylpyridines are significantly higher than that of unsubstituted pyridine (115 °C).

  • Solubility: The increased lipophilicity of these compounds generally leads to lower solubility in water but good solubility in organic solvents like alcohols and ethers.[7] The solubility of 2-Chloro-3-(trifluoromethyl)pyridine, for instance, has been studied in various organic solvents, with solubility increasing with temperature.[9]

  • Dipole Moment: The dipole moment is influenced by the vector sum of individual bond dipoles. The highly electronegative fluorine atoms in the CF3 group create a strong dipole. The position and type of halogen substituent will alter the magnitude and direction of the net molecular dipole moment. While specific values for these complex pyridines are scarce, studies on simpler fluoromethanes show that the C-F bond contributes significantly to the overall dipole moment.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data.

1. Synthesis of Halogenated Trifluoromethylpyridines

A common industrial method involves the halogenation and subsequent fluorination of a picoline (methylpyridine) precursor.

  • Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Procedure:

    • Charge a reactor with 2,3-dichloro-5-(trichloromethyl)pyridine (1 equivalent) and a catalytic amount of a metal halide catalyst such as tungsten hexachloride or anhydrous FeCl3.[6][12]

    • Heat the reactor to approximately 170-190 °C.[12]

    • Slowly introduce at least 3 molar equivalents of anhydrous hydrogen fluoride (HF) into the reactor.[12]

    • Maintain the reaction under superatmospheric pressure (e.g., 5 to 1200 psig) with agitation for several hours.[12]

    • Monitor the reaction's progress. Upon completion, cool the reactor and recover the unreacted HF.

    • The resulting product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can then be purified.[6]

2. Determination of Solubility

The equilibrium solubility method is commonly used.

  • Objective: To determine the solubility of a compound in a specific solvent at various temperatures.

  • Procedure:

    • Add an excess amount of the solid solute (e.g., 2-chloro-3-(trifluoromethyl)pyridine) to a known volume of the chosen solvent in a jacketed glass vessel.

    • Stir the mixture continuously at a constant, controlled temperature (e.g., 278 K to 303 K) until equilibrium is reached.[9]

    • Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant saturated solution using a pre-heated or pre-cooled syringe.

    • Analyze the concentration of the solute in the sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

    • Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

3. Measurement of pKa

Potentiometric titration is a standard method for pKa determination.

  • Objective: To determine the acid dissociation constant of the conjugate acid of the pyridine compound.

  • Procedure:

    • Dissolve a precise amount of the halogenated trifluoromethylpyridine in a suitable solvent (often a water-cosolvent mixture due to low aqueous solubility).

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Diagrams and Workflows

The following diagrams illustrate key processes related to the synthesis and analysis of these compounds.

G cluster_synthesis General Synthesis Workflow Picoline Picoline (Methylpyridine) Halogenation Ring Halogenation Picoline->Halogenation Chlorination Side-Chain Chlorination Picoline->Chlorination Trichloro Trichloromethylpyridine Fluorination Halogen Exchange (Fluorination) Trichloro->Fluorination TFMP Halogenated Trifluoromethylpyridine Halogenation->Chlorination Chlorination->Trichloro Fluorination->TFMP

Caption: General synthesis pathway for halogenated trifluoromethylpyridines.

G cluster_workflow Physicochemical Property Analysis Workflow Compound Synthesized Compound Purification Purification (e.g., Distillation, Chromatography) Compound->Purification Structure Structural Verification (NMR, MS) Purification->Structure Solubility Solubility Assay Structure->Solubility pKa pKa Determination (Potentiometric Titration) Structure->pKa LogP LogP Measurement (e.g., Shake-Flask) Structure->LogP Thermal Thermal Analysis (MP, BP, TGA) Structure->Thermal Data Data Analysis & Comparison Solubility->Data pKa->Data LogP->Data Thermal->Data

Caption: Workflow for the physicochemical characterization of compounds.

References

Validating the Mechanism of Action of Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its mechanism of action is highly selective, offering significant advantages over earlier-generation TKIs. This guide provides an objective comparison of Osimertinib's performance against other alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Irreversible and Selective Inhibition

EGFR is a protein on the surface of cells that helps them grow and divide. In some NSCLC patients, mutations in the EGFR gene cause the receptor to be constantly active, leading to uncontrolled cell growth and cancer.[3] First and second-generation EGFR-TKIs were developed to block this signaling. However, patients often develop resistance, most commonly through a secondary mutation known as T790M.[4]

Osimertinib was specifically designed to overcome this resistance. It is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase.[5][6] This action effectively shuts down the hyperactive signaling pathway. Crucially, Osimertinib is highly selective for both the initial sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having a much lower affinity for wild-type (normal) EGFR.[5][7] This selectivity contributes to a more favorable tolerability profile compared to older agents that inhibit wild-type EGFR more strongly, leading to side effects.[8]

EGFR Signaling Pathway and Osimertinib's Point of Intervention

The EGFR signaling pathway is a complex cascade that, when activated, promotes cell proliferation and survival through downstream pathways like MAPK and PI3K/Akt/mTOR.[9] The diagram below illustrates this pathway and highlights Osimertinib's targeted inhibition of the mutated EGFR at the start of this cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR Mutated EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Irreversible) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Dispense Inhibitor (Serial Dilutions) B 2. Add EGFR Enzyme A->B Incubate C 3. Add Substrate/ATP (Incubate 60 min) B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Generate Signal (ADP -> ATP -> Light) D->E F 6. Read Luminescence E->F G 7. Calculate IC50 F->G

References

Safety Operating Guide

Proper Disposal of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 5-Chloro-3-(trifluoromethyl)pyridin-2-ol and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical be released into the environment, including drains or standard refuse.

Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental protection. This compound, a halogenated pyridine derivative, presents multiple hazards requiring meticulous waste management. The following guide provides essential safety and logistical information for its proper disposal.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Collect the absorbed material and any contaminated soil or debris into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1] Do not allow the spilled material to enter drains or waterways.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical. This compound waste falls into the category of halogenated organic waste.

  • Waste Container: Use a designated, compatible, and properly sealed waste container for collecting this compound waste.[2] The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should also list the specific chemical name.

  • Segregation: Do not mix this waste with non-halogenated organic waste, as the disposal methods and costs differ significantly.[3] It is also crucial to avoid mixing incompatible materials, such as strong oxidizers or acids, in the same waste container.[2]

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste. The first rinse of the empty container with a suitable solvent should be collected and treated as hazardous waste.[4] For highly toxic compounds, the first three rinses must be collected.[4]

Disposal Procedure

The primary and recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility. These facilities typically employ high-temperature incineration.[5]

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Ensure all waste containing this compound is accurately identified.

  • Package Securely: Place the waste in a designated, leak-proof, and compatible container. Ensure the container is sealed and the exterior is not contaminated.

  • Label Correctly: Affix a completed hazardous waste label to the container, detailing the contents, hazards, and accumulation start date.

  • Store Safely: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by environmental health and safety (EHS) personnel or a licensed waste contractor.

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and transport of the waste.

Quantitative Data Summary

For general guidance in a laboratory setting, the following table summarizes key quantitative parameters related to hazardous waste disposal.

ParameterGuidelineRationale
Waste Segregation Halogenated organic waste must be separated from non-halogenated waste.[3][6]Different disposal methods and costs apply. Incineration requirements vary.
Container Rinsing (Highly Toxic Chemicals) The first three rinses of empty containers must be collected as hazardous waste.[4]To ensure removal of residual hazardous material.
Maximum Laboratory Waste Accumulation Typically, no more than 10 gallons of hazardous waste should be stored in a laboratory at any one time.[4]To minimize risk in the event of a spill or fire. Check local and institutional regulations for specific limits.
Incineration Temperature (for Pyridines) Rotary kiln incineration at 820°C–1,600°C or liquid injection incineration at 650°C–1,600°C.[5]To ensure complete destruction of the hazardous compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste Generated characterize Is the waste a solid, liquid, or empty container? start->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate All forms are hazardous container Select Compatible, Leak-Proof Container segregate->container labeling Attach Hazardous Waste Label (Contents, Hazards, Date) container->labeling storage Store in Designated, Secure Area labeling->storage disposal Arrange Pickup by Approved Waste Disposal Plant storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling 5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Chemical Profile:

PropertyValueSource
Synonyms 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one[1]
Appearance Light yellow solid[2]
Odor Odorless[2]
Melting Point 29 - 33 °C / 84.2 - 91.4 °F[2]
Boiling Point 152 °C / 305.6 °F @ 760 mmHg[2]
Flash Point 65 °C / 149 °F[2]

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is considered hazardous and requires specific safety precautions.[2] Hazards include skin and eye irritation, and it may cause respiratory irritation.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin.[5]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double gloving may be appropriate for extended handling.To prevent skin contact and absorption.[3][6]
Eye and Face Protection ANSI-approved chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from splashes and vapors.[5][6]
Skin and Body Protection A fully buttoned lab coat. A chemical-resistant apron should be worn for large quantities or when there is a significant risk of splashing.To protect skin and clothing from contamination.[3][6]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.To minimize inhalation of dust, fumes, or vapors.[2][3]

Handling and Storage

Procedural Guidance for Safe Handling:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[2] Obtain special instructions if necessary.[2]

  • Work Area: All work with this compound should be confined to a properly functioning and certified laboratory chemical fume hood.[6]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[3]

  • Contamination: Avoid all personal contact, including inhalation.[3] Remove and wash contaminated clothing before reuse.[5]

Storage Requirements:

ConditionSpecificationRationale
Temperature Keep refrigerated (Store below 4°C/39°F).[5] Store in a cool, dry, well-ventilated area.[5]To maintain chemical stability.
Container Keep container tightly closed in a dry place.[2] Store in the original, tightly closed container.[6]To prevent contamination and exposure to moisture and air.[3][7]
Incompatibilities Keep away from heat, sparks, flame, and strong oxidizing agents.[2][5]To prevent hazardous reactions.

Emergency Procedures and Disposal

First-Aid Measures:

Exposure RouteProcedure
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2] If breathing is difficult, give oxygen.[5] Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention if irritation occurs or if you feel unwell.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][5] Seek medical attention if eye irritation persists.[2]
Ingestion Do NOT induce vomiting.[5] Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Spill and Leak Procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Use inert absorbent material like sand, earth, or vermiculite to contain the spill.[3]

  • Cleanup: Sweep up the absorbed material and place it in a suitable, labeled container for waste disposal.[3][7] Do not let the chemical enter drains.[7]

  • Decontamination: Wash the spill area thoroughly.

Waste Disposal Plan: As a halogenated organic compound, this compound must be managed as dangerous waste.[6]

  • Collection: Collect waste in a designated, compatible, and properly labeled container.[6] Polyethylene containers are recommended.[6] Do not mix with non-halogenated solvent waste to avoid higher disposal costs.[8]

  • Labeling: The container must be clearly labeled as "Halogenated Waste" and list all chemical constituents.[9]

  • Storage: Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials.[6]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] Adhere to all federal, state, and local hazardous waste regulations.

Workflow and Safety Logic

Chemical Handling Workflow Workflow for Safe Handling of this compound A 1. Pre-Handling - Read SDS - Wear full PPE B 2. Handling - Use fume hood - Avoid contact A->B If safe C 3. Post-Handling - Wash hands - Decontaminate area B->C E Emergency Event? B->E D 4. Storage - Tightly sealed container - Refrigerated & ventilated C->D G 5. Waste Disposal - Segregate halogenated waste - Labeled, sealed container D->G Generate Waste H Proceed with Experiment D->H F Spill/Exposure - Follow First-Aid - Spill cleanup protocol E->F Yes E->H No F->C Aftermath I Contact EHS for Disposal G->I

Caption: Logical flow for handling, storage, and disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.